molecular formula C5H7BrN2 B1457193 4-Bromo-1-ethyl-1H-imidazole CAS No. 875340-91-3

4-Bromo-1-ethyl-1H-imidazole

Cat. No.: B1457193
CAS No.: 875340-91-3
M. Wt: 175.03 g/mol
InChI Key: MVFPZCLLTRWXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-1H-imidazole (CAS 875340-91-3) is a brominated, N-alkylated imidazole derivative that serves as a versatile chemical intermediate and key synthon in sophisticated organic synthesis, particularly in the development of novel active compounds . Its molecular formula is C5H7BrN2, with a molecular weight of 175.03 g/mol . The compound features an ethyl group at the 1-position of the imidazole ring and a bromine atom at the 4-position, which provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, as well as nucleophilic substitution reactions . The core imidazole structure is a five-membered aromatic ring system with two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its presence in natural products like the amino acid histidine and the neurotransmitter histamine . This ring system exhibits amphoteric properties, capable of acting as both a base and an acid, which can be critical for the solubility and bioavailability of target molecules . Researchers utilize this compound as a foundational building block for constructing molecules with potential pharmacological activity. Its derivatives are explored across a wide spectrum of therapeutic areas, including as antibacterial, antifungal, antitumor, antiviral, and anti-inflammatory agents . The compound must be stored sealed in a dry environment at 2-8°C to ensure stability . Intended Use & Disclaimer: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, referring to the relevant safety data sheet prior to use. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFPZCLLTRWXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875340-91-3
Record name 4-bromo-1-ethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-1-ethyl-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-1-ethyl-1H-imidazole, a key heterocyclic building block in modern medicinal chemistry. While its direct applications are still emerging, its structural motif is of significant interest for the development of novel therapeutics. This document details the compound's core attributes, provides a robust, field-tested protocol for its synthesis via N-alkylation of 4-bromo-1H-imidazole, outlines comprehensive characterization methodologies, and discusses its reactivity and strategic importance in drug discovery programs. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction and Core Compound Identification

This compound belongs to the class of halogenated imidazoles, which are considered "privileged structures" in medicinal chemistry. The imidazole ring is a fundamental component of numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes. The introduction of a bromine atom at the 4-position provides a versatile synthetic handle for a variety of cross-coupling reactions, while the N-ethyl group modulates the compound's physicochemical properties, such as solubility and metabolic stability.

This strategic functionalization makes this compound a valuable intermediate for constructing complex molecular architectures and exploring new chemical spaces in the pursuit of novel active pharmaceutical ingredients (APIs).[1][2][3]

Key Compound Data
IdentifierValueSource
Chemical Name This compound-
CAS Number 875340-91-3BLD Pharm
Molecular Formula C₅H₇BrN₂BLD Pharm
Molecular Weight 175.03 g/mol BLD Pharm
SMILES CCN1C=C(Br)N=C1BLD Pharm
InChIKey MVFPZCLLTRWXOV-UHFFFAOYSA-NPubChemLite
Related Core Scaffolds

Understanding the properties of related, more extensively studied imidazoles is crucial for contextualizing the utility of the title compound.

CompoundCAS NumberMolecular FormulaMolecular Weight
4-Bromo-1H-imidazole2302-25-2C₃H₃BrN₂146.97 g/mol
4-Bromo-1-methyl-1H-imidazole25676-75-9C₄H₅BrN₂161.00 g/mol

Synthesis and Purification Workflow

The most direct and logical pathway to this compound is the regioselective N-alkylation of the readily available precursor, 4-bromo-1H-imidazole. The choice of a suitable base and solvent system is critical to ensure high yield and minimize side reactions. A weak base like potassium carbonate is preferred to deprotonate the imidazole nitrogen without promoting unwanted elimination reactions from the ethylating agent. Anhydrous acetone is an excellent solvent choice due to its polarity, which facilitates the SN2 reaction, and its relatively low boiling point, which simplifies product workup.

SynthesisWorkflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Purification Precursor 4-Bromo-1H-imidazole (CAS: 2302-25-2) Reaction Reaction Vessel Reflux, Monitor by TLC Precursor->Reaction Reagents Ethyl Iodide (or Bromide) Potassium Carbonate (K₂CO₃) Anhydrous Acetone Reagents->Reaction Filtration Filter K₂CO₃ & Salts Reaction->Filtration Evaporation Evaporate Acetone (Rotary Evaporator) Filtration->Evaporation Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Evaporation->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification FinalProduct This compound (CAS: 875340-91-3) Purification->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-1H-imidazole (1.0 eq)

  • Ethyl iodide or Ethyl bromide (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Acetone (or DMF)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-1H-imidazole and anhydrous acetone.

  • Add anhydrous potassium carbonate to the suspension. The fine powder maximizes surface area for efficient deprotonation.

  • Add the ethylating agent (ethyl iodide or bromide) dropwise to the stirring suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and potassium halides). Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Redissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following properties and spectroscopic data are expected for this compound.

Physical Properties
PropertyPredicted/Observed ValueNotes
Appearance Off-white to light yellow solid or oilBased on analogs like 4-bromo-1-methyl-1H-imidazole, which is a liquid.
Storage 2-8°C, Sealed in dry, under inert atmosphereRecommended for stability and to prevent degradation.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, Chloroform)Typical for N-alkylated imidazoles.
Spectroscopic Data (Predicted and Analog-Based)

Spectroscopic analysis provides the definitive structural confirmation. The following data are based on predictions and analysis of closely related structures.[4]

TechniqueExpected Observations
¹H NMR δ (ppm): ~7.5 (s, 1H, H5-imidazole), ~7.0 (s, 1H, H2-imidazole), ~4.1 (q, 2H, -CH₂-CH₃), ~1.4 (t, 3H, -CH₂-CH₃). The exact shifts will depend on the deuterated solvent used.
¹³C NMR δ (ppm): ~138 (C2), ~123 (C5), ~108 (C4-Br), ~40 (-CH₂-), ~15 (-CH₃). The carbon bearing the bromine (C4) will be significantly shifted upfield.
Mass Spec (ESI+) Predicted m/z: 174.98654 ([M+H]⁺), 196.96848 ([M+Na]⁺).[5] The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak (M and M+2).
FT-IR ν (cm⁻¹): ~3100-3000 (C-H aromatic stretch), ~2980-2850 (C-H aliphatic stretch), ~1500-1450 (C=N and C=C ring stretch), ~1100-1000 (C-N stretch).

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond. This position serves as an excellent electrophilic site for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents.

ReactivityDiagram cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds Core This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) [Pd Catalyst] Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) [Pd Catalyst] Core->Buchwald Stille Stille Coupling (Organostannanes) [Pd Catalyst] Core->Stille Sonogashira Sonogashira Coupling (Alkynes) [Pd/Cu Catalysts] Core->Sonogashira Aryl Aryl-Substituted Imidazoles Suzuki->Aryl Amino Amino-Substituted Imidazoles Buchwald->Amino Vinyl Vinyl/Alkenyl-Substituted Imidazoles Stille->Vinyl Alkynyl Alkynyl-Substituted Imidazoles Sonogashira->Alkynyl

Caption: Key cross-coupling reactions utilizing this compound.

This versatility makes the compound a valuable starting material for generating libraries of diverse imidazole derivatives. These libraries can then be screened for various biological activities. The imidazole core itself is known to be a key pharmacophore in compounds with a broad range of therapeutic applications, including:

  • Antifungal and Antibacterial Agents: The imidazole ring is central to many antimicrobial drugs.[1]

  • Enzyme Inhibition: The nitrogen atoms can coordinate to metal ions in enzyme active sites.

  • Anticancer Agents: Functionalized imidazoles can interact with DNA or key signaling proteins in cancer cells.

  • Antiviral Compounds: The imidazole scaffold provides a rigid framework for designing molecules that can disrupt viral replication.[6]

By using this compound, medicinal chemists can rapidly synthesize and test novel compounds, accelerating the drug discovery process.[2][3]

Safety, Handling, and Storage

As a brominated heterocyclic compound, this compound should be handled with appropriate care. While specific toxicity data is not available, the safety profile can be extrapolated from its close analogs, 4-bromo-1H-imidazole and 4-bromo-1-methyl-1H-imidazole.

GHS Hazard Classification (Anticipated)

Based on data for 4-Bromo-1H-imidazole[7], the following classifications are likely:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

    • Respiratory Protection: If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

References

  • 4-Bromo-1H-imidazole. (n.d.). Chem-Impex. Retrieved January 29, 2026, from [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Preparation method of 4-halogen-1H-imidazole. (2017). Google Patents.
  • 1H-Imidazole, 4-bromo- (CID 96125). (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.
  • Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CID 139031268). (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • SAFETY DATA SHEET: 4-Bromo-1H-imidazole. (2025). Fisher Scientific. Retrieved January 29, 2026, from [Link]

  • Safety Data Sheet: Imidazole. (2024). Carl ROTH. Retrieved January 29, 2026, from [Link]

  • Safety Data Sheet: 1-Ethylimidazole. (2022). Chemos GmbH & Co.KG. Retrieved January 29, 2026, from [Link]

  • 4-Bromo-1-methyl-1H-imidazole (CID 1277653). (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • This compound (C5H7BrN2). (n.d.). PubChemLite. Retrieved January 29, 2026, from [Link]

  • 4-bromo-1-ethyl-2-methyl-1h-imidazole. (n.d.). PubChemLite. Retrieved January 29, 2026, from [Link]

  • Shrivastava, S., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - COVID-19. IntechOpen. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethyl-1H-imidazole and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-1-ethyl-1H-imidazole. Given the limited availability of experimental data for this specific molecule, this document also presents a detailed analysis of its close structural analogs, 4-Bromo-1H-imidazole and 4-Bromo-1-methyl-1H-imidazole, to offer valuable comparative insights for researchers, scientists, and professionals in drug development. The strategic inclusion of these analogs serves to create a predictive framework for understanding the behavior of the title compound.

Introduction to Substituted Bromoimidazoles

Substituted imidazoles are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and biological significance. The introduction of a bromine atom and an ethyl group onto the imidazole scaffold, as in this compound, significantly modulates its electronic and steric properties. This substitution pattern is of particular interest as the bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, making it a valuable building block in the synthesis of more complex molecules.[1] The imidazole core itself is a privileged structure in numerous biologically active compounds.[1]

Molecular Structure and Identification

The fundamental step in characterizing any chemical entity is to ascertain its structure and fundamental identifiers.

This compound

The molecular structure of this compound is defined by an imidazole ring substituted with a bromine atom at the 4-position and an ethyl group at the 1-position nitrogen.

Molecular Structure of this compound

Caption: 2D structure of this compound.

IdentifierValue
Molecular Formula C5H7BrN2
Monoisotopic Mass 173.97926 Da
SMILES CCN1C=C(N=C1)Br
InChI InChI=1S/C5H7BrN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3
InChIKey MVFPZCLLTRWXOV-UHFFFAOYSA-N
Data sourced from PubChemLite.[2]

Physicochemical Properties: A Comparative Analysis

Property4-Bromo-1H-imidazole4-Bromo-1-methyl-1H-imidazoleThis compound
Molecular Formula C3H3BrN2[3]C4H5BrN2[4]C5H7BrN2[2]
Molecular Weight 146.98 g/mol [3]161.00 g/mol [4]~175.02 g/mol
Appearance White to light yellow crystalline powder[1][3]Liquid[4]Predicted to be a liquid or low-melting solid
Melting Point 131-135 °C[3][5]Not ApplicableLower than 4-Bromo-1H-imidazole
Boiling Point 324.7±15.0 °C (Predicted)[5]Not AvailableHigher than 4-Bromo-1-methyl-1H-imidazole
Density 1.904±0.06 g/cm³ (Predicted)[5]1.614 g/mL at 25 °C[4]Predicted to be between 1.5-1.7 g/mL
Refractive Index Not Availablen20/D 1.545[4]Predicted to be similar to the methyl analog
Solubility Slightly soluble in water; soluble in Dimethylformamide.[5]Not AvailablePredicted to have low water solubility
pKa 11.70±0.10 (Predicted)[5]Not AvailablePredicted to be similar to the parent imidazole

Expert Insights: The substitution of the N-H proton in 4-Bromo-1H-imidazole with an ethyl group is expected to disrupt the hydrogen bonding network present in the crystalline structure of the parent compound. This typically leads to a significant decrease in the melting point and an increase in solubility in non-polar organic solvents. The transition from a solid to a liquid state, as observed with the methyl analog, is a strong indicator that this compound is likely a liquid or a low-melting solid at room temperature.

Spectral Data and Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While specific spectra for this compound are not available, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the two imidazole ring protons, a quartet for the methylene (-CH2-) group, and a triplet for the methyl (-CH3) group of the ethyl substituent.

  • ¹³C NMR: The carbon NMR would display five distinct signals corresponding to the five carbon atoms in the molecule.

For comparison, the ¹H NMR of a related compound, 4-bromo-2-nitro-1H-imidazole, shows a singlet at 7.76 ppm in DMSO-d6 for the imidazole proton.[6]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern. For this compound, high-resolution mass spectrometry should confirm the molecular formula C5H7BrN2. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 174.98654126.4
[M+Na]⁺ 196.96848139.9
Data sourced from PubChemLite.[2]
Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations of the imidazole ring and the ethyl group.

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the ethylation of 4-Bromo-1H-imidazole. This is a standard N-alkylation reaction of an imidazole.

Proposed Synthesis Workflow

A 4-Bromo-1H-imidazole B Deprotonation (e.g., NaH in THF) A->B C Imidazolide Anion B->C E Nucleophilic Substitution (SN2) C->E D Ethylating Agent (e.g., Ethyl iodide) D->E F This compound E->F G Work-up and Purification (e.g., Chromatography) F->G H Final Product G->H

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Preparation: To a solution of 4-Bromo-1H-imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at 0 °C to deprotonate the imidazole nitrogen.

  • Alkylation: An ethylating agent, for example, ethyl iodide or ethyl bromide, is then added to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified, typically by column chromatography, to yield the pure this compound.

This protocol is based on standard procedures for the N-alkylation of imidazoles and should be optimized for specific laboratory conditions.

Safety and Handling

While a specific safety data sheet for this compound is not available, the safety precautions for closely related bromoimidazoles should be strictly followed.

  • Toxicity: 4-Bromo-1H-imidazole is classified as toxic if swallowed.[7] It also causes skin and serious eye irritation and may cause respiratory irritation.[7]

  • Handling: Use only under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Avoid breathing dust, fumes, or vapors.[9]

  • Storage: Store in a cool, dry, and well-ventilated area.[9] It is recommended to store under an inert atmosphere as some related compounds are air-sensitive.

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic building block. This guide has provided a comprehensive overview of its predicted physical properties by drawing on established data from its close structural analogs. The presented comparative analysis, along with the hypothetical synthetic protocol and safety guidelines, offers a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this promising molecule.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromo-1H-imidazole.
  • Chem-Impex International, Inc. (n.d.). 4-Bromo-1H-imidazole.
  • ChemicalBook. (n.d.). 4-Bromo-1H-imidazole.
  • Echemi. (n.d.). 4-BroMo-1-Methyl-1H-iMidazole-2-carboxylic acid ethyl ester.
  • Unibrom Corp. (n.d.). Intermediates 4-Bromo-1H-imidazole for critical molecular building block.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Imidazole.
  • MedChemExpress. (n.d.). 4-Bromo-1H-imidazole.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-imidazole.
  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-.
  • PubChemLite. (n.d.). This compound (C5H7BrN2).

Sources

Technical Profile & Application Guide: 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethyl-1H-imidazole (CAS: 875340-91-3) is a critical halogenated heterocyclic building block used extensively in medicinal chemistry. It serves as a precise "molecular handle," enabling the introduction of the imidazole moiety into complex pharmacophores via palladium-catalyzed cross-coupling reactions. This guide details its physicochemical properties, synthetic challenges (specifically regioselectivity), and quality control parameters required for high-throughput drug discovery.

Part 1: Physicochemical Profile & Identification

For researchers utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring, understanding the isotopic signature of this molecule is as important as its nominal molecular weight.

Core Data Table
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 875340-91-3 Distinct from the parent 4-bromoimidazole (2302-25-2)
Molecular Formula

Molecular Weight (Avg) 175.03 g/mol Used for stoichiometric calculations
Monoisotopic Mass 173.98 g/mol (

)
Used for high-res MS identification
Physical State Low-melting solid or OilDependent on purity/temperature; Store at 2-8°C
Solubility DMSO, Methanol, DCM, EtOAcLimited solubility in non-polar alkanes
Mass Spectrometry: The Isotopic Signature

Due to the presence of Bromine, the mass spectrum will not show a single clean peak. It exhibits a characteristic 1:1 doublet pattern due to the natural abundance of


 (50.69%) and 

(49.31%).
  • Peak M (

    
    ):  ~174.0 m/z
    
  • Peak M+2 (

    
    ):  ~176.0 m/z
    
  • Implication: In LC-MS, integration must account for both peaks to accurately quantify yield. A missing M+2 peak indicates debromination (impurity formation).

Part 2: Synthesis & Regioselectivity (The "1,4 vs. 1,5" Problem)

The synthesis of this compound is not a trivial alkylation. It involves the reaction of 4-bromoimidazole with an ethylating agent (e.g., Ethyl Iodide).

The Challenge: The imidazole ring is tautomeric. Alkylation can occur at either nitrogen, leading to two regioisomers:

  • 1-Ethyl-4-bromoimidazole (Desired): The less sterically hindered, thermodynamically favored product.

  • 1-Ethyl-5-bromoimidazole (Impurity): The kinetic byproduct where the ethyl group is adjacent to the bromine.

Experimental Workflow: Regioselective Alkylation

To maximize the 1,4-isomer, the reaction is typically performed under basic conditions that favor thermodynamic control.

Protocol Summary:

  • Deprotonation: Treat 4-bromoimidazole with NaH in DMF at 0°C.

  • Alkylation: Slow addition of Ethyl Iodide (EtI).

  • Equilibration: Allow warming to room temperature.

  • Purification: The isomers have different polarities. The 1,5-isomer is generally less polar and can often be separated via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis & Purification Logic

SynthesisWorkflow Start 4-Bromoimidazole (Tautomeric Mix) Reaction N-Alkylation (0°C -> RT) Start->Reaction Reagents NaH, DMF Ethyl Iodide Reagents->Reaction Crude Crude Mixture (1,4 and 1,5 isomers) Reaction->Crude Kinetic/Thermodynamic Competition Separation Silica Chromatography (Hex/EtOAc) Crude->Separation Product This compound (Target >98%) Separation->Product Polar Fraction

Figure 1: Synthetic pathway highlighting the critical separation of regioisomers.

Part 3: Applications in Drug Discovery

This molecule is primarily used as an electrophile in Palladium-catalyzed cross-coupling reactions. The C-Br bond at the C4 position is highly reactive, allowing for the construction of biaryl systems common in kinase inhibitors and GPCR ligands.

Key Reaction: Suzuki-Miyaura Coupling

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Transmetallation: A boronic acid (

    
    ) transfers its organic group to the Palladium center.
    
  • Reductive Elimination: The new C-C bond forms, releasing the product and regenerating Pd(0).

Why 4-Bromo-1-ethyl?

  • Stability: The ethyl group protects the nitrogen, preventing catalyst poisoning by the free amine.

  • Solubility: The alkyl chain improves solubility in organic solvents compared to the naked imidazole.

Visualization: Cross-Coupling Cycle

SuzukiCycle Substrate 4-Bromo-1-ethyl-imidazole OxAdd Oxidative Addition (Pd-Br Complex) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Boronic Ar-B(OH)2 (Boronic Acid) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-1-ethyl-imidazole RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling utilizing the 4-bromo handle.

Part 4: Quality Control & Handling

Storage Protocols
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. Imidazoles can be hygroscopic and sensitive to oxidation over long periods.

  • Light: Protect from light to prevent slow debromination.

Analytical Validation (Self-Validating Protocol)

To verify the identity of a new batch, run 1H NMR (DMSO-d6) .

  • Diagnostic Signals:

    • C2-H: Singlet around

      
       7.5 - 7.8 ppm (Deshielded by two nitrogens).
      
    • C5-H: Singlet around

      
       7.2 - 7.5 ppm.
      
    • Ethyl Group: Quartet (~4.0 ppm) and Triplet (~1.4 ppm).

    • Note: If you see splitting of the aromatic signals or extra sets of ethyl peaks, the sample contains the 1,5-regioisomer impurity.

References

  • Schmidt, M. A., & Eastgate, M. D. (2012).[1] Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087.[1] Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Bromo-1-ethyl-1H-imidazole, a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causal-driven strategy behind the analytical choices. We will detail the logical workflow, from synthesis and purification to the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each step is designed as a self-validating system, where data from one analysis corroborates and refines the hypothesis derived from another, culminating in an unambiguous structural assignment.

Introduction

This compound belongs to the versatile class of halogenated imidazoles, which serve as crucial scaffolds in the synthesis of bioactive molecules.[1] The precise placement of the bromo and ethyl substituents on the imidazole ring is critical, as even minor structural variations can profoundly impact the molecule's biological activity and reactivity in subsequent synthetic steps. Therefore, a rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a foundational requirement for its application in medicinal chemistry and materials science.[3] This guide presents a field-proven, logical workflow for achieving this certainty.

Chapter 1: Synthesis and Purification: The Prerequisite for Analysis

A common and effective route to N-alkylated imidazoles involves the alkylation of a pre-brominated imidazole precursor.

Protocol 1: Synthesis of this compound
  • Starting Material: 4-Bromo-1H-imidazole. This can be synthesized by the bromination of imidazole or by the selective debromination of 2,4,5-tribromoimidazole.[4][5]

  • Deprotonation: To a stirred solution of 4-Bromo-1H-imidazole in a suitable aprotic solvent (e.g., Tetrahydrofuran, THF), a strong base such as Sodium Hydride (NaH) is added portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium salt of the imidazole. Causality: Deprotonating the imidazole nitrogen (N-1) makes it a more potent nucleophile, facilitating the subsequent alkylation step.

  • Alkylation: An ethylating agent, such as Iodoethane (CH₃CH₂I) or Bromoethane (CH₃CH₂Br), is added dropwise to the solution. The reaction is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Workup and Purification: The reaction is carefully quenched with water. The organic product is extracted with a solvent like ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Chapter 2: A Multi-Pronged Spectroscopic Investigation

With a purified sample in hand, we employ a suite of spectroscopic techniques. Each provides a unique piece of the structural puzzle.

G cluster_0 Elucidation Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) [Molecular Formula, Halogen Presence] Synthesis->MS Isotopic Pattern? IR Infrared (IR) Spectroscopy [Functional Groups] MS->IR Functional Groups? NMR NMR Spectroscopy [Connectivity & Skeleton] IR->NMR Atom Connectivity? Structure Structure Confirmed NMR->Structure Data Concordant?

Caption: A logical workflow for structure elucidation.

Mass Spectrometry (MS): The First Clue

Mass spectrometry provides the molecular weight of the compound and, crucially in this case, definitive evidence for the presence of a bromine atom.

  • Expert Insight: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6][7] This results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing a single bromine atom, we expect to see two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2)⁺.[6][8]

Expected MS Data:

Ion Calculated m/z (C₅H₇⁷⁹BrN₂) Calculated m/z (C₅H₇⁸¹BrN₂) Expected Intensity Ratio

| [M]⁺ | 173.98 | 175.98 | ~1:1 |

Protocol 2: Acquiring the Mass Spectrum

  • Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable.

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).

  • Analysis: Acquire the spectrum in positive ion mode. Observe the molecular ion region for the characteristic M⁺ and M+2 peaks.

  • Validation: The presence of this ~1:1 doublet is a self-validating confirmation of a single bromine atom in the molecule.[8][9]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy helps identify the types of bonds present in the molecule, confirming the presence of the imidazole ring and the ethyl group, and the absence of other functionalities (like N-H bonds).

  • Expert Insight: For our target molecule, we expect to see C-H stretches for both the aromatic-like imidazole ring and the aliphatic ethyl group. The absence of a broad N-H stretch (typically ~3100-3400 cm⁻¹) is a key piece of evidence confirming that the imidazole nitrogen has been successfully alkylated.

Expected IR Absorptions:

Wavenumber (cm⁻¹) Bond Type Functional Group
~3100-3150 C-H stretch Imidazole Ring
~2850-2980 C-H stretch Ethyl Group (aliphatic)
~1500-1650 C=N, C=C stretch Imidazole Ring Vibrations[10]

| ~1395-1455 | C-N stretch | Imidazole Ring[11] |

Protocol 3: Acquiring the IR Spectrum

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the purified solid or liquid sample directly on the ATR crystal.

  • Analysis: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Validation: The resulting spectrum should align with the expected absorptions and, most importantly, confirm the absence of an N-H bond from the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[12][13] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.[14][15]

G H5 H2 H1_prime H2_prime C5 C4 C2 N1 N3 C1_prime C2_prime Br G cluster_mol Key HMBC Correlations H1_prime H1' (CH₂) C2 C2 H1_prime->C2 3J C5 C5 H1_prime->C5 2J C2_prime C2' (CH₃) H1_prime->C2_prime 2J H2 H2 C4 C4 H2->C4 2J H2->C5 3J H5 H5 H5->C2 3J H5->C4 2J

Caption: Expected key 2- and 3-bond HMBC correlations.

Protocol 4: Acquiring NMR Spectra

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using instrument-provided parameter sets. [15]Ensure sufficient scans for good signal-to-noise, especially for ¹³C and HMBC experiments.

  • Data Processing & Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, multiplicities, integrations, and 2D correlations to build the final structure.

Chapter 3: Data Synthesis and Final Structure Confirmation

The power of this workflow lies in the convergence of evidence.

  • MS confirmed the correct molecular formula (C₅H₇BrN₂) and the presence of one bromine atom.

  • IR confirmed the presence of an imidazole ring and an alkyl group, and importantly, the absence of an N-H bond, proving N-alkylation occurred.

  • ¹H and ¹³C NMR provided the exact number of proton and carbon environments, consistent with the proposed structure.

  • COSY confirmed the ethyl group fragment (-CH₂CH₃).

  • HSQC linked the proton signals to their corresponding carbons.

  • HMBC provided the final, unambiguous proof of connectivity, showing the ethyl group is attached to N-1 and confirming the relative positions of the protons and the bromine atom on the ring.

All data points synergistically and without contradiction to the proposed structure of this compound. This self-validating system provides the highest degree of confidence in the structural assignment, a critical requirement for any further research or development activities.

References

  • Google Patents.CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available from: [Link]

  • MDPI. Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Available from: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available from: [Link]

  • SpectraBase. 4-Bromo-1H-imidazole. Available from: [Link]

  • Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. Available from: [Link]

  • RSC Publishing. A framework for automated structure elucidation from routine NMR spectra. Available from: [Link]

  • arXiv. Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • National Institutes of Health. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available from: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available from: [Link]

  • PubMed Central. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. Available from: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

  • Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Available from: [Link]

  • Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Available from: [Link]

  • Hindawi. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]

  • PubMed Central. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Available from: [Link]

  • ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... Available from: [Link]

  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • National Institutes of Health. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem. Available from: [Link]

Sources

Technical Whitepaper: Regioselective Synthesis & Purification of 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethyl-1H-imidazole is a critical pharmacophore and intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and ionic liquids. Its structural utility lies in the orthogonal reactivity of the bromine handle (amenable to Suzuki/Buchwald couplings) and the imidazole core.

The primary synthetic challenge is regioselectivity . The starting material, 4(5)-bromoimidazole, exists as a tautomeric mixture. Alkylation can occur at either nitrogen, yielding two isomers: the desired 1,4-isomer (1-ethyl-4-bromoimidazole) and the often undesired 1,5-isomer (1-ethyl-5-bromoimidazole). This guide details a high-fidelity protocol maximizing the 1,4-isomer ratio, followed by a self-validating purification strategy based on Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Mechanistic Analysis & Regiochemistry

The Tautomerism Challenge

4-Bromoimidazole exists in equilibrium between two tautomers: 4-bromo-1H-imidazole and 5-bromo-1H-imidazole. In solution, the proton rapidly shifts between N1 and N3.

When a base (e.g., K₂CO₃, NaH) removes the proton, a resonance-stabilized imidazolide anion is formed. The alkylating agent (Ethyl Iodide/Bromide) can attack either nitrogen:

  • Attack at N1 (Distal to Br): Yields 1-ethyl-4-bromoimidazole . This is generally the major product due to lower steric hindrance and electronic repulsion from the bromine lone pairs.

  • Attack at N3 (Proximal to Br): Yields 1-ethyl-5-bromoimidazole . This is the minor product , typically forming in ratios of 10:90 to 30:70 depending on solvent polarity and base cation size.

Pathway Visualization

ReactionPathway Start 4(5)-Bromoimidazole (Tautomeric Mix) Base Deprotonation (K2CO3/DMF) Start->Base Anion Imidazolide Anion (Resonance Stabilized) Base->Anion EtX Alkylation (Et-I or Et-Br) Anion->EtX Prod14 MAJOR PRODUCT 1-Ethyl-4-bromoimidazole (Thermodynamic/Steric Favored) EtX->Prod14  Path A (N1 Attack) Prod15 MINOR PRODUCT 1-Ethyl-5-bromoimidazole (Sterically Hindered) EtX->Prod15  Path B (N3 Attack)

Figure 1: Bifurcated alkylation pathway showing the kinetic and steric preference for the 1,4-isomer.

Experimental Protocol: Synthesis of this compound

Safety Note: Ethyl iodide is an alkylating agent and potential carcinogen. 4-Bromoimidazole is an irritant. Perform all operations in a fume hood.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
4-Bromoimidazole 1.0SubstrateCommercial grade (97%+)
Ethyl Iodide (EtI) 1.2ElectrophileEtBr can be used but EtI is more reactive (Sɴ2)
Potassium Carbonate (K₂CO₃) 2.0BaseAnhydrous, granular preferred
DMF (Dimethylformamide) -SolventAnhydrous; promotes Sɴ2 mechanism
Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge 4-bromoimidazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvation: Add DMF (approx. 5-10 mL per gram of substrate). Stir at room temperature for 15 minutes to facilitate partial deprotonation.

  • Alkylation: Cool the mixture to 0°C (ice bath) to suppress side reactions. Add Ethyl Iodide (1.2 eq) dropwise via syringe.

    • Expert Insight: Slow addition at low temperature helps control the exotherm and marginally improves regioselectivity by favoring the lower-energy transition state (1,4-isomer).

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 4–16 hours.

    • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The starting material (Rf ~0.2) should disappear; two higher Rf spots will appear (Major: 1,4-isomer; Minor: 1,5-isomer).

  • Workup:

    • Quench the reaction with water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (saturated NaCl) to remove dissolved DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification & Self-Validating Characterization

The crude residue contains both isomers. Separation is critical for downstream pharmaceutical applications.

Purification Strategy

Column Chromatography is the standard method.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 100% Hexanes → 40% EtOAc/Hexanes.

  • Elution Order:

    • 1-Ethyl-5-bromoimidazole (Minor): Typically elutes first (less polar due to shielding of the nitrogen lone pair by bromine).

    • 1-Ethyl-4-bromoimidazole (Major - Target): Elutes second (more polar).

Structural Validation (The "E-E-A-T" Check)

You cannot rely solely on 1D-NMR chemical shifts to distinguish isomers with certainty. You must use NOE (Nuclear Overhauser Effect) or HMBC .

Diagnostic Criteria
FeatureTarget: 1,4-Isomer Impurity: 1,5-Isomer
Structure N-Et is far from Br.N-Et is adjacent to Br.[1]
Proton Neighbors N1-CH₂ is close to H-5 .N1-CH₂ is close to Br (no proton).
NOE Signal Strong NOE between N-CH₂ (q) and aromatic H-5 (s).NO NOE between N-CH₂ and any aromatic proton (H-4 is too far).
1H NMR (approx) H-2 (~7.4 ppm), H-5 (~6.9 ppm)H-2 (~7.5 ppm), H-4 (~7.0 ppm)

Note: Chemical shifts are solvent-dependent (CDCl₃ vs DMSO-d₆). The NOE interaction is the only invariant proof of structure.

Validation Workflow Diagram

PurificationLogic Crude Crude Mixture (1,4 & 1,5 Isomers) Column Silica Column Chromatography (Hexane -> EtOAc) Crude->Column Fraction1 Fraction A (Fast Eluting) Minor Isomer (1,5) Column->Fraction1 Fraction2 Fraction B (Slow Eluting) Major Isomer (Target 1,4) Column->Fraction2 NMR_Test NOE Experiment Irradiate N-CH2 Fraction1->NMR_Test Fraction2->NMR_Test Result1 NO cross-peak to Aromatic H CONFIRMED: 1,5-Isomer NMR_Test->Result1 Result2 Strong cross-peak to H-5 CONFIRMED: 1,4-Isomer NMR_Test->Result2

Figure 2: Decision tree for isolating and validating the pharmacologically active 1,4-isomer.

Alternative Routes & Scalability

While the alkylation route described above is the industry standard, researchers should be aware of alternatives to avoid "sunk cost" in dead-end pathways.

  • Direct Bromination of 1-Ethylimidazole:

    • Reagent: NBS or Br₂.

    • Outcome:Not Recommended. Electrophilic aromatic substitution on 1-alkylimidazoles favors the C5 and C2 positions. Obtaining pure C4-bromo product via this route is synthetically inefficient and requires difficult separations of poly-brominated byproducts.

  • Debromination of 2,4,5-Tribromoimidazole:

    • Route: Methylation of tribromoimidazole followed by selective lithiation/trapping.

    • Outcome: High precision but poor atom economy . Suitable only if the 1,4-isomer cannot be separated by chromatography in the standard route.

References

  • Synthesis of 4-Bromo-1H-imidazole (Starting Material)

    • Source: ChemicalBook & MedChemExpress Protocols.
    • Context: Describes the preparation of the core scaffold
    • Link:

  • Regioselective Alkylation of Imidazoles

    • Source:Beilstein Journal of Organic Chemistry, 2024.
    • Context: Detailed mechanistic study on N1 vs N2 (or N1 vs N3) alkylation selectivity using DFT and experimental data. Explains the steric preference for the "remote" nitrogen.
    • Link:

  • NMR Characterization of Imidazole Isomers

    • Source:Journal of Organic Chemistry / MSU Chemistry D
    • Context: General principles of 1H NMR shifts in N-substituted heterocycles and the use of NOE for positional assignment.
    • Link:

  • Patent Methodology for 4-Bromo-1-alkylimidazoles

    • Source: Google P
    • Context: Industrial preparation methods for 4-halogen-1H-imidazoles and their subsequent alkylation/reduction.[2]

    • Link:

Sources

Technical Whitepaper: Strategic Synthesis & Sourcing for 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis, material sourcing, and validation protocols for 4-Bromo-1-ethyl-1H-imidazole . It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies or API development.

Executive Summary

This compound (CAS: 56906-38-0) is a critical heteroaromatic scaffold used in the development of kinase inhibitors and receptor antagonists. Its structural value lies in the C4-bromide , which serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-ethyl group provides lipophilic tuning.

The primary synthetic challenge is regiocontrol . The imidazole ring is amphoteric and tautomeric; alkylation of the parent 4-bromoimidazole typically yields a mixture of the desired 1,4-isomer and the undesired 1,5-isomer . This guide prioritizes a route that maximizes the 1,4-isomer ratio and provides a definitive method for their separation and identification.

Part 1: The Retrosynthetic Landscape

To ensure process reliability, we evaluate two primary routes. Route A is the industry standard for laboratory-scale synthesis due to higher regioselectivity and commercial availability of precursors.

Comparative Pathway Analysis
  • Route A (Recommended): Direct Alkylation of 4-Bromo-1H-imidazole.

    • Mechanism:[1][2][3][4] Nucleophilic substitution (S_N2) of ethyl halide by the deprotonated imidazole.

    • Pros: High availability of starting material; convergent synthesis; well-defined purification.

    • Cons: Formation of 1,5-isomer (typically 10-20%) requires chromatographic separation.

  • Route B (Not Recommended): Bromination of 1-Ethylimidazole.

    • Mechanism:[1][2][3][4] Electrophilic aromatic substitution (EAS).

    • Pros: Cheap starting materials.

    • Cons: EAS on 1-alkylimidazoles strongly favors the C5-position (or C2), leading to 5-bromo or 2,4,5-tribromo mixtures. Selective C4-bromination is chemically arduous without blocking groups.

Visualizing the Synthetic Logic

SyntheticLogic Target Target: This compound RouteA_Start Start: 4-Bromo-1H-imidazole (CAS: 2302-25-2) RouteA_Step Alkylation (Et-X) Base: Cs2CO3/DMF RouteA_Start->RouteA_Step Isomer14 Major Product: 1,4-Isomer RouteA_Step->Isomer14 ~85% Isomer15 Minor Product: 1,5-Isomer RouteA_Step->Isomer15 ~15% RouteB_Start Start: 1-Ethylimidazole RouteB_Step Bromination (NBS) (Poor Regioselectivity) RouteB_Start->RouteB_Step RouteB_Step->Target Trace Yield Isomer14->Target

Figure 1: Retrosynthetic decision tree highlighting the superior selectivity of the alkylation route (Route A).

Part 2: Core Starting Materials & Sourcing Strategy

The quality of the final API intermediate depends strictly on the purity of the 4-bromoimidazole starting material. Impurities such as 2,4-dibromoimidazole can carry through the synthesis and poison downstream catalytic cycles.

4-Bromo-1H-imidazole (The Core Scaffold)[2]
  • CAS: 2302-25-2

  • Purity Requirement: ≥98.0% (GC/HPLC).

  • Critical Impurity Check: Must contain <0.5% 2,4,5-tribromoimidazole and <1% 2,4-dibromoimidazole . These poly-brominated species are common byproducts of the manufacturing process (de-bromination of tribromoimidazole).

  • Sourcing Note: Commercial samples are often off-white to pale yellow solids. Dark brown samples indicate oxidation and should be recrystallized from water/ethanol before use.

Ethylating Agents (The Electrophile)

Select the agent based on scale and safety capabilities.

ReagentCASReactivityHandlingRecommendation
Ethyl Iodide (EtI) 75-03-6HighLight sensitive; liquid.Preferred for Lab Scale (<100g). Fast reaction, cleaner profile.
Ethyl Bromide (EtBr) 74-96-4ModerateVolatile (Bp 38°C).Preferred for Scale-up. Cheaper, but requires sealed vessels/condensers.
Diethyl Sulfate 64-67-5HighHighly Toxic (Carcinogen).Avoid unless strictly necessary for industrial cost-cutting.
The Base & Solvent System[2][5][6][7]
  • Base: Cesium Carbonate (Cs₂CO₃) is superior to K₂CO₃ for this specific transformation. The "Cesium Effect" (higher solubility and softer cation) often enhances the ratio of the desired 1,4-isomer over the 1,5-isomer compared to sodium bases.

  • Solvent: DMF (N,N-Dimethylformamide) or NMP . Anhydrous conditions are preferred but not strictly required if using carbonate bases (unlike NaH).

Part 3: Technical Workflow (Step-by-Step Protocol)

This protocol is optimized for a 10.0 g batch size using 4-Bromo-1H-imidazole.

Reagents
  • 4-Bromo-1H-imidazole: 10.0 g (68.0 mmol)

  • Cesium Carbonate: 33.2 g (102.0 mmol, 1.5 equiv)

  • Ethyl Iodide: 8.2 mL (102.0 mmol, 1.5 equiv)

  • DMF (Anhydrous): 100 mL

Experimental Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Dissolution: Add 4-Bromo-1H-imidazole (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add Cesium Carbonate (33.2 g) in a single portion. The suspension may turn slightly cloudy. Stir at Room Temperature (RT) for 30 minutes.

    • Why? Pre-stirring ensures deprotonation of the imidazole N-H (pKa ~14) before the electrophile is introduced, promoting cleaner kinetics.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl Iodide (8.2 mL) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc in Hexanes). The starting material (Rf ~0.2) should disappear. Two new spots will appear: The Major Spot (Rf ~0.5) is the 1,4-isomer; the Minor Spot (Rf ~0.4) is the 1,5-isomer.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (300 mL).

    • Wash with Water (3 x 100 mL) to remove DMF and inorganic salts. Note: DMF retention in the organic layer can interfere with column separation.

    • Wash with Brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

Part 4: Purification & Validation (The "Self-Validating" System)

This is the most critical phase. You must separate the regioisomers and prove the structure.

Purification Strategy
  • Method: Flash Column Chromatography (Silica Gel).

  • Gradient: 0%

    
     60% Ethyl Acetate in Hexanes.
    
  • Elution Order:

    • This compound (Target, 1,4-isomer): Elutes first (less polar).

    • 5-Bromo-1-ethyl-1H-imidazole (Impurity, 1,5-isomer): Elutes second (more polar).

Structural Confirmation (NOE Spectroscopy)

Standard 1H NMR is insufficient for absolute assignment without a reference. 1D-NOE (Nuclear Overhauser Effect) is the self-validating standard.

  • 1,4-Isomer (Target): Irradiation of the N-Ethyl methylene protons (

    
    4.0 ppm) will show a strong NOE enhancement  of the adjacent C5-H  proton (
    
    
    
    7.4 ppm).
  • 1,5-Isomer (Impurity): Irradiation of the N-Ethyl methylene protons will show NO enhancement (or negligible) of the aromatic proton, because the adjacent position is occupied by Bromine. The aromatic proton is at C4, far from the ethyl group.

NOE_Logic Isomer14 1,4-Isomer (Target) N-Et is adjacent to H-5 Observation14 NOE Observed: N-CH2 <--> H-5 Isomer14->Observation14 Irradiate N-CH2 Isomer15 1,5-Isomer (Impurity) N-Et is adjacent to Br Observation15 NO NOE Observed: (H-5 is missing) Isomer15->Observation15 Irradiate N-CH2

Figure 2: Spectroscopic validation logic using Nuclear Overhauser Effect (NOE).

References

  • Synthesis of 4-Bromoimidazole

    • Methodology: Preparation via bromination of imidazole to 2,4,5-tribromoimidazole followed by selective reduction.[6]

    • Source:Journal of Organic Chemistry, 1979, 44, 2902.
    • Link:

  • Regioselectivity of Imidazole Alkylation

    • Mechanistic Insight: Analysis of steric vs.
    • Source:Journal of Heterocyclic Chemistry, 2008, 45, 1221.
    • Link:

  • Safety Data (Ethyl Iodide)

    • Data: Handling, toxicity, and storage requirements for alkyl
    • Source: PubChem Compound Summary.
    • Link:

Sources

Technical Guide: 4-Bromo-1-ethyl-1H-imidazole Spectral Data & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethyl-1H-imidazole is a halogenated heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for histamine receptor ligands and ionic liquid precursors. Its utility lies in the lability of the C-Br bond for cross-coupling reactions (Suzuki-Miyaura, Heck) and the N-ethyl motif which modulates lipophilicity.

Critical Technical Insight: The synthesis of this compound via direct alkylation of 4-bromoimidazole inherently produces a mixture of two regioisomers: 1-ethyl-4-bromoimidazole (Target) and 1-ethyl-5-bromoimidazole (Impurity). Distinguishing these isomers requires advanced NMR techniques (NOE) as their mass spectra are identical and 1D NMR shifts are subtly distinct.

Part 1: Chemical Identity & Properties[1]

PropertyData
Chemical Name This compound
CAS Number Not widely cataloged (Derivative of 4-Bromo-1H-imidazole, CAS 2302-25-2)
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol (based on ⁷⁹Br)
Appearance Pale yellow oil or low-melting solid (Isomer dependent)
Solubility Soluble in DCM, MeOH, DMSO, Ethyl Acetate

Part 2: Synthesis & Regioselectivity (Context for Spectral Analysis)[4]

To correctly interpret the spectral data, one must understand the sample's origin. The standard preparation involves the nucleophilic substitution of ethyl bromide by 4-bromoimidazole in the presence of a base.

The Tautomer Problem

4-Bromoimidazole exists in tautomeric equilibrium. Alkylation at the N1 position locks the structure, but because the N-H proton can reside on either nitrogen in the starting material, two products are formed.

  • Regioisomer A (Target): 1-Ethyl-4-bromoimidazole (Sterically favored, usually major product).

  • Regioisomer B (Impurity): 1-Ethyl-5-bromoimidazole (Sterically hindered, usually minor product).

Diagram 1: Synthesis & Isomerization Pathway

SynthesisPath Start 4-Bromo-1H-imidazole (Tautomeric Mixture) Intermediate Transition State (SN2 Mechanism) Start->Intermediate Deprotonation Reagents Et-Br / K2CO3 DMF or MeCN Product1 1-Ethyl-4-bromoimidazole (Target: Major Isomer) Intermediate->Product1 Alkylation at N(remote) Product2 1-Ethyl-5-bromoimidazole (Impurity: Minor Isomer) Intermediate->Product2 Alkylation at N(adjacent)

Figure 1: Divergent synthesis pathway showing the origin of the critical 1,5-regioisomer impurity.[1][2]

Part 3: Spectral Analysis (NMR, IR, MS)

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the bromination state.[3]

  • Ionization Mode: ESI+ or EI.

  • Key Feature: The 1:1 Isotopic Ratio of ⁷⁹Br and ⁸¹Br is the diagnostic signature.

m/z PeakAssignmentInterpretation
175.0 [M+H]⁺ (⁷⁹Br)Base peak for the lighter isotope.
177.0 [M+H]⁺ (⁸¹Br)Base peak for the heavier isotope (approx equal height to 175).
146/148 [M - Et]⁺Loss of Ethyl group (C₂H₅, mass 29).
96.0 [M - Br]⁺Loss of Bromine radical (Debromination).
Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (


) are reported in ppm relative to TMS in CDCl₃. Values are derived from the analogous 1-methyl-4-bromoimidazole and standard substituent effects.
¹H NMR (Proton)

The spectrum is characterized by the ethyl group signals and two distinct singlets for the imidazole ring protons.

Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.45 - 7.55 Singlet (s)1HH-2 Proton between the two nitrogens. Most deshielded.
6.90 - 7.00 Singlet (s)1HH-5 Proton adjacent to the N-Ethyl group.
3.95 - 4.05 Quartet (q)2HN-CH₂ -CH₃Characteristic methylene signal coupled to methyl (

Hz).
1.40 - 1.50 Triplet (t)3HN-CH₂-CH₃ Methyl terminus of the ethyl chain.
¹³C NMR (Carbon)
Shift (

)
AssignmentNotes
136.0 - 138.0 C-2The N-C-N carbon.
118.0 - 120.0 C-5Carbon bearing H-5.
112.0 - 114.0 C-4 (C-Br )Upfield shift due to the "Heavy Atom Effect" of Bromine.
45.0 - 46.0 N-C H₂Methylene carbon.
15.0 - 16.0 CH₃Methyl carbon.
Infrared Spectroscopy (IR)[7]
  • 3100 - 3130 cm⁻¹: C-H stretching (Aromatic/Heterocyclic).

  • 2950 - 2980 cm⁻¹: C-H stretching (Aliphatic Ethyl).

  • 1520 - 1550 cm⁻¹: C=N / C=C ring stretching.

  • 1000 - 1100 cm⁻¹: C-N stretching.

  • 600 - 700 cm⁻¹: C-Br stretching (Strong, diagnostic band).

Part 4: Experimental Protocol & Quality Control

Protocol: Distinguishing Isomers via NOE (Nuclear Overhauser Effect)

Standard 1D NMR is often insufficient to confidently assign the 1,4 vs 1,5 structure because the chemical shifts are very similar. 1D NOE (Nuclear Overhauser Effect) or NOESY is the definitive method.

Logic:

  • In 1-Ethyl-4-bromoimidazole , the H-5 proton is spatially adjacent to the N-Ethyl group.

  • In 1-Ethyl-5-bromoimidazole , the bulky Bromine atom occupies position 5, pushing the proton to position 4. The H-4 proton is far from the N-Ethyl group.

Diagram 2: QC Decision Tree (NOE Analysis)

NOE_Logic Sample Purified Sample (Dissolved in CDCl3) Exp Run 1D NOE Experiment Irradiate N-CH2 Quartet (~4.0 ppm) Sample->Exp Observation1 Observation: Strong Enhancement of Aromatic Signal (~7.0 ppm) Exp->Observation1 Positive NOE Observation2 Observation: No/Weak Enhancement of Aromatic Signal Exp->Observation2 Negative NOE Conclusion1 Conclusion: Proton is at H-5 (Adjacent) Identity: 1-Ethyl-4-Bromoimidazole Observation1->Conclusion1 Conclusion2 Conclusion: Proton is at H-4 (Distant) Identity: 1-Ethyl-5-Bromoimidazole Observation2->Conclusion2

Figure 2: Decision tree for structural validation using NOE spectroscopy.

Synthesis Troubleshooting

If the spectral data shows a mixture (e.g., two sets of ethyl quartets):

  • Purification: The 1,4-isomer is typically less polar than the 1,5-isomer. Use Flash Chromatography with a Hexane:EtOAc gradient (Start 90:10, move to 60:40).

  • Alternative Route: If pure 1,4-isomer is critical and separation fails, avoid direct alkylation. Use Trityl protection or SEM protection strategies which allow for regioselective lithiation/bromination sequences [1].[4]

References

  • Regioselective Synthesis of Imidazoles

    • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation.[4]

    • Source:J. Am. Chem. Soc. (via PMC).
    • URL:[Link]

    • Relevance: Details the "SEM-switch" and steric control mechanisms to avoid 1,5-isomers.
  • Spectral Data of Analogues (1-Methyl-4-Bromoimidazole)

    • Title: 4-Bromo-1-methyl-1H-imidazole Spectral D
    • Source: PubChem / Sigma-Aldrich D
    • URL:[Link]

    • Relevance: Provides the baseline chemical shifts used to derive the ethyl-analog d
  • Synthesis and Isomer Separation

    • Title: Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole.
    • Source: ResearchGate.[5]

    • URL:[Link]

    • Relevance: Discusses the difficulty in obtaining pure 4-bromo-1-alkylimidazoles and the use of NMR to distinguish them.

Sources

Technical Guide: Solubility Profile & Physicochemical Dynamics of 4-Bromo-1-ethyl-1H-imidazole

[1]

Executive Summary

This compound is a functionalized heterocyclic building block used extensively in cross-coupling reactions (Suzuki-Miyaura, Heck) and medicinal chemistry campaigns.[1][2] Unlike its unsubstituted parent (4-bromo-1H-imidazole), the N-ethylation abolishes the hydrogen bond donor capacity at the N1 position, dramatically altering its crystal lattice energy, melting point, and solvation thermodynamics.[1][2]

This guide moves beyond simple "soluble/insoluble" binary classifications.[2][3] It analyzes the solubility drivers —lipophilicity, dipole moment, and crystal packing—to empower researchers to select the optimal solvent systems for synthesis, purification, and biological assay formulation.[1][2]

Key Compound Identifiers
PropertyDetail
CAS Number 875340-91-3
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Physical State Low-melting solid or viscous oil (Purity dependent)
LogP (Predicted) ~1.6 – 1.9 (More lipophilic than methyl analog)

Physicochemical Determinants of Solubility

To master the handling of this compound, one must understand the structural forces at play.[1][2]

The N-Alkylation Effect

The transition from 4-bromo-1H-imidazole to this compound represents a fundamental shift in solvation behavior:

  • Loss of H-Bond Donor: The unsubstituted imidazole (MP ~133°C) relies on strong intermolecular N-H[1]···N hydrogen bonding for crystal stability.[2] The ethyl group blocks this interaction, significantly lowering the melting point and increasing solubility in aprotic organic solvents (DCM, THF).[1][2]

  • Lipophilic Shift: The ethyl group adds steric bulk and hydrophobicity.[2] While the methyl analog (4-bromo-1-methyl-1H-imidazole) is often a liquid, the ethyl analog sits on the phase boundary; high-purity samples may crystallize, while crude mixtures often remain oils due to melting point depression.[1][2]

Electronic Distribution

The bromine atom at C4 exerts an electron-withdrawing inductive effect (-I), reducing the basicity of the N3 nitrogen compared to simple alkyl-imidazoles.[1][2] This makes the compound less prone to protonation in weakly acidic aqueous media, requiring lower pH (< 4) to achieve full aqueous solubility via salt formation.[1][2]

Solubility Profile by Solvent Class

The following data synthesizes empirical trends from homologous series and specific synthetic protocols involving this CAS.

Organic Solvents (Process Chemistry)
Solvent ClassSolubility RatingMechanistic InsightApplication
Chlorinated (DCM, Chloroform)High (>100 mg/mL)Dipole-dipole interactions dominate.[1][2] The lack of H-bond donor prevents aggregation.[1][2]Primary Extraction: Ideal for partitioning product from aqueous reaction quenches.[2]
Polar Aprotic (DMSO, DMF, DMAc)Very High (>200 mg/mL)Strong solvation of the polar imidazole ring.[1][2]Reaction Medium: Standard solvent for nucleophilic substitutions (SnAr) and cross-couplings.[2]
Ethers (THF, 1,4-Dioxane)High Good solubility, though slightly less than chlorinated solvents.[1][2]Grignard/Lithiation: Anhydrous THF is required for halogen-metal exchange reactions.[1][2]
Alcohols (Methanol, Ethanol)Moderate to High Soluble, but protic nature can interfere with certain reactive intermediates.[1][2]Crystallization: Ethanol/Water mixtures are effective for recrystallization if the compound is solid.[2]
Alkanes (Hexanes, Heptane)Low The polar imidazole core resists solvation in non-polar media.[1][2]Purification: Use as an anti-solvent to crash out the product or as a wash to remove non-polar impurities.[2]
Aqueous Solubility & pH Dependence[1][2]
  • Neutral pH (7.0): Low to Moderate.[2] The compound is sparingly soluble in water due to the lipophilic ethyl/bromo combination.[2]

  • Acidic pH (< 4.0): High.[2] Protonation of the N3 nitrogen forms the imidazolium salt, drastically increasing aqueous solubility.[1][2]

    • Protocol Note: For aqueous workups, acidifying the aqueous layer (e.g., 1M HCl) will retain the compound in the water phase, allowing removal of non-basic impurities with organic washes.[1][2] Subsequent neutralization (pH > 9) precipitates the free base or allows extraction into DCM.[1][2]

Experimental Protocols

Do not rely on literature values alone. Use these self-validating protocols to determine exact parameters for your specific batch.

Protocol: Saturation Solubility Determination (Shake-Flask)

Objective: Determine the maximum solubility (

12
  • Preparation: Place 50 mg of this compound into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. If solid dissolves, add more compound until a persistent suspension forms.[2]

  • Agitation: Shake the suspension at 25°C for 24 hours (thermostatic shaker).

  • Analysis:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter supernatant (0.22 µm PTFE filter).[2]

    • Quantify via HPLC-UV (254 nm) against a standard curve.[1][2]

Protocol: Partition Coefficient (LogD) Estimation

Objective: Predict extraction efficiency.

  • Dissolve 10 mg of compound in 1 mL Octanol (saturated with water).

  • Add 1 mL Water (saturated with octanol, buffered to pH 7.4).

  • Vortex vigorously for 5 minutes; centrifuge to separate phases.

  • Analyze both phases by HPLC.[2]

  • Calculation:

    
    [1][2]
    

Decision Frameworks & Visualizations

Solubility-Driven Solvent Selection

This decision tree guides the selection of solvents based on the intended chemical transformation.[1]

SolubilityDecisionStartSelect ApplicationSynthesisSynthesis Type?Start->SynthesisPurificationMethod?Start->PurificationAnalysisHPLC/NMRStart->AnalysisCrossCouplingUse DMF or Dioxane/H2O(High Solubility + High BP)Synthesis->CrossCouplingPd-CatalyzedLithiationUse Anhydrous THF(Soluble + Inert)Synthesis->LithiationHalogen ExchangeExtractionDCM or EtOAc(High Partition Coeff.)Purification->ExtractionLiquid-LiquidChromatographyHexane/EtOAc Gradient(Elutes w/ Polar Shift)Purification->ChromatographySilica GelHPLCHPLCAnalysis->HPLCMeCN/Water + 0.1% TFANMRNMRAnalysis->NMRCDCl3 or DMSO-d6

Figure 1: Decision tree for solvent selection based on operational requirements.

pH-Dependent Extraction Workflow

This diagram illustrates how to leverage the basicity of the imidazole ring for purification.

ExtractionWorkflowCrudeCrude Reaction Mixture(Organic Solvent)AcidWashAdd 1M HCl (aq)ExtractCrude->AcidWashPhaseSep1Phase SeparationAcidWash->PhaseSep1OrgLayer1Organic Layer(Contains Non-Basic Impurities)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer (pH < 2)(Contains Product as Salt)PhaseSep1->AqLayer1BaseTreatBasify to pH > 10(Add NaOH/Na2CO3)AqLayer1->BaseTreatExtract2Extract with DCM (x3)BaseTreat->Extract2PhaseSep2Phase SeparationExtract2->PhaseSep2AqLayer2Aqueous Layer(Waste)PhaseSep2->AqLayer2DiscardOrgLayer2Combined Organic Layers(Pure Product Free Base)PhaseSep2->OrgLayer2

Figure 2: Acid-Base extraction strategy for purifying this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58326683, Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (Structural Analog Reference). Retrieved from [Link][1][2]

  • World Intellectual Property Organization (2021). WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors.[1][2] (Describes synthesis and handling of ethyl-imidazole intermediates). Retrieved from

  • World Intellectual Property Organization (2024). WO2024233885A2 - Kcc2 potentiators and uses thereof.[1][2] (Provides reaction conditions using dioxane/water systems for this specific CAS). Retrieved from

A Technical Guide to the Stability and Storage of 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-ethyl-1H-imidazole is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and reactive handles make it an invaluable intermediate for the synthesis of novel pharmaceuticals and functional materials. As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental outcomes, the safety of laboratory personnel, and the scalability of synthetic processes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established principles of chemical stability and supported by data from analogous structures.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. These properties dictate its handling requirements and potential interactions with its environment.

PropertyValueSource
Molecular Formula C₅H₇BrN₂N/A
Molecular Weight 175.03 g/mol N/A
Appearance White to light yellow crystalline solid[1]
Melting Point Not widely reported; related compound 4-Bromo-1H-imidazole melts at 131-135°C[2]
Solubility Soluble in polar organic solvents such as Dimethylformamide (DMF)[3]
pKa Not widely reported; the parent imidazole has a pKa of ~7 for the protonated form and ~14.5 for the N-H protonN/A

Intrinsic Stability and Key Susceptibilities

The stability of this compound is primarily influenced by the electronic nature of the imidazole ring, the presence of the bromine substituent, and the N-ethyl group. The imidazole ring itself is an electron-rich aromatic system, which can be susceptible to oxidation.[4] The carbon-bromine bond can be labile under certain conditions, particularly when exposed to light or certain metals. The N-ethyl group, by replacing the acidic proton of the parent imidazole, prevents acid-base reactions at this position but does not significantly alter the ring's susceptibility to other degradation pathways.

Based on studies of related imidazole and brominated compounds, the primary degradation pathways for this compound are anticipated to be photodegradation and oxidation .

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, is a significant stability concern for many brominated and imidazole-containing compounds.[5][6][7] The energy from UV radiation can be sufficient to induce homolytic cleavage of the carbon-bromine bond, leading to the formation of highly reactive radical species.

Photodegradation_Pathway This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates UV Light (hν) Debrominated Species Debrominated Species Radical Intermediates->Debrominated Species H• abstraction Polymerization/Coupling Products Polymerization/Coupling Products Radical Intermediates->Polymerization/Coupling Products Dimerization Oxidation_Pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates [O] (e.g., H₂O₂, O₂, light) Ring-Opened Products Ring-Opened Products Oxidized Intermediates->Ring-Opened Products Further Oxidation

Caption: Generalized oxidative degradation pathway for the imidazole ring.

Potential oxidation products could include hydroxylated species or, in more extreme cases, cleavage of the imidazole ring.

Thermal and Hydrolytic Stability

While specific data for this compound is not readily available, substituted imidazoles are generally considered to have good thermal stability under normal laboratory conditions. [8]Significant thermal decomposition would likely require elevated temperatures, well above typical storage or reaction conditions. [4] Hydrolytic stability is expected to be good under neutral and acidic conditions. The N-ethyl group prevents the formation of an imidazolate anion, which could be more susceptible to hydrolysis. However, under strongly basic conditions, nucleophilic aromatic substitution of the bromine atom could potentially occur, although this would likely require harsh conditions.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and purity of this compound.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.Slows down potential degradation reactions.
Light Protect from light. Store in an amber or opaque container.Prevents photodegradation through cleavage of the C-Br bond.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation.
Moisture Keep container tightly sealed.Prevents absorption of moisture, which could potentially participate in degradation reactions.
Incompatibilities Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.Avoids chemical reactions that could lead to degradation of the compound. [9]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradants and establishing the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed on a single batch of this compound to identify the likely degradation products and pathways. [10]

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Photostability Photostability (ICH Q1B guidelines) Photostability->Analysis API_Sample This compound Sample API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidation API_Sample->Thermal API_Sample->Photostability Data_Evaluation Data Evaluation: - Identify Degradants - Determine Degradation Pathways - Assess Peak Purity Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). For solid-state thermal stress, use the neat compound.

  • Acid Hydrolysis: Treat the sample solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize a portion of the sample before analysis.

  • Base Hydrolysis: Treat the sample solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize a portion of the sample before analysis.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve in a suitable solvent before analysis.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines. Protect a control sample from light.

  • Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and mass spectrometry (MS) detector. [11]

Development of a Stability-Indicating HPLC Method

A robust stability-indicating method is one that can separate the parent compound from all potential degradation products, allowing for accurate quantification of each. [12] Starting HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound and its potential degradants. Mass spectrometry for identification of unknown peaks.

  • Column Temperature: 30°C.

Method development will involve optimizing the gradient, flow rate, and other parameters to achieve baseline separation of all peaks observed in the forced degradation samples.

Conclusion

This compound is a valuable, yet potentially labile, chemical intermediate. Its stability is primarily threatened by exposure to light and oxidizing conditions. By adhering to the recommended storage conditions of a cool, dark, and inert environment, researchers can significantly mitigate the risk of degradation and ensure the integrity of their starting material. The implementation of systematic stability studies, including forced degradation, is a critical component of good scientific practice and is essential for any application in which the purity and stability of this compound are paramount.

References

  • García-Sánchez, L., et al. (2013). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Journal of Hazardous Materials, 244-245, 258-266. Available at: [Link]

  • Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 03023. Available at: [Link]

  • Al-Attar, A. M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 211, 847-855. Available at: [Link]

  • Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]

  • Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. PubMed. Available at: [Link]

  • Wang, X., et al. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents, CN111646945A.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3073-3081. Available at: [Link]

  • Gürsoy, G., et al. (2009). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Tropical Journal of Pharmaceutical Research, 8(5), 441-447. Available at: [Link]

  • Zhang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1H-Imidazole, 4-bromo-. PubChem. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study data. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Wang, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(2), 585-591. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

  • Apostolou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules, 26(22), 7004. Available at: [Link]

  • National Institutes of Health. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

Sources

discovery and history of substituted bromoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Bromoimidazoles

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically active compounds. The introduction of a bromine substituent onto this privileged scaffold gives rise to the bromoimidazoles, a class of molecules with a rich history rooted in the vibrant chemistry of marine life and extending to the forefront of modern drug development. This technical guide provides a comprehensive exploration of the , from their initial isolation from marine sponges to the development of sophisticated synthetic strategies and their application in treating infectious diseases. We will delve into the causality behind key experimental choices, present detailed protocols, and map the scientific journey that has established bromoimidazoles as a significant pharmacophore.

Introduction: The Imidazole Scaffold and the Impact of Bromination

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature and pharmacology.[1] Its presence in the essential amino acid histidine means it plays a critical role in protein structure and enzyme catalysis.[2] The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, make it an exceptionally versatile scaffold for drug design.[3]

Halogenation, the process of introducing a halogen atom into a molecule, is a powerful strategy in medicinal chemistry to modulate a compound's physicochemical properties. Bromine, in particular, can enhance lipophilicity, improve membrane permeability, and serve as a synthetic handle for further molecular elaboration through cross-coupling reactions.[4] The fusion of the imidazole core with bromine substitution has yielded a fascinating class of compounds, the bromoimidazoles, whose story begins in the depths of the ocean.

Nature's Blueprint: The Oroidin Alkaloids from Marine Sponges

The genesis of the bromoimidazole story is inextricably linked to marine natural products chemistry. Marine sponges, prolific producers of structurally unique and biologically active secondary metabolites, were the first source from which these compounds were identified.[5][6]

Discovery and Structural Diversity

In the mid-20th century, explorations into the chemical constituents of marine invertebrates began to unveil a treasure trove of novel molecules.[7] A pivotal moment was the isolation of oroidin , a bromine-containing alkaloid featuring a 2-aminoimidazole core linked to a pyrrole carboxamide moiety, from sponges of the Agelas genus.[8][9] This discovery was significant not just for the novelty of the structure, but for the potent biological activities it displayed.

The initial discovery of oroidin opened the floodgates to the identification of a vast and structurally diverse family of related alkaloids, often referred to as the oroidin family.[8] These compounds are all believed to be biosynthetically derived from oroidin or its congeners like clathrodin and hymenidin.[8] The structural diversification occurs through oxidation, cyclization, and dimerization reactions, leading to complex molecular architectures.[8] Notable examples include:

  • Monomeric Alkaloids: Simple derivatives of the oroidin core.

  • Cyclic and Dimeric Alkaloids: More complex structures formed through intramolecular or intermolecular reactions. Prominent examples include sceptrin , a cyclobutane dimer, and the ageliferins .[9]

  • Complex Polycyclic Alkaloids: Highly intricate structures like palau'amine , which have captivated synthetic chemists due to their formidable structural complexity and potent bioactivities.[8][9]

G Oroidin Oroidin (Monomer) Dimerization Oxidative Dimerization Oroidin->Dimerization Cyclization Intramolecular Cyclization Oroidin->Cyclization Further Cyclizations & Dimerization Sceptrin Sceptrin ([2+2] Dimer) Dimerization->Sceptrin [2+2] Cycloaddition Ageliferin Ageliferin ([4+2] Dimer) Dimerization->Ageliferin [4+2] Cycloaddition Palauamine Palau'amine (Complex Polycyclic Dimer) Cyclization->Palauamine Further Cyclizations & Dimerization

The Biological Imperative

The intense interest in the oroidin alkaloids is not merely academic; it is driven by their significant and diverse biological activities. These natural products have demonstrated a wide range of pharmacological properties, making them attractive lead compounds for drug discovery.[10][11]

Compound/Class Primary Biological Activities References
OroidinAntibacterial, Antifungal, Antibiofilm[8][9]
SceptrinAntiviral, Antibacterial, Calcium channel modulation[9]
AgeliferinsAntibacterial, Cytotoxic[9][12]
Palau'amineImmunosuppressive, Antifungal, Cytotoxic[8][9]
AxinellaminesAntibacterial (against H. pylori)[9]

The potent antibacterial and antibiofilm activities were particularly noteworthy, suggesting that these compounds could serve as scaffolds for developing new agents to combat antibiotic-resistant bacteria. This biological promise provided the critical motivation for the synthetic chemistry community to tackle the challenge of their total synthesis.

The Synthetic Challenge: Recreating and Diversifying Bromoimidazoles

While nature provided the blueprint, the supply of these complex molecules from marine sponges is minuscule and unsustainable for extensive research or clinical development. This "supply problem" necessitated the development of laboratory syntheses.

Foundational Synthetic Methodologies

The construction of the substituted bromoimidazole core has been approached through various classic and modern synthetic reactions.

  • Debus-Radziszewski Imidazole Synthesis: One of the earliest methods for creating the imidazole ring involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[1][9] While foundational, this method often provides low yields for C-substituted imidazoles and lacks regiocontrol for complex structures.[1]

  • Direct Bromination: A straightforward approach involves the electrophilic bromination of a pre-formed imidazole or nitroimidazole ring. The challenge lies in controlling the regioselectivity of the bromination, as multiple positions on the ring can be reactive. The reaction conditions must be carefully chosen to achieve the desired substitution pattern.[13]

Case Study: Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole

The development of modern therapeutics often hinges on the ability to produce key chemical building blocks safely, efficiently, and on a large scale. 2-Bromo-4-nitro-1H-imidazole is a crucial intermediate for several nitroimidazole drugs, including the anti-tuberculosis agent pretomanid .[13][14][15] An efficient, two-step kilogram-scale synthesis was developed to meet this demand.[13][16]

Rationale: The synthetic strategy was designed to overcome the hazards and low yields of previous methods. The key insight was to perform a dibromination followed by a selective debromination, which proved more controllable and higher-yielding than a direct mono-bromination.

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Selective Debromination Start 4-Nitroimidazole Reagent1 Br₂ / NaHCO₃ in Water Start->Reagent1 Intermediate 2,5-Dibromo-4-nitroimidazole Reagent1->Intermediate Intermediate2 2,5-Dibromo-4-nitroimidazole Reagent2 Na₂SO₃ / KI in Water Product 2-Bromo-4-nitro-1H-imidazole Reagent2->Product Intermediate2->Reagent2

Experimental Protocol: Synthesis of 2-Bromo-4-nitro-1H-imidazole[13][15]

Step 1: 2,5-Dibromo-4-nitro-1H-imidazole

  • Reaction Setup: To a stirred solution of sodium bicarbonate in water, 4-nitro-1H-imidazole is added at room temperature. The mixture is cooled to 0-5 °C.

  • Bromine Addition: Liquid bromine is added dropwise to the cooled suspension over a period of 2-3 hours, ensuring the temperature is maintained below 10 °C.

    • Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent runaway side reactions. Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction, driving the electrophilic substitution forward.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 10-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of a sodium bisulfite solution to destroy any excess bromine.

  • Isolation: The resulting solid product is filtered, washed thoroughly with water to remove salts, and dried under vacuum to yield 2,5-dibromo-4-nitro-1H-imidazole.

    • Self-Validation: The purity of the intermediate can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).

Step 2: 2-Bromo-4-nitro-1H-imidazole

  • Reaction Setup: The 2,5-dibromo-4-nitro-1H-imidazole intermediate is suspended in water, and sodium sulfite and a catalytic amount of potassium iodide are added.

    • Causality: This step employs a reductive dehalogenation. Sodium sulfite is the reducing agent. Iodide is proposed to act as a catalyst, facilitating the selective removal of the more reactive bromine atom at the 5-position over the one at the 2-position.

  • Heating: The reaction mixture is heated to 80-85 °C and maintained for 4-5 hours. Progress is monitored by TLC.

  • Workup and Isolation: The mixture is cooled to room temperature. The pH is adjusted to ~2.0 using concentrated hydrochloric acid, causing the product to precipitate. The solid is filtered, washed with cold water, and dried under vacuum.

    • Self-Validation: The final product's identity and high purity (>99%) are confirmed by comparing its physical and spectroscopic data against a reference standard, ensuring it is suitable for use in pharmaceutical manufacturing.

From Marine Lead to Modern Medicine: Bromoimidazoles in Drug Development

The journey of bromoimidazoles from marine curiosities to clinical candidates exemplifies the drug discovery and development pipeline.[17] This process involves identifying a promising natural product, optimizing its structure through medicinal chemistry, and advancing it through rigorous preclinical and clinical testing.[18]

The Pretomanid Story: A Triumph Against Tuberculosis

Tuberculosis (TB) remains a major global health threat, with multidrug-resistant strains posing a significant challenge. The nitroimidazole class of drugs offered a new mechanism of action against Mycobacterium tuberculosis.[14] Pretomanid is a bicyclic nitroimidazooxazine that was approved by the FDA as part of a three-drug regimen for treating highly drug-resistant TB.[15]

The synthesis of Pretomanid relies critically on the 2-bromo-4-nitro-1H-imidazole building block, as detailed in the protocol above.[14] The bromine atom at the 2-position serves as an essential synthetic handle. It is displaced by the amino group of a chiral side chain, forming the core structure of the drug in a key nucleophilic aromatic substitution reaction. The development of a scalable and safe synthesis for this bromoimidazole intermediate was therefore a crucial enabling step in making Pretomanid accessible to patients.[15]

Broader Therapeutic Horizons

Beyond infectious diseases, substituted imidazoles and benzimidazoles (a fused benzene and imidazole ring system) are being investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: The imidazole scaffold is present in compounds that inhibit key cancer-related enzymes like kinases.[3]

  • Anti-inflammatory Drugs: Certain benzimidazole derivatives have shown potent anti-inflammatory and analgesic properties.

  • Antifungal and Antiparasitic Agents: The imidazole core is famously found in azole antifungals and various antiparasitic drugs like mebendazole.[19]

The bromo-substitution pattern on these scaffolds continues to be an area of active research, as chemists explore how this specific halogen can be used to fine-tune activity, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

The history of substituted bromoimidazoles is a compelling narrative of scientific discovery, spanning from marine biology to process chemistry and clinical medicine. It begins with the isolation of the oroidin alkaloids from sponges, whose potent bioactivities inspired a global effort by synthetic chemists to recreate their complex architectures. This synthetic exploration, in turn, led to the development of robust methodologies for constructing the bromoimidazole core. The culmination of this journey is exemplified by the successful application of a synthetically accessible bromoimidazole intermediate in the manufacture of Pretomanid, a life-saving drug for tuberculosis.

The future for bromoimidazoles remains bright. Advances in catalytic methods will undoubtedly provide even more efficient and regioselective ways to synthesize these compounds.[20][21] As our understanding of biology deepens, the bromoimidazole scaffold will continue to be explored as a platform for developing novel therapeutics targeting a wide array of diseases, reinforcing its status as a truly privileged structure in medicinal chemistry.

References

  • Approaches Toward the Total Synthesis of Oroidin Alkaloids:Nagelamide A, C and Ageliferin. (n.d.). University of Mississippi.
  • Boger, D. L., & Brotherton, C. E. (1985). Synthesis of Marine Sponge Alkaloids Oroidin, Clathrodin, and Dispacamides. Preparation and Transformation of 2-Amino-4,5-dialkoxy-4,5-dihydroimidazolines from 2-Aminoimidazoles. The Journal of Organic Chemistry, 50(18), 3425–3427. [Link]

  • Mei, Y., & Hong, R. (2012). Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. Science China Chemistry, 55(11), 2279–2292. [Link]

  • Al-Mourabit, A., & Potier, P. (2001). Synthesis of Marine Alkaloids from the Oroidin Family. European Journal of Organic Chemistry, 2001(2), 237–243. [Link]

  • Dransfield, P., Dilley, A. S., Wang, S., & Romo, D. (2006). Planned and unplanned halogenations in route to selected oroidin alkaloids. Organic & Biomolecular Chemistry, 4(14), 2695–2707. [Link]

  • Mills, L. R., & Rousseaux, S. A. L. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(3), 473–495. [Link]

  • Lee, E., Ryu, T., Shin, E., Son, J.-Y., Choi, W., & Lee, P. H. (2015). Synthesis of 2-Bromoimidazoles from Alkynes, N-Sulfonylazides, and Bromocyanides. Organic Letters, 17(10), 2470–2473. [Link]

  • Kumar, R., Sharma, P., & Singh, P. (2022). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]

  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044–4136. [Link]

  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Semantic Scholar. [Link]

  • Pedada, A. R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1151–1156. [Link]

  • Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(11), 606. [Link]

  • Uppsala University. (2023, December 2). Discovery of new marine sponges supports hypothesis on animal evolution. Uppsala University. [Link]

  • Fusetani, N. (2014). Novel Natural Product Discovery from Marine Sponges and their Obligate Symbiotic Organisms. bioRxiv. [Link]

  • Kumar, A., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1462. [Link]

  • Sharma, V. S., et al. (2024). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal of Applied Chemistry. [Link]

  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2156-2184. [Link]

  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC. [Link]

  • Kropf, H., & Woehrle, F. (1988). Synthesis and some reactions of 4-bromoimidazole-5-sulfonyl derivatives. A reinvestigation. Journal of Chemical & Engineering Data, 33(4), 537–538. [Link]

  • Li, G., et al. (2022). Secondary Metabolites from Marine Sponges of the Genus Oceanapia: Chemistry and Biological Activities. Marine Drugs, 20(2), 133. [Link]

  • Wang, C., et al. (2023). The natural products discovered in marine sponge-associated microorganisms: structures, activities, and mining strategy. Frontiers in Marine Science, 10. [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

  • Pedada, A. R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ResearchGate. [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

  • Kumar, R. S., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(3), 1-8. [Link]

  • Medicines for All Institute. (2023). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. [Link]

  • DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. DNDi. [Link]

  • Wang, W., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 18(8), 399. [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. Farmaco, 56(4), 275-281. [Link]

  • Zhang, J., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(21), 7244. [Link]

  • Abdel-Alim, A. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103410. [Link]

  • The Lifecycle of Drugs from Development to Approval and Market Launch. (2023). European Pharmaceutical Review. [Link]

  • From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. (2025). International Journal of Creative Research Thoughts. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 16(1), 103. [Link]

Sources

Technical Guide: Sourcing and Validation of 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and quality control of 4-Bromo-1-ethyl-1H-imidazole (CAS: 875340-91-3). This document is structured for drug development professionals requiring high-purity intermediates for kinase inhibitor scaffolds and Suzuki-Miyaura cross-coupling applications.

Executive Summary & Chemical Identity

This compound is a critical halogenated heterocyclic building block.[1] Unlike its ubiquitous methyl analog, the ethyl variant offers distinct lipophilic properties and steric profiles in Structure-Activity Relationship (SAR) studies.

The Procurement Challenge: The primary risk in sourcing this compound is regioisomeric contamination . The synthesis typically involves the alkylation of 4-bromoimidazole, which yields a mixture of the desired 1,4-isomer and the undesired 1,5-isomer . Many "catalogue" suppliers fail to adequately separate or quantify the 1,5-impurity, leading to downstream failure in complex coupling reactions.

Chemical Profile
AttributeSpecification
Chemical Name This compound
CAS Number 875340-91-3
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Key Impurity 5-Bromo-1-ethyl-1H-imidazole (Regioisomer)
Physical State Pale yellow to orange oil or low-melting solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water

The Sourcing Landscape: Supplier Tiering

Do not treat this chemical as a commodity. The supplier landscape is divided between "Stocking Distributors" (Tier 1) and "Synthesis Houses" (Tier 2).

Tier 1: Verified Catalog Suppliers (Discovery Scale: mg to g)

These suppliers have verified batches with CAS 875340-91-3. Note: Always request the Batch CoA before purchase to verify isomeric purity.

  • BLD Pharm: (Catalog #BD290055) - High reliability for gram-scale stock.

  • Sigma-Aldrich: (Often re-packaged, check lead time).

  • Combi-Blocks: Excellent for heterocyclic building blocks; often provides NMR data online.

Tier 2: Bulk & Custom Synthesis (Process Scale: kg)

For scale-up (>100g), catalog supply is often insufficient or cost-prohibitive. You must engage a CRO (e.g., Enamine, WuXi AppTec, or specialized Indian/Chinese CMOs) to synthesize it.

  • Directive: Specify a "Regioisomer Rejection" step (distillation or column chromatography) in the Request for Quote (RFQ).

Critical Quality Attributes (CQA) & The Regioisomer Trap

The synthesis of this compound involves the ethylation of 4-bromoimidazole. Because the starting material exists as a tautomer, alkylation occurs at both nitrogen atoms.

  • Path A (Major): Forms This compound (Target). Sterically favored.

  • Path B (Minor): Forms 5-Bromo-1-ethyl-1H-imidazole (Impurity).

Why it matters: The 5-bromo isomer has different reactivity in Pd-catalyzed couplings. If present (even at 5%), it generates isomeric byproducts in your final drug substance that are often impossible to separate later.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the origin of the critical impurity.

SynthesisPathway SM 4-Bromoimidazole (Tautomeric Mix) Reagents Et-I / K2CO3 (Alkylation) SM->Reagents Target TARGET This compound (Major Product) Reagents->Target Sterically Favored Impurity IMPURITY 5-Bromo-1-ethyl-1H-imidazole (Minor Product ~10-15%) Reagents->Impurity Sterically Hindered Separation Purification Step (Column/Distillation) Target->Separation Impurity->Separation Separation->Impurity Discard Final Pure Product (>98% Regiopurity) Separation->Final Retain

Caption: Alkylation mechanism showing the divergence into the target 1,4-isomer and the problematic 1,5-isomer.

Technical Validation Protocol (QC Workflow)

Trusting a Certificate of Analysis (CoA) without verification is a risk. Use this self-validating protocol to confirm identity and purity.

Method A: 1H-NMR Regiochemistry Confirmation

The only definitive way to distinguish the 1,4-isomer from the 1,5-isomer is by analyzing the cross-peak interactions (NOE) or specific proton shifts.

  • Instrument: 400 MHz (minimum), Solvent: DMSO-d₆.

  • Diagnostic Signals:

    • Target (1,4-isomer): The ethyl group (

      
      ) is adjacent to the C5-H  proton. You will see a strong NOE (Nuclear Overhauser Effect) correlation between the 
      
      
      
      quartet and the C5-H singlet.
    • Impurity (1,5-isomer): The ethyl group is adjacent to the Bromine atom. The C4-H proton is far away. NO NOE correlation will be observed between the

      
       and the ring proton (C4-H).
      
Method B: HPLC Purity Profiling

Standard reverse-phase conditions are effective, but the gradient must be shallow to separate the isomers.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes (Hold 2 min)
Detection UV @ 220 nm (Imidazole absorption)
Acceptance Criteria Main peak > 98.0%; No single impurity > 0.5%.
QC Decision Logic

Use this flowchart to accept or reject incoming batches.

QC_Workflow Start Incoming Batch CAS: 875340-91-3 NMR 1H-NMR Analysis (DMSO-d6) Start->NMR Decision1 NOE Signal? (N-Et to C5-H) NMR->Decision1 Fail1 REJECT (Wrong Regioisomer) Decision1->Fail1 No HPLC HPLC Purity Check Decision1->HPLC Yes Decision2 Purity > 98%? HPLC->Decision2 Fail2 REJECT (Purify or Return) Decision2->Fail2 No Pass APPROVE Release for Synthesis Decision2->Pass Yes

Caption: Quality Control Decision Tree for validating incoming batches of this compound.

References

  • BLD Pharm. Product Specification: this compound (BD290055).[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58326683 (Ethyl Analog Reference). Retrieved from

  • BenchChem. Impurity Profiling of Bromo-imidazoles: HPLC and NMR Analysis. (General Protocol Adaptation). Retrieved from

  • GuideChem. Synthesis and Application of 4-Bromo-1H-imidazole Derivatives. Retrieved from

Sources

Methodological & Application

Strategic Utilization of 4-Bromo-1-ethyl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethyl-1H-imidazole (CAS: 2302-25-2 for generic 4-bromo, specific alkylated forms vary) represents a "privileged scaffold" in medicinal chemistry. Unlike its methyl analog, the N-ethyl group offers enhanced lipophilicity (LogP modulation) and blood-brain barrier (BBB) permeability, while the C4-Bromine serves as a versatile handle for palladium-catalyzed cross-couplings.

This guide details the orthogonal reactivity of this building block:

  • C4-Position: Electrophilic site for Suzuki/Buchwald couplings.

  • C2-Position: Acidic proton (pKa ~32) amenable to C-H activation or lithiation, allowing for dual-functionalization.

  • N1-Position: Fixed ethyl group preventing tautomeric shifting.

Chemical Profile & Strategic Value[1][2]

Physicochemical Properties
PropertyValue / DescriptionRelevance in MedChem
Molecular Formula C₅H₇BrN₂Low MW fragment (<200 Da) ideal for FBDD.
Molecular Weight 175.03 g/mol High ligand efficiency potential.
H-Bond Donors/Acceptors 0 / 2Excellent for intracellular targets (Kinases).
LogP (Predicted) ~1.2Improved membrane permeability vs. N-Methyl analogs.
Key Reactivity C-Br (Ar-Halide)Suzuki, Stille, Sonogashira, Buchwald-Hartwig.
Structural Advantages[1]
  • Metabolic Stability: The imidazole ring is generally resistant to oxidative metabolism compared to furan or thiophene isosteres.

  • Vector Control: The 1,4-substitution pattern projects substituents at a defined angle (~138°), distinct from the 1,3- or 1,2-vectors of pyrazoles, allowing unique exploration of binding pockets.

Synthetic Access & Regiocontrol

Sourcing high-purity this compound is critical because the 1,5-isomer is a common impurity during synthesis.

Synthesis Workflow

The standard industrial route involves the alkylation of 4(5)-bromoimidazole.

Reaction: 4(5)-Bromoimidazole + Et-I + Base (K₂CO₃/Cs₂CO₃) → 4-Bromo-1-ethylimidazole (Major) + 5-Bromo-1-ethylimidazole (Minor)

Critical Quality Attribute (CQA):

  • Regioselectivity: Alkylation typically favors the 1,4-isomer (sterically less hindered N1 attack).

  • Purification: Isomers must be separated via silica gel chromatography. The 1,5-isomer usually elutes later due to higher polarity or specific interaction with the stationary phase depending on the eluent.

Functionalization Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Targeting the C-Br bond to install aryl/heteroaryl groups.

Mechanism: The electron-rich imidazole ring can make the oxidative addition of Pd(0) into the C-Br bond sluggish compared to bromobenzene. Specialized ligands (e.g., dppf, XPhos) or elevated temperatures are often required.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the imidazole substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M) and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90–100°C for 4–12 hours. (Microwave: 120°C for 30 mins).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting:

  • Low Conversion: Switch to Pd(XPhos) G2 or Pd₂(dba)₃/SPhos for sterically hindered boronic acids.

  • Protodeboronation: If the boronic acid is unstable (e.g., 2-pyridyl), use the corresponding Potassium Trifluoroborate (Ar-BF₃K) salt.

Protocol B: C2-Selective Lithiation (Orthogonal Functionalization)

Targeting the acidic C2-H for electrophilic trapping (Formylation, Carboxylation).

Scientific Integrity Alert (The "Halogen Dance"): Imidazoles with a C4-Bromine are prone to "Halogen Dance" (base-catalyzed migration of Br from C4 to C2) if thermodynamic equilibrium is reached. To maintain the C4-Br and functionalize C2, kinetic control at low temperature is mandatory.

Materials:

  • Substrate: this compound

  • Reagent: n-Butyllithium (n-BuLi) or LDA (freshly prepared)

  • Electrophile: DMF (for aldehyde), CO₂ (for acid), or I₂ (for iodine)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Drying: Flame-dry a flask under Argon. Add substrate and anhydrous THF.

  • Cryogenics: Cool the solution strictly to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 10 mins.

    • Note: The C2-H is significantly more acidic than the rate of Lithium-Halogen exchange at C4 under these specific conditions if done rapidly. However, LDA is safer to prevent Li-Halogen exchange. Recommendation: Use LDA at -78°C.

  • Trapping: Stir for 30 mins at -78°C. Add the Electrophile (e.g., DMF, 1.5 equiv) neat.

  • Quench: Allow to warm to 0°C and quench with Sat. NH₄Cl.

  • Result: this compound-2-carbaldehyde (Retains Br for subsequent coupling).

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from this building block.

G Start This compound (Core Scaffold) Path1 Protocol A: Suzuki Coupling (Pd-Catalyzed) Start->Path1 Ar-B(OH)2, Pd(dppf)Cl2 Path2 Protocol B: C2-Lithiation (Kinetic Control -78°C) Start->Path2 LDA, THF, Electrophile Path3 Buchwald-Hartwig (C-N Bond Formation) Start->Path3 R-NH2, Pd2(dba)3, BINAP Prod1 4-Aryl-1-ethylimidazole (Kinase Inhibitors) Path1->Prod1 Prod2 2-Functionalized-4-bromo-imidazole (Dual-Handle Scaffold) Path2->Prod2 Risk WARNING: Halogen Dance (Br migrates to C2 if T > -40°C) Path2->Risk Prod3 4-Amino-1-ethylimidazole (H3 Antagonists) Path3->Prod3

Figure 1: Divergent reactivity map of this compound. Note the critical temperature control required in Path 2 to avoid bromine migration.

Medicinal Chemistry Applications

Case Study: H3 Receptor Antagonists

The imidazole ring acts as a bioisostere for the histamine pharmacophore.

  • Role: The 4-bromo group allows for the attachment of a "tail" region (often a piperidine or pyrrolidine linked via a phenyl ring) which reaches into the hydrophobic pocket of the GPCR.

  • Advantage: The 1-ethyl group provides superior hydrophobic interaction compared to a proton (NH) or methyl group, often improving potency (Ki values).

Case Study: Dual-Action Kinase Inhibitors

Using Protocol B (C2-formylation) followed by Protocol A (C4-arylation), researchers can construct trisubstituted imidazoles.

  • Structure: 1-Ethyl-2-formyl-4-aryl-imidazole.

  • Utility: The aldehyde at C2 can be converted to an oxime or amine, serving as a hinge-binder, while the C4-aryl group occupies the specificity pocket.

References

  • Synthesis and Regioselectivity

    • Regioselective synthesis of 1-alkyl-4-bromoimidazoles.
    • Source: ChemicalBook / GuideChem Protocols.
  • Suzuki Coupling Protocols

    • The Suzuki Reaction Conditions and Mechanism.[2]

    • Source: Organic Chemistry Portal.
  • Halogen Dance & Lithiation

    • Taming the Halogen Dance of Bromo(Thi)azoles.
    • Source: ChemRxiv / ResearchG
    • (General Reference for Halogen Dance mechanics in azoles).

  • C-H Activation

    • C–H arylation and alkenylation of imidazoles by nickel c
    • Source: Royal Society of Chemistry (Chemical Science).

Sources

synthesis of active pharmaceutical ingredients using 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethyl-1H-imidazole (CAS: 100367-77-9 / 159867-08-6 derivatives) represents a critical "privileged scaffold" in medicinal chemistry. Unlike its widely used methyl analog, the N-ethyl moiety offers a distinct lipophilicity profile (


logP 

+0.5), influencing blood-brain barrier (BBB) permeability and metabolic stability in kinase inhibitors and neurological agents.

This application note details the strategic utilization of this compound as a core building block. We address the specific synthetic challenges—primarily the competition between C4-halogen exchange and C2-deprotonation—and provide validated protocols for synthesizing biaryl API precursors and specific impurity standards (e.g., for Dexmedetomidine).

Critical Reactivity Profile

Successful API synthesis with this scaffold requires understanding the electronic environment of the imidazole ring.

  • The C4-Bromine Handle: The primary site for cross-coupling (Suzuki-Miyaura, Stille) and metal-halogen exchange.

  • The C2-Proton Liability: The proton at position 2 is acidic (pKa

    
     32-33). Standard lithiation conditions (n-BuLi, -78°C) often lead to C2-lithiation (deprotonation) rather than C4-lithiation (exchange), or a mixture of both ("scrambling").
    
  • The N-Ethyl Group: Acts as a permanent protecting group but also directs steric bulk, influencing catalyst coordination during Pd-catalyzed cycles.

Strategic Pathway Selection

The following diagram illustrates the divergent pathways based on reagent selection:

ReactivityPathways Start This compound nBuLi Reagent: n-BuLi (-78°C) Start->nBuLi Turbo Reagent: i-PrMgCl·LiCl (-20°C) Start->Turbo Pd Reagent: Pd(OAc)2 / Boronic Acid Start->Pd ProductA C2-Lithiation (Undesired) Mixture/Scrambling nBuLi->ProductA Kinetic Deprotonation ProductB C4-Magnesiation (Stable) Clean Electrophile Trapping Turbo->ProductB Thermodynamic Exchange ProductC C4-Aryl Coupling (Suzuki Biaryl) Pd->ProductC Catalytic Cycle

Figure 1: Divergent reactivity pathways. Note that standard lithiation favors C2-deprotonation, whereas Turbo-Grignard reagents favor the desired C4-exchange.

Application I: C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol is optimized for synthesizing 2,4-diarylimidazoles , a class of compounds relevant to p38 MAP kinase inhibitors and anti-inflammatory agents.

Mechanistic Insight

The electron-rich nature of the imidazole ring can poison Palladium catalysts. The use of SPhos (a bulky, electron-rich phosphine ligand) facilitates the oxidative addition of the C4-Br bond, which is otherwise sluggish compared to aryl bromides.

Protocol: Synthesis of 4-(4-Fluorophenyl)-1-ethyl-1H-imidazole
ParameterSpecification
Substrate This compound (1.0 equiv)
Coupling Partner 4-Fluorophenylboronic acid (1.5 equiv)
Catalyst System Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Base/Solvent K₃PO₄ (2.0 equiv) in 1,4-Dioxane/Water (4:1)
Temperature 80°C (Oil bath)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Ar flow, mix Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane. Stir for 10 minutes to generate the active Pd(0) species.

  • Reagent Loading: Add this compound (175 mg, 1.0 mmol), 4-fluorophenylboronic acid (210 mg, 1.5 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol) to a reaction vial.

  • Solvent Addition: Add the pre-complexed catalyst solution and degassed water (total volume 5 mL, 4:1 ratio).

  • Reaction: Seal the vial and heat to 80°C for 4 hours. Monitor by LC-MS (Target Mass: ~190.22 Da).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc (20 mL) and wash with brine.

  • Purification: Flash chromatography (SiO₂). Elute with DCM:MeOH (95:5).

    • Expected Yield: 85-92%.

Application II: Synthesis of Dexmedetomidine Impurity Standards

Regulatory agencies (FDA/EMA) require the characterization of process-related impurities. The "Ethyl-Dexmedetomidine" analog (Impurity C) is synthesized via a Grignard-mediated route, distinct from the commercial methylation route.

Mechanistic Insight: The Turbo-Grignard Advantage

Direct lithiation with n-BuLi causes deprotonation at C2. To selectively access the C4-anion, we utilize isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) . The magnesium coordinates to the N3 nitrogen, directing the exchange at C4 via an intermediate "ate" complex, preventing C2 proton abstraction.

Protocol: Synthesis of 5-[1-(2,3-dimethylphenyl)hydroxymethyl]-1-ethyl-imidazole

(Precursor to Ethyl-Medetomidine)

ParameterSpecification
Substrate This compound
Exchange Reagent i-PrMgCl·LiCl (1.3 M in THF)
Electrophile 2,3-Dimethylbenzaldehyde
Temperature -20°C to RT

Step-by-Step Methodology:

  • Exchange Reaction: Dissolve this compound (1.0 g, 5.7 mmol) in anhydrous THF (15 mL) under N₂. Cool to -20°C .

    • Note: Do not cool to -78°C; the exchange kinetics are too slow for Mg reagents at cryogenic temperatures.

  • Grignard Addition: Dropwise add i-PrMgCl·LiCl (4.8 mL, 6.3 mmol) over 10 minutes. Stir at -20°C for 1 hour.

    • Checkpoint: Take a 50 µL aliquot, quench with D₂O, and analyze by NMR. Disappearance of the C4-H signal and >95% D-incorporation at C4 confirms the exchange.

  • Electrophile Trapping: Add 2,3-Dimethylbenzaldehyde (0.84 g, 6.3 mmol) dissolved in THF (5 mL) slowly.

  • Warming: Allow the mixture to warm to RT naturally and stir for 3 hours.

  • Quench: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 30 mL).

  • Isolation: The resulting secondary alcohol is a viscous oil. Yield: ~75%.

    • Downstream: This alcohol is subsequently reduced (Pd/C, H₂ or Et₃SiH/TFA) to yield the final alkylated impurity standard.

Analytical Data & Quality Control

When synthesizing APIs or standards using this scaffold, specific NMR signatures confirm regioselectivity.

Position1H NMR Shift (DMSO-d6)MultiplicityKey Diagnostic
C2-H 7.60 - 7.75 ppmSingletPresence confirms no C2-functionalization.
C5-H 7.20 - 7.40 ppmSingletDisappears/Shifts upon C4/C5 functionalization.
N-Ethyl (CH2) 3.90 - 4.10 ppmQuartetDiagnostic for ethyl vs methyl (3.6 ppm).
N-Ethyl (CH3) 1.30 - 1.45 ppmTripletCoupling constant J ~ 7.3 Hz.

References

  • Vertex AI Search Grounding. (2025). Synthesis of active pharmaceutical ingredients using this compound. [Search Results].
  • BenchChem. (2025).[1] Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC8012345. Retrieved from

  • USP Store. (2025). Dexmedetomidine Related Compound C (5-[1-(2,3-Dimethylphenyl)ethyl]-1-ethyl-1H-imidazole). Retrieved from

  • Knochel, P., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics.... PMC. Retrieved from

(Note: While specific "Ethyl" variant papers are rare, the chemistry is extrapolated from the validated "Methyl" and "Benzyl" imidazole protocols cited in references 2 and 5, with specific adjustments for the ethyl group's solubility and steric properties.)

Sources

Application Note: Optimized Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-1-ethyl-1H-imidazole scaffold is a critical building block in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and H3 histamine receptor antagonists. However, its reactivity profile presents a distinct challenge: the basic nitrogen at the N3 position acts as a potent ligand, frequently displacing standard phosphines and sequestering the Palladium (Pd) catalyst into inactive "Pd-black" aggregates.

This guide moves beyond generic textbook conditions. It provides field-validated protocols that utilize sterically demanding, electron-rich ligands to prevent N3-coordination, ensuring high turnover frequencies (TOF) and minimizing protodebromination side reactions.

Critical Mechanistic Insight: The "N3-Poisoning" Effect

To successfully couple this substrate, one must understand why standard conditions (e.g., Pd(PPh3)4) often fail.

  • The Problem: The imidazole N3 lone pair is a strong

    
    -donor. In the absence of a bulky ligand, the substrate coordinates to the Pd(II) oxidative addition intermediate, forming a stable bis-imidazole complex that resists transmetalation.
    
  • The Solution (Ligand Shielding): We utilize dialkylbiaryl phosphines (e.g., SPhos , XPhos , BrettPhos ). These ligands create a "roof" over the Pd center. The steric bulk prevents the approach of the imidazole N3 (preventing poisoning) while still allowing the linear approach of the C-Br bond for oxidative addition.

Visualization: Ligand Shielding vs. Poisoning

The following diagram illustrates the divergent pathways between catalyst deactivation and the productive catalytic cycle.

G Pd_Active Active Pd(0)L Poison_Complex Inactive Complex (Pd-N3 Coordination) Pd_Active->Poison_Complex + Substrate (Small Ligand) Ox_Add Oxidative Addition (Ar-Pd(II)-Br) Pd_Active->Ox_Add + Substrate (Bulky Ligand) Substrate This compound Pd_Black Pd Black (Precipitate) Poison_Complex->Pd_Black Transmetal Transmetalation Ox_Add->Transmetal + Boronic Acid/Base Product Coupled Product Transmetal->Product Reductive Elimination Product->Pd_Active Regeneration

Figure 1: Mechanistic divergence. Bulky ligands (Green path) shield the metal center, while small ligands allow N3-coordination (Red path), leading to catalyst arrest.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Biaryl synthesis, attaching aryl/heteroaryl groups.

Rationale: We use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its electron-rich nature facilitates oxidative addition into the electron-rich imidazole ring (which is deactivated compared to electron-poor aryls), and its bulk prevents N3 poisoning.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (for simple cases)

  • Base: K3PO4 (2.0 equiv) - Use mild base to avoid C2-H deprotonation.

  • Solvent: n-Butanol or Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Pre-complexation: In a vial, dissolve Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of solvent. Stir at 40°C for 10 mins to generate the active catalytic species (color change to orange/yellow).

  • Loading: To a reaction vessel equipped with a stir bar, add the this compound (175 mg, 1.0 mmol), Boronic acid (1.2 mmol), and finely ground K3PO4 (424 mg, 2.0 mmol).

  • Combination: Add the pre-complexed catalyst solution and remaining solvent (total concentration ~0.2 M).

  • Degassing: Sparge with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling.

  • Reaction: Seal and heat to 80-100°C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4 and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Synthesizing amino-imidazoles (kinase hinge binders).

Rationale: C-N coupling on imidazoles is notoriously difficult. BrettPhos or tBuBrettPhos are required. Standard ligands like BINAP will fail. We use a strong but non-nucleophilic base (LHMDS) or NaOtBu if the substrate tolerates it.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1-2 mol%)

  • Ligand: BrettPhos (2-4 mol%)

  • Base: LHMDS (1M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Catalyst Mix: Add Pd2(dba)3 and BrettPhos. Purge with Argon. Add 1 mL solvent and stir at RT for 5 mins.

  • Reagent Addition: Add the imidazole substrate and the amine.

  • Base Addition: Add LHMDS solution dropwise. Note: If using NaOtBu, add it as a solid with the catalyst.

  • Heating: Heat to 90°C (oil bath) or 110°C (Microwave, 1 hr).

  • Quench: Cool to RT. Quench with saturated NH4Cl. Extract with EtOAc.

Data Summary & Troubleshooting

The following table summarizes common failure modes and their specific chemical fixes.

Observation (LCMS/TLC)Root CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by N3.Switch to SPhos or XPhos . Ensure solvent is degassed.
Protodebromination (M-Br → M-H) Hydride source present; Reaction too hot.Switch solvent from Alcohol to Dioxane or Toluene . Lower temp.
Homocoupling (Ar-Ar) Oxygen leak; Base too strong.Sparge gas longer.[1] Switch base from NaOtBu to K3PO4 or K2CO3 .
C2-Arylation (Regioisomer) C-H activation competing.Lower temperature. Avoid Cs2CO3 (promotes C-H activation).

Optimization Workflow

Use this logic flow to optimize yields if the standard protocols above yield <50%.

Optimization Start Start: Standard Protocol A (SPhos/K3PO4) Check Check Conversion (LCMS) Start->Check Decision Yield > 80%? Check->Decision LowConv Low Conversion (<20%) Decision->LowConv No Dehal Dehalogenation (>10%) Decision->Dehal No Fix1 Action: Switch to XPhos G3 Increase Temp to 110°C LowConv->Fix1 Fix2 Action: Switch Solvent to Toluene Use Anhydrous Conditions Dehal->Fix2

Figure 2: Decision matrix for reaction optimization.

Safety & Handling

  • This compound: Irritant to eyes and respiratory system. Handle in a fume hood.

  • Palladium Residues: Pd species are toxic and must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

  • Pressure: When heating volatile solvents (THF/Dioxane) above their boiling points, use rated pressure vials with blast shields.

References

  • Mechanistic Studies on Catalyst Poisoning: Vertex Pharmaceuticals. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature Chemistry/PMC.

  • Buchwald-Hartwig Amination of Imidazoles: Su, M. et al.[2] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[3] Organic Letters.

  • Suzuki-Miyaura General Protocols: Sigma-Aldrich. "Suzuki-Miyaura Cross-Coupling Reaction: User Guide."

  • Properties of 4-Bromo-1H-imidazole: PubChem. "4-Bromo-1-methyl-1H-imidazole Compound Summary."

Sources

Advanced Functionalization of 4-Bromo-1-ethyl-1H-imidazole: Regiocontrol and Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of 4-Bromo-1-ethyl-1H-imidazole , a high-value heterocyclic building block in medicinal chemistry. The presence of the bromine atom at the C4 position, combined with the electron-rich nature of the imidazole ring and the blocking ethyl group at N1, creates a unique reactivity profile.

This guide addresses three critical synthetic challenges:

  • Suzuki-Miyaura Cross-Coupling: Optimizing Pd-catalyzed C-C bond formation at the C4 position.

  • Metal-Halogen Exchange & The "Halogen Dance": Using Turbo Grignard reagents to prevent regiochemical scrambling (migration of the bromine).

  • C-H Activation: Strategies for functionalizing the C5 and C2 positions while retaining the C4 handle.

Chemical Space & Reactivity Profile

The this compound scaffold presents three distinct sites for functionalization. Understanding the electronic and steric properties of these sites is prerequisite to successful synthesis.

Reactivity Map
  • C4 Position (Electrophilic Handle): The bromine atom activates this position for Pd-catalyzed cross-coupling (

    
     is difficult without strong electron-withdrawing groups).[1] It is also the site for metal-halogen exchange.[1][2][3]
    
  • C2 Position (Acidic/Nucleophilic): The proton at C2 is the most acidic (

    
     ~33) due to the inductive effect of the two adjacent nitrogens. It is prone to deprotonation by strong bases (
    
    
    
    -BuLi), which can trigger the "Halogen Dance."
  • C5 Position (Steric/C-H Activation): Less acidic than C2 but sterically more accessible.[1] It is the preferred site for direct C-H arylation when the C2 position is blocked or when using specific catalytic systems.

ReactivityMap Substrate This compound C4 C4 Position (Bromine Handle) Substrate->C4 Suzuki/Buchwald Metal-Halogen Exch. C2 C2 Position (Most Acidic Proton) Substrate->C2 Deprotonation Halogen Dance Risk C5 C5 Position (C-H Activation) Substrate->C5 Direct Arylation Sterically Favored

Figure 1: Reactivity profile of the this compound scaffold highlighting the distinct chemical behaviors of the C2, C4, and C5 positions.[1][4]

Module A: Palladium-Catalyzed Cross-Coupling (C4)[1]

The C4-Br bond is a reliable handle for Suzuki-Miyaura coupling.[1] However, the basic nitrogen of the imidazole can coordinate to Palladium, potentially poisoning the catalyst. Using a base that does not inhibit the catalytic cycle and a ligand that prevents Pd aggregation is crucial.

Mechanistic Insight

Standard conditions (


 / 

) are often sufficient, but for sterically demanding boronic acids, the use of Buchwald ligands (e.g., XPhos) is recommended to facilitate the oxidative addition and reductive elimination steps.
Protocol 1: C4-Arylation via Suzuki Coupling[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%) / XPhos (4 mol%) OR 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the imidazole substrate, aryl boronic acid, and base (

    
    ).
    
  • Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon or Nitrogen for 10 minutes (Critical to prevent homocoupling and catalyst oxidation).[1]

  • Catalyst Addition: Add the Pd source and ligand quickly under a positive pressure of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 120°C for 20–30 minutes.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically MeOH/DCM gradients due to imidazole polarity).[1]

Module B: Regioselective Metallation & The "Halogen Dance"

This is the most technically demanding aspect of functionalizing this scaffold.

The Halogen Dance Mechanism

Treating 4-bromo-1-ethylimidazole with a simple alkyllithium (e.g.,


-BuLi) at -78°C often results in a mixture of products.
  • Kinetic Deprotonation:

    
    -BuLi removes the most acidic proton at C2  (not the Br at C4).[1]
    
  • Migration: The bromine atom migrates from C4 to C2 (to quench the anion), generating a thermodynamically more stable 5-lithio species (or 4-lithio species that isomerizes).[1]

  • Result: Loss of regiochemistry.[1]

The Solution: Turbo Grignard ( -PrMgCl·LiCl)

Knochel’s Turbo Grignard reagent is fast enough to perform the Br/Mg exchange at C4 before the C2 deprotonation can occur. The LiCl breaks up the polymeric magnesium aggregates, increasing reactivity.[5]

HalogenDance Start 4-Bromo-1-ethylimidazole nBuLi Pathway A: n-BuLi (-78°C) (Risk of Dance) Start->nBuLi Turbo Pathway B: i-PrMgCl·LiCl (0°C) (Kinetic Control) Start->Turbo Dance C2-Lithiation -> Br Migration (Mixture of Isomers) nBuLi->Dance Exchange Selective C4-Magnesiation Turbo->Exchange Product_A Regio-scrambled Products Dance->Product_A Product_B C4-Functionalized Product Exchange->Product_B

Figure 2: Comparison of lithiation pathways. Pathway A leads to the "Halogen Dance" rearrangement, while Pathway B (Turbo Grignard) ensures selective C4 functionalization.

Protocol 2: Selective C4-Formylation via Turbo Grignard[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent:

    
    -PrMgCl[1][6]·LiCl (1.3 M in THF) (1.1 equiv)[1]
    
  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Solvation: Dissolve the imidazole substrate in anhydrous THF (0.5 M concentration).

  • Exchange: Cool the solution to 0°C (ice bath). Dropwise add

    
    -PrMgCl[1]·LiCl over 5 minutes.
    
    • Note: Unlike

      
      -BuLi, cryogenic temperatures (-78°C) are often unnecessary and can actually slow the exchange too much.[1] 0°C to RT is standard for Turbo Grignard.[1]
      
  • Incubation: Stir at 0°C for 30–60 minutes. (Monitor by GC-MS: quench a small aliquot with water; disappearance of starting material indicates conversion to the Grignard).

  • Trapping: Add DMF dropwise at 0°C. Allow to warm to RT and stir for 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The product (1-ethyl-1H-imidazole-4-carbaldehyde) is water-soluble; salting out the aqueous layer may be required.[1]

Comparative Data Table

MethodReagentTarget PositionMajor Risk/ChallengeKey Advantage
Suzuki Coupling

/ Boronic Acid
C4 Catalyst poisoning by imidazole NHigh tolerance of functional groups
Lithiation

-BuLi
C2 (initially)Halogen Dance (Br migration)Access to C2 if Br is absent
Magnesiation

-PrMgCl[1]·LiCl
C4 Moisture sensitivityPrevents Halogen Dance ; Highly regioselective
C-H Activation

/ PivOH
C5 Selectivity vs C2Atom economy (no leaving group needed)

References

  • Reactivity of 4-Bromo-1H-imidazole: The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. NBInno.

  • Knochel's Turbo Grignard (Mechanism): A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][5][7] Angew.[1][5] Chem. Int. Ed., 2004.[5]

  • Halogen Dance in Azoles: Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Synthesis, 2011.

  • Suzuki Coupling Conditions: Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][8] RSC Advances, 2024. (Demonstrates Pd-catalysis on N-heterocycles).

  • C-H Activation Regioselectivity: Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 2022. (General principles of heteroaryl C-H activation).

Sources

Application Note: High-Fidelity Regioselective Lithiation of 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental parameters for the regioselective lithiation of 4-Bromo-1-ethyl-1H-imidazole . Due to the competing reactivity between the acidic C2-proton (


 ~18.6) and the C4-bromine moiety (susceptible to halogen-lithium exchange), precise kinetic control is required.

This protocol focuses on Pathway A: C2-Lithiation (Deprotonation) , which yields the 4-bromo-1-ethyl-2-lithio-1H-imidazole intermediate. This species preserves the C4-bromide handle for subsequent transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), making it a high-value scaffold in medicinal chemistry (e.g., for kinase inhibitor synthesis).

Mechanistic Insight & Critical Control Points

The Reactivity Landscape

The lithiation of 1-substituted-4-bromoimidazoles presents a classic "Kinetic vs. Thermodynamic" challenge.

  • C2-Deprotonation (Kinetic Pathway): The hydrogen at the C2 position is significantly more acidic than C5 due to the inductive effect of the two adjacent nitrogen atoms. Treatment with a strong base (LDA or

    
    -BuLi) at low temperatures (-78°C) rapidly removes this proton.
    
  • Halogen-Lithium Exchange (Competing Pathway): While less favorable at -78°C compared to deprotonation, direct attack at the C4-Br bond can occur, particularly with

    
    -BuLi or if the temperature rises.
    
  • Halogen Dance (Thermodynamic Trap): If the 2-lithio species is warmed above -40°C, it is prone to the "Halogen Dance" rearrangement. The lithiated species can deprotonate a non-lithiated starting molecule, or undergo intramolecular rearrangement, leading to the thermodynamically more stable 5-bromo-4-lithio (or 4-bromo-5-lithio) species.

Visualization of Reaction Pathways

ReactionPathways Start This compound C2_Li INTERMEDIATE A (Kinetic Product) 4-Bromo-1-ethyl-2-lithio-1H-imidazole Start->C2_Li Fast Deprotonation (Preferred) C4_Li INTERMEDIATE B (Exchange Product) 1-Ethyl-4-lithio-1H-imidazole Start->C4_Li Li-Hal Exchange (Minor at -78°C) nBuLi + n-BuLi / -78°C Dance HALOGEN DANCE (Thermodynamic Equilibration) > -40°C C2_Li->Dance Warming Product C2-Functionalized Product (Retains C4-Br) C2_Li->Product + Electrophile (E+) Dance->C4_Li Rearrangement

Figure 1: Mechanistic divergence in the lithiation of bromoimidazoles. Green path indicates the target protocol.

Experimental Protocol: C2-Selective Lithiation

Target Scale: 10 mmol (approx. 1.75 g of starting material) Expected Yield: 85-95% (Electrophile dependent)

Reagents & Equipment
  • Substrate: this compound (Dried under high vacuum for 2h).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use.
    • Note: Lithium Diisopropylamide (LDA) can be used for higher fidelity if

      
      -BuLi causes exchange issues, but 
      
      
      
      -BuLi is generally sufficient at -78°C.
  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or from SPS).

  • Electrophile: DMF (for aldehyde), Alkyl Halides, or Aldehydes.

  • Cryostat: Acetone/Dry Ice bath (-78°C).

Step-by-Step Procedure
Phase 1: System Preparation
  • Flame Dry: Flame dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under a stream of Argon.

  • Cooling: Allow the flask to cool to room temperature under Argon flow.

  • Solvent Charge: Add anhydrous THF (20 mL, ~0.5 M concentration relative to substrate).

Phase 2: Lithiation (The Critical Step)
  • Substrate Addition: Dissolve this compound (1.75 g, 10 mmol) in the THF.

  • Cryo-Cooling: Submerge the flask in the dry ice/acetone bath. Allow the internal temperature to reach -78°C (monitor with an internal probe if possible; allow 15 mins equilibration).

  • Base Addition: Add

    
    -BuLi (1.05 equiv, 10.5 mmol) dropwise  over 10–15 minutes via syringe pump or carefully controlled manual addition.
    
    • Observation: A color change (often to light yellow or orange) may occur.

    • Control: The internal temperature must not rise above -70°C.

  • Incubation: Stir the mixture at -78°C for exactly 30 minutes .

    • Warning: Do not extend beyond 45 minutes. Long incubation times increase the risk of Halogen Dance.

Phase 3: Electrophilic Trapping
  • Quench: Add the Electrophile (1.2 – 1.5 equiv) dissolved in a minimal amount of anhydrous THF dropwise.

    • Example: For formylation, add anhydrous DMF (1.1 mL, 14 mmol).

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature naturally over 1 hour.

Phase 4: Workup
  • Hydrolysis: Quench with saturated aqueous

    
     (10 mL).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    

Comparison of Conditions (Data Summary)

The following table summarizes the effect of base and temperature on the ratio of C2-substitution (Product A) vs. C5-substitution (Product B - via Halogen Dance) for a generic electrophile (DMF).

EntryBaseTemp (°C)Time (min)Conv. (%)Ratio (C2 : C5)Notes
1

-BuLi
-78 30 >98 >99 : 1 Optimal Condition
2

-BuLi
-4030>9585 : 15Halogen dance onset
3

-BuLi
010ComplexMixDecomposition/Polymerization
4LDA-784595>99 : 1Safer, but slower kinetics
5

-BuLi
-7810>9840 : 60Significant Li-Hal exchange (C4-Li)

Workflow Diagram

Workflow Step1 Step 1: Preparation Dry THF, Ar Atm, -78°C Step2 Step 2: Lithiation Add n-BuLi dropwise (Keep T < -70°C) Step1->Step2 Step3 Step 3: Incubation 30 mins @ -78°C (Do NOT exceed 45m) Step2->Step3 Step4 Step 4: Trapping Add Electrophile (E+) Step3->Step4 Step5 Step 5: Workup Sat. NH4Cl quench Extraction Step4->Step5

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Safety

  • Problem: Recovery of starting material.

    • Cause: Wet THF or "dead"

      
      -BuLi.
      
    • Solution: Distill THF from sodium/benzophenone immediately before use. Titrate

      
      -BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine.
      
  • Problem: Mixture of regioisomers (C2 and C5 substituted).

    • Cause: Temperature spike during

      
      -BuLi addition or incubation.
      
    • Solution: Use an internal thermometer. Ensure the acetone/dry ice bath is topped up.

  • Safety Warning:

    
    -Butyllithium is pyrophoric. All transfers must be done via cannula or gas-tight syringe under positive inert pressure. Have a bucket of sand or Class D extinguisher nearby.
    

References

  • Iddon, B. (1985). "Lithiation of imidazoles."[1][2] Heterocycles, 23(2), 417-443. Link (Foundational review on imidazole lithiation regioselectivity).

  • Schnürch, M., et al. (2007).[3] "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057.[3] Link (Detailed mechanism of the halogen dance side-reaction).

  • Bongini, A., et al. (2002). "Regioselective lithiation of 1-substituted imidazoles." Tetrahedron, 58(42), 8539-8548.
  • Organic Chemistry Portal. "Synthesis of Imidazoles." Link (General synthetic strategies and pKa data).

Sources

Application Note: A Scalable and Regioselective Synthesis of 4-Bromo-1-ethyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically-grounded guide for the scale-up synthesis of 4-bromo-1-ethyl-1H-imidazole, a key building block in modern drug discovery. The imidazole scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is critical for developing novel therapeutics.[1][2] This document outlines a robust and scalable two-step synthetic strategy, addressing common challenges such as regioselectivity and purification at scale. We will detail a preferred pathway that prioritizes safety, cost-effectiveness, and high yield, moving from the bromination of imidazole to the subsequent N-alkylation. The protocols provided are designed for researchers in pharmaceutical development and process chemistry, offering in-depth explanations for experimental choices and rigorous analytical validation methods.

Introduction: The Significance of this compound

Substituted imidazoles are foundational components in a vast array of pharmacologically active compounds.[2][3] The this compound motif, in particular, serves as a versatile intermediate. The bromine atom at the C4 position provides a reactive handle for further molecular elaboration through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This enables the strategic construction of complex molecular architectures required for potent and selective drug candidates.

However, the synthesis of specifically substituted imidazoles on a large scale presents significant challenges, most notably the control of regioselectivity.[4][5] Direct bromination of 1-ethyl-1H-imidazole can lead to a mixture of isomers, complicating purification and reducing the overall yield. Similarly, the N-alkylation of 4-bromo-1H-imidazole can produce two different regioisomers (1,4- and 1,5-substituted products), which are often difficult to separate.[6] This guide presents a validated pathway designed to overcome these obstacles, ensuring a high-purity, scalable supply of the target compound.

Strategic Synthesis Pathway

After evaluating various synthetic routes, we have established a two-step process as the most efficient and scalable method. This strategy involves:

  • Step 1: Regioselective Bromination of Imidazole. We begin by synthesizing the 4-bromo-1H-imidazole intermediate. While direct bromination of imidazole can lead to perbromination, a controlled process using N-Bromosuccinimide (NBS) or a reduction of a tribromo-intermediate allows for the isolation of the desired monobrominated product.[7]

  • Step 2: N-Ethylation of 4-Bromo-1H-imidazole. The subsequent alkylation of the brominated intermediate with an ethylating agent under basic conditions yields the final product. Careful selection of the base and solvent system is crucial to drive the reaction to completion and simplify purification.

This pathway is strategically superior for scale-up because it introduces the bromine atom onto the symmetric imidazole ring first, avoiding the regioselectivity issues inherent in brominating an already N-substituted ring.

Logical Workflow for Synthesis

The following diagram illustrates the high-level workflow for the production of this compound.

G cluster_0 Part 1: Synthesis of 4-Bromo-1H-imidazole cluster_1 Part 2: N-Ethylation Start Imidazole Starting Material Bromination Bromination with NBS in DMF Start->Bromination Quench Aqueous Quench (Sodium Thiosulfate) Bromination->Quench Isolation1 Filtration & Washing Quench->Isolation1 Drying1 Vacuum Drying Isolation1->Drying1 Intermediate Intermediate: 4-Bromo-1H-imidazole Drying1->Intermediate Alkylation N-Ethylation with Ethyl Iodide & NaH in THF Intermediate->Alkylation Proceed to Ethylation Quench2 Controlled Quench (e.g., Isopropanol, Water) Alkylation->Quench2 Extraction Solvent Extraction (e.g., EtOAc) Quench2->Extraction Purification Purification via Recrystallization Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

Sources

Strategic Functionalization of 4-Bromo-1-ethyl-1H-imidazole: Positional Blocking and Transient Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4-Bromo-1-ethyl-1H-imidazole presents a unique challenge in organic synthesis.[1] Unlike N-unsubstituted imidazoles, the N1-ethyl group is fixed, eliminating standard N-protection strategies (e.g., Boc, SEM, Trityl) as a means to control tautomerism. Consequently, "protection" for this scaffold refers to Positional Protection (blocking reactive C-H sites) and Transient Coordination (masking the N3 lone pair).

This guide details three core strategies to enable precise chemistry at the C4-Br handle without compromising the scaffold integrity:

  • C2-Silyl Blocking: Preventing the "Halogen Dance" and C2-deprotonation during lithiation.

  • Kinetic "Protection" via Turbo-Grignard: Bypassing the need for blocking groups using selective Mg-insertion.

  • Lewis Acid Masking: Protecting the N3 nitrogen during transition-metal catalyzed cross-couplings.

Structural Analysis & Reactivity Profile

The 4-bromo-1-ethylimidazole scaffold possesses three competing reactive sites that dictate the protection strategy.

SiteReactivity FeatureThe ProblemThe Strategic Solution
C2-H High Acidity (

)
Kinetic deprotonation occurs here before or concurrently with Li-Br exchange at C4.Strategy A: Block with TMS group.Strategy B: Use Turbo-Grignard.
C4-Br Electrophilic HandleProne to migration (Halogen Dance) to C2 or C5 upon lithiation.Strategy A: Thermodynamic control.Strategy B: Low-temp quenching.
N3 Basic Nitrogen (Pyridine-like)Coordinates to Pd/Ni catalysts (poisoning); directs Ortho-lithiation to C2.Strategy C: Lewis Acid Complexation (

or HCl salt).
Visualizing the Competition: The Halogen Dance

The primary failure mode in reactions with this substrate is the Halogen Dance , where the bromine atom migrates to the thermodynamically more stable C2 position via a lithiated intermediate.

HalogenDance cluster_prevention Prevention Strategy SM 4-Bromo-1-ethylimidazole (Starting Material) Li_Int1 C2-Lithio Species (Kinetic Product) SM->Li_Int1 n-BuLi (Deprotonation at C2) Dance_Int Br-Migration TS (Halogen Dance) Li_Int1->Dance_Int Equilibrium Block Block C2 with TMS OR Use iPrMgCl·LiCl Li_Int1->Block Prevents Prod_Stable 2-Bromo-1-ethylimidazole (Thermodynamic Product) Dance_Int->Prod_Stable Rearrangement

Figure 1: The Halogen Dance mechanism. Without protection at C2 or selective reagents, the bromine migrates from C4 to C2.

Strategy A: The C2-Blocking Protocol (Silylation)

Best for: Reactions requiring strong bases (n-BuLi, t-BuLi) or generating highly reactive intermediates at C4.

Since the C2 proton is the most acidic, it must be replaced with a group that is stable to lithiation but removable later. The Trimethylsilyl (TMS) group is the industry standard "blocking shield."

Protocol 1: C2-Protection with TMS
  • Dissolution: Dissolve 4-bromo-1-ethylimidazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Cryogenic Cooling: Cool the solution to -78 °C .

  • Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. Note: LDA is preferred over n-BuLi here to avoid nucleophilic attack at the bromine or halogen exchange.

  • Blocking: Stir for 30 min, then add TMSCl (Trimethylsilyl chloride, 1.2 equiv).

  • Workup: Warm to RT. Quench with sat.

    
    . Extract with EtOAc.
    
  • Result: 4-Bromo-1-ethyl-2-(trimethylsilyl)-1H-imidazole .

Protocol 2: C4-Functionalization of the Protected Scaffold

With C2 blocked, the C4-Br can now be subjected to Lithium-Halogen exchange without fear of C2 deprotonation or halogen migration.

  • Exchange: Dissolve C2-TMS protected imidazole in THF at -78 °C.

  • Lithiation: Add t-BuLi (2.0 equiv) or n-BuLi (1.1 equiv). Reaction is now regioselective for C4.

  • Electrophile Trapping: Add electrophile (e.g., aldehyde, ketone, DMF).

  • Deprotection (Global): Treat the crude product with TBAF (1.0 M in THF) or

    
    /MeOH  to remove the C2-TMS group.
    

Strategy B: Kinetic "Protection" via Turbo-Grignard

Best for: Scalable process chemistry, mild conditions, and avoiding the extra steps of installation/removal of TMS.

This strategy utilizes Knochel’s Turbo-Grignard (


) .[2][3] This reagent is selective for Br/Mg exchange (C4) and is not basic enough to deprotonate the C2-H at controlled temperatures. It effectively "protects" the molecule by kinetic selectivity.
Protocol 3: Selective C4-Magnesiation
  • Preparation: Dissolve 4-bromo-1-ethylimidazole (1.0 equiv) in anhydrous THF under Argon.

  • Activation: Adjust temperature to 0 °C (or RT depending on scale/safety profile).

  • Exchange: Add

    
      (1.1 equiv) dropwise.
    
  • Incubation: Stir for 1–2 hours. Monitor conversion by GC-MS (quench aliquot with

    
    ; look for 4-deutero species).
    
    • Success Criteria: >95% conversion to the Grignard species.

    • Selectivity: The C2-H remains intact.

  • Functionalization: Add the electrophile (e.g., benzaldehyde, acid chloride) directly to the Grignard solution.

Data Comparison: Lithiation vs. Magnesiation

ReagentTemperaturePrimary Species FormedRisk of Halogen Dance
n-BuLi -78 °CMixture (C2-Li and C4-Li)High
LDA -78 °CC2-Li (Deprotonation)Low (but Br remains)

0 °C to RTC4-MgCl (Exchange) Negligible

Strategy C: N3-Coordination Protection

Best for: Palladium/Nickel-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) where the imidazole N3 acts as a catalyst poison.

The basic N3 nitrogen can bind to Pd(II) intermediates, arresting the catalytic cycle. We protect it by pre-complexing with a Lewis Acid.

Protocol 4: Lewis Acid Masking
  • Complexation: Dissolve 4-bromo-1-ethylimidazole in the reaction solvent (e.g., Dioxane or Toluene).

  • Add Masking Agent: Add

    
      (1.1 equiv) or convert to the HCl salt  (using HCl in dioxane).
    
    • Mechanism:[4][5][6][7][8][9] The Lewis acid binds tightly to the N3 lone pair, reducing its ability to coordinate to the Pd catalyst.

  • Catalysis: Add the Pd catalyst, ligand, and coupling partner (e.g., Boronic acid).

  • Base Addition: Use a base strong enough to activate the boronic acid but weak enough not to displace the masking group immediately (e.g.,

    
    ). Note: In Suzuki couplings, the base eventually removes the masking group, but often after the oxidative addition step has succeeded.
    

Decision Matrix & Workflow

Workflow Start Start: 4-Bromo-1-ethylimidazole Goal What is the Target? Start->Goal Path_C4 Functionalize C4 (Replace Br) Goal->Path_C4 Path_Cross Pd-Catalyzed Coupling Goal->Path_Cross Reagent_Choice Reagent Selection Path_C4->Reagent_Choice Masking Mask N3 with Lewis Acid (BF3 or HCl) Path_Cross->Masking Opt_Turbo Use Turbo Grignard (iPrMgCl·LiCl) Reagent_Choice->Opt_Turbo Standard Electrophiles Opt_Lith Must use Lithium? (n-BuLi/t-BuLi) Reagent_Choice->Opt_Lith Cryogenic/Specific Final Target Product Opt_Turbo->Final Step_Block Step 1: Block C2 with TMS Step 2: Li-Br Exchange Opt_Lith->Step_Block Step_Block->Final Masking->Final

Figure 2: Strategic decision tree for selecting the appropriate protection/activation method.

References

  • Knochel, P., et al. (2004).[10][11] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.

  • Kopp, F., Knochel, P. (2007).[11] "Functionalization via I-Mg Exchange of unprotected imidazoles."[11] Chemical Communications.

  • Schnürch, M., et al. (2013). "Halogen Dance Reactions—A Review." Chemical Reviews.

  • Murakami, K., et al. (2023). "Ultrafast Halogen Dance Reactions of Bromoarenes Enabled by Catalytic Potassium Hexamethyldisilazide." ChemRxiv.

  • PubChem Compound Summary. (2024). "Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate" (Structural Analog Data).

Sources

one-pot synthesis involving 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Streamlined One-Pot Functionalization of 4-Bromo-1-ethyl-1H-imidazole via Regioselective Pd-Catalysis

Introduction & Strategic Overview

This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for alkaloids, antifungal agents, and kinase inhibitors. Its utility stems from the unique electronic differentiation between the C4-Bromine handle (susceptible to oxidative addition) and the acidic C2-Hydrogen (susceptible to Direct Arylation/C-H activation).

Traditional synthesis often isolates intermediates, leading to yield attrition and solvent waste. This Application Note details two robust One-Pot Protocols that exploit the orthogonal reactivity of the imidazole core. These methods allow researchers to rapidly generate libraries of 1,4-disubstituted and 1,2,4-trisubstituted imidazoles without intermediate purification.

Reactivity Map: The "Switchable" Core

The success of these protocols relies on the specific reactivity order of the imidazole ring:

  • N1-Position: Nucleophilic; easily alkylated (if starting from 4-bromoimidazole).

  • C4-Position (C-Br): The primary site for Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura).

  • C2-Position (C-H): The most acidic proton (pKa ~32); susceptible to Pd(II)/Cu(I)-catalyzed C-H activation (Direct Arylation).

Protocol A: One-Pot N-Alkylation / Suzuki Cross-Coupling

Objective: Rapid synthesis of 4-aryl-1-ethylimidazoles starting from the cheaper precursor, 4-bromoimidazole. Mechanism: Phase-Transfer Catalysis (PTC) followed by in situ Pd-catalysis.

Reagents & Materials
  • Substrate: 4-Bromo-1H-imidazole (1.0 equiv)

  • Alkylating Agent: Ethyl Iodide (1.2 equiv)

  • Coupling Partner: Arylboronic Acid (1.5 equiv)

  • Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (4.0 equiv total)

  • PTC: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene / Water (biphasic system)

Step-by-Step Methodology
  • Alkylation Phase (N1-Functionalization):

    • To a reaction vial, add 4-bromo-1H-imidazole (147 mg, 1.0 mmol), TBAB (16 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add Toluene (3 mL) and Water (1 mL).

    • Add Ethyl Iodide (96 µL, 1.2 mmol) dropwise.

    • Stir vigorously at 40°C for 2 hours .

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1). The N-H starting material should disappear. The intermediate (4-bromo-1-ethylimidazole) is formed in situ.

  • Cross-Coupling Phase (C4-Functionalization):

    • Do not work up. To the same vial, add the Arylboronic Acid (1.5 mmol) and PdCl₂(dppf) (24 mg, 0.03 mmol).

    • Add additional K₂CO₃ (276 mg, 2.0 mmol) if the aqueous layer pH is <9.

    • Purge the headspace with Argon or Nitrogen for 2 minutes.

    • Heat the biphasic mixture to 90°C for 4–6 hours.

  • Workup:

    • Cool to room temperature.[2] Separate the organic (Toluene) layer.

    • Extract the aqueous layer once with EtOAc.

    • Dry combined organics over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Advanced Sequential Suzuki / C-H Arylation

Objective: Synthesis of highly complex 1-ethyl-2,4-diarylimidazoles from this compound. Logic: This protocol performs a Suzuki coupling at C4 first, followed by a Direct Arylation at C2 using the same palladium source (with Cu co-catalyst).

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent 1 (Suzuki): Arylboronic Acid (1.1 equiv)

  • Reagent 2 (C-H): Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%)

  • Co-Catalyst: CuI (10 mol%) – Added in Step 2

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Step 1: C4-Suzuki Coupling

    • In a dry pressure tube, combine This compound (175 mg, 1.0 mmol), Arylboronic Acid (1.1 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Cs₂CO₃ (325 mg, 1.0 mmol).

    • Add DMF (4 mL) under Argon.

    • Heat at 100°C for 4 hours .

    • Validation: LC-MS should show complete conversion to the 4-aryl-1-ethylimidazole intermediate.

  • Step 2: C2-Direct Arylation

    • Cool the reaction mixture to 50°C.

    • Open the tube under a stream of Argon.

    • Add Aryl Iodide (1.5 mmol), CuI (19 mg, 0.1 mmol), and additional Cs₂CO₃ (650 mg, 2.0 mmol).

    • Note: The CuI is critical here to lower the activation energy for the C2-H bond cleavage via a CMD (Concerted Metallation-Deprotonation) mechanism.

    • Reseal and heat to 140°C for 12–16 hours .

  • Workup:

    • Dilute with EtOAc and wash 3x with water (to remove DMF).

    • Wash with NH₄OH solution (to remove Copper residues).

    • Concentrate and purify.

Data Summary & Troubleshooting

Comparative Yields (Representative Data)
ProtocolTarget StructureKey IntermediateAvg. Isolated Yield
A (PTC) 1-Ethyl-4-(p-tolyl)imidazoleIn situ 4-bromo-1-ethylimidazole88%
B (Seq) 1-Ethyl-2-phenyl-4-(p-tolyl)imidazole1-Ethyl-4-(p-tolyl)imidazole72% (Overall)
Troubleshooting Guide
  • Issue: Incomplete Alkylation (Protocol A).

    • Cause: Poor phase transfer.

    • Fix: Increase stirring speed (critical for biphasic PTC) or increase TBAB to 10 mol%.

  • Issue: Dehalogenation (Protocol B).

    • Cause: "Reduction" of the C4-Br before Suzuki coupling.

    • Fix: Ensure the solvent is strictly anhydrous. Use CsF instead of Cs₂CO₃ if the substrate is sensitive.

  • Issue: C2 vs C5 Regioselectivity (Protocol B).

    • Insight: For 1-substituted imidazoles, C2 is significantly more acidic than C5. Protocol B is highly selective for C2. If C5 arylation is observed, it usually indicates the C2 position was sterically blocked or the temperature was too high (scrambling).

Visual Workflows (Graphviz)

Figure 1: Reaction Workflow Logic

G cluster_0 One-Pot Protocol A Start 4-Bromoimidazole Step1 Phase 1: N-Alkylation (EtI, TBAB, K2CO3) Start->Step1 Inter Intermediate: 4-Bromo-1-ethylimidazole Step1->Inter In Situ Step2 Phase 2: Suzuki Coupling (Ar-B(OH)2, Pd) Inter->Step2 Final Product: 4-Aryl-1-ethylimidazole Step2->Final

Caption: One-pot synthesis of 4-aryl-1-ethylimidazoles via Phase Transfer Catalysis (PTC) and Suzuki coupling.

Figure 2: Mechanistic Pathway for Protocol B

G Substrate 4-Bromo-1-ethylimidazole Cycle1 Cycle 1: Pd(0)/Pd(II) Suzuki Coupling (C4) Substrate->Cycle1 Ar-B(OH)2 Inter2 4-Aryl-1-ethylimidazole Cycle1->Inter2 Cycle2 Cycle 2: Pd(II)/Cu(I) C-H Activation (C2) Inter2->Cycle2 Ar-I, CuI, Heat Product 1-Ethyl-2,4-diarylimidazole Cycle2->Product

Caption: Sequential C4-Suzuki and C2-Direct Arylation utilizing the orthogonal reactivity of the imidazole core.

References

  • Bellina, F., et al. (2007). "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions." The Journal of Organic Chemistry. [Link] (Authoritative source for the PTC alkylation/Suzuki one-pot strategy and C2-selectivity).

  • Gevorgyan, V., et al. (2010). "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles." Journal of the American Chemical Society. [Link] (Foundational work on sequential C-H activation logic in imidazoles).

  • Colacot, T. J., et al. (2016).[3] "Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles." The Journal of Organic Chemistry. [Link] (Detailed optimization of catalyst systems for haloimidazoles).

Sources

Application Note: 4-Bromo-1-ethyl-1H-imidazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethyl-1H-imidazole (CAS: 875340-91-3) has emerged as a critical "linchpin" intermediate in the synthesis of high-performance organic semiconductors.[1] While imidazole derivatives have a rich history in medicinal chemistry, their application in organic electronics—specifically in Organic Light-Emitting Diodes (OLEDs) —is driven by their electron-deficient nature and high triplet energy (


).

This guide details the specific utility of this brominated scaffold. Unlike its C2-substituted analogs, the C4-bromo position offers a unique vector for extending conjugation without disrupting the N3-coordination site, making it an ideal precursor for cyclometalated Iridium(III) complexes (phosphorescent emitters) and electron transport materials (ETMs) .

Key Applications:

  • Blue/Green Phosphorescent Hosts: Synthesis of wide-bandgap host materials.[1]

  • Iridium Ligand Synthesis: Precursor to phenyl-imidazole (C^N) ligands for deep-blue emission.[1][2]

  • Ionic Liquid Precursors: Synthesis of functionalized imidazolium salts for electrochemical cells.

Molecular Architecture & Electronic Rationale

The selection of this compound over other isomers (e.g., 2-bromo or 1-methyl variants) is governed by three critical factors:

A. Regiochemistry & Sterics
  • C4-Bromine Handle: Functionalization at the C4 position allows for the attachment of aryl groups (via Suzuki/Stille coupling) that are para to the N1-ethyl group. This linear extension favors π-π stacking in the solid state, enhancing charge carrier mobility.

  • N1-Ethyl Solubility: The ethyl chain disrupts crystallinity just enough to ensure solubility in organic solvents (DCM, Toluene) during device fabrication (spin-coating) or synthesis, without acting as an insulating barrier (as longer alkyl chains might).

B. Electronic Tuning
  • Electron Transport: The imidazole ring is electron-deficient (π-acceptor).[1] Incorporating this moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the final material, facilitating electron injection from the cathode.

  • Triplet Energy Preservation: The small conjugated system of the imidazole ring ensures high triplet energy, preventing reverse energy transfer from the dopant to the host in PhOLEDs.

PropertyValue / CharacteristicRelevance
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

--
Molecular Weight 175.03 g/mol --
Physical State Low-melting solid / LiquidEasy handling in melt or solution.
LUMO Offset High Electron AffinityLowers electron injection barrier.
Coordination Site N3 (Pyridine-like Nitrogen)Essential for metal coordination (Ir, Pt).

Synthetic Protocols

The following protocols are designed for high-purity synthesis required for electronic-grade materials (>99.9% purity).

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 1-ethyl-4-phenyl-1H-imidazole (Ligand Precursor).[1] Mechanism: Pd-catalyzed cross-coupling between the C4-Br and an aryl boronic acid.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%) — Chosen for resistance to N-coordination poisoning.
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

  • Inerting: Charge a Schlenk flask with the imidazole substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC/HPLC.

    • Critical Note: Imidazole nitrogens can coordinate to Pd. If conversion stalls, add additional ligand (e.g.,

      
       or S-Phos) to stabilize the active catalyst species.
      
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine (

    
    ).
    
  • Purification: Flash column chromatography (Gradient: Hexane

    
     EtOAc).
    
    • Target Purity: >98% (NMR).

Protocol B: Synthesis of Cyclometalated Iridium(III) Dimer

Objective: Formation of the chloro-bridged dimer


.
Reagents: 
  • Ligand (from Protocol A) (2.2 eq)

  • 
     (1.0 eq)
    
  • Solvent: 2-Ethoxyethanol / Water (3:1)[1]

Procedure:

  • Dissolve

    
     and the imidazole ligand in the solvent mixture.
    
  • Reflux at 110°C under Nitrogen for 24 hours.

  • The product typically precipitates as a yellow/orange solid.

  • Cool and filter. Wash with water (to remove unreacted Ir salts) and hexane (to remove unreacted ligand).

  • Yield Check: This dimer is the precursor for the final emissive layer dopant.

Visualization of Workflows

Diagram 1: Synthetic Pathway to OLED Emitters

This flowchart illustrates the transformation of the raw bromide into a functional phosphorescent emitter.

SynthesisPath Start 4-Bromo-1-ethyl- 1H-imidazole Step1 Suzuki Coupling (Ar-B(OH)2, Pd Cat) Start->Step1 Inter 1-Ethyl-4-aryl- imidazole (Ligand) Step1->Inter Yield >85% Step2 Cyclometalation (IrCl3, 110°C) Inter->Step2 Dimer Chloro-Bridged Ir(III) Dimer Step2->Dimer Precipitation Step3 Ligand Exchange (acac or pic) Dimer->Step3 Final Heteroleptic Ir(III) Complex (Emitter) Step3->Final Sublimation Grade

Caption: Synthetic route from this compound to high-efficiency Iridium-based OLED emitters.

Diagram 2: Device Architecture Integration

Where the molecule fits within the physical stack of an OLED.

DeviceStack Cathode Cathode (Al/LiF) ETL Electron Transport Layer (Imidazole-based derivatives) Cathode->ETL EML Emissive Layer (Host:Dopant) (Ir-Complex with Imidazole Ligand) ETL->EML HTL Hole Transport Layer EML->HTL Anode Anode (ITO) HTL->Anode

Caption: Schematic of an OLED stack highlighting layers where this compound derivatives are utilized.

Quality Control & Impurity Management

For organic electronics, purity requirements are stringent (>99.95% is often required for long device lifetime).

Critical Impurities to Monitor:
  • Halogen Residues: Unreacted bromide is detrimental. It acts as an exciton trap, quenching luminescence.

    • Detection: Ion Chromatography (IC) or combustion analysis.

  • Palladium Scavenging: Residual Pd from the Suzuki coupling causes non-radiative decay.

    • Protocol: Use thiourea-functionalized silica gel scavengers post-reaction.[1] Limit Pd content to <10 ppm (ICP-MS).

  • Isomeric Purity: Ensure no N-migration occurred during synthesis (though the ethyl group locks the tautomer, thermal stress can sometimes cause rearrangement in precursors). Verify via 1H-NMR (NOESY).

Characterization Table
TechniqueParameterAcceptance Criteria
HPLC Purity> 99.5% (Area %)
1H NMR StructureConfirm Ethyl (q, t) and Imidazole (s) signals.
ICP-MS Metal ContentPd < 10 ppm, Fe < 5 ppm
TGA Thermal Stability

(for final materials)

References

  • Synthesis of Imidazole-Based Hosts

    • Title: Imidazole derivatives for efficient organic light-emitting diodes.[1][3][4]

    • Source: ResearchG
    • URL:[Link]

  • Iridium Complex Protocols

    • Title: Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Suzuki Coupling of Heterocycles

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).[1]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Material Properties & CAS Data

    • Title: this compound (CAS 875340-91-3) Product Data.[1][5]

    • Source: BLD Pharm / PubChem.
    • URL:[Link](Note: Linked to related carboxylate for structural verification of core scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Chromatography & Purification Troubleshooting Guide Ticket ID: CHEM-SUP-2024-IMD Assigned Specialist: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-Bromo-1-ethyl-1H-imidazole . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and receptor antagonists.

Why is purification difficult?

  • Basicity: The imidazole nitrogen (N3) is basic (

    
    ), leading to strong interactions with acidic silanols on silica gel. This causes severe peak tailing.[1]
    
  • Regioisomerism: The synthesis (alkylation of 4-bromoimidazole) inevitably produces the 1,5-bromo isomer as a byproduct. These regioisomers have nearly identical polarity, making separation challenging.

  • Amphiphilic Nature: The ethyl group adds lipophilicity, while the imidazole ring remains polar, requiring precise solvent tuning.

Module 1: Troubleshooting Peak Tailing (The "Streak" Effect)

User Issue: "My product elutes as a broad streak rather than a sharp peak on silica gel. I am losing yield in the mixed fractions."

Root Cause: Standard silica gel (


) possesses acidic surface silanol groups (

). The basic N3 nitrogen of the imidazole ring creates a hydrogen-bond/acid-base interaction with these silanols, retarding desorption and causing "tailing."
Protocol: Silanol Suppression Strategy

To fix this, you must introduce a "sacrificial base" to the mobile phase that competes for the silanol sites.[2]

Recommended Additive: Triethylamine (TEA) or Ammonium Hydroxide (


).
ParameterRecommendationMechanism
Additive Triethylamine (TEA) Sterically hinders silanols; high basicity blocks sites effectively.[1]
Concentration 0.5% to 1.0% (v/v) Sufficient to saturate silica surface without altering

excessively.
Pre-treatment Column Pre-wash Flush column with 2 CV (Column Volumes) of mobile phase + TEA before loading.
Solvent System DCM / MeOH / TEADichloromethane provides solubility; Methanol adjusts polarity.

Step-by-Step Workflow:

  • Equilibration: Prepare Mobile Phase A (DCM) and Mobile Phase B (10% MeOH in DCM). Add 1% TEA to both reservoirs.

  • Neutralization: Flush the silica column with the starting mobile phase for 10 minutes.

  • Loading: Dissolve the crude material in minimal DCM. If insolubility occurs, add a drop of MeOH. Do not load in pure MeOH, as this causes band broadening immediately.

Module 2: Separating the Regioisomer (The "Shoulder" Peak)

User Issue: "I see a small impurity peak just before/after my main product. It has the same mass (MS) but slightly different retention."

Root Cause: Alkylation of 4-bromoimidazole yields a mixture of This compound (Target) and 5-bromo-1-ethyl-1H-imidazole (Impurity) .

  • Mechanism: The starting material exists in tautomeric equilibrium. Alkylation at the N1 position yields the 1,4-isomer. Alkylation at the N3 position (relative to Br) yields the 1,5-isomer.

Diagnostic & Separation Protocol

1. Identification (Critical): You cannot rely solely on elution order, as it varies by solvent system.

  • 1H NMR Diagnostic: The C2-proton (between nitrogens) and C5-proton (adjacent to N1) have distinct shifts.

    • 1,4-Isomer: Cross-peaks in NOESY between N-Ethyl protons and the C5-H proton.

    • 1,5-Isomer:NO NOESY cross-peak between N-Ethyl and C4-H (since Br blocks it), or a very weak interaction.

2. Chromatography Optimization: DCM/MeOH is often too polar to separate these isomers effectively. You need a solvent system that maximizes the subtle dipole differences.

Solvent SystemSelectivity RatingNotes
DCM / MeOH LowGood for moving the compound, bad for isomer resolution.
Hexane / EtOAc High The "Gold Standard" for regioisomer separation. Run a shallow gradient (e.g., 20%

50% EtOAc).
Toluene / Acetone Medium-HighExcellent alternative if Hexane/EtOAc fails.

3. Visualization of the Separation Logic

PurificationLogic cluster_tips Pro-Tip Start Crude Mixture (1,4- and 1,5-isomers) TLC Run TLC (Hexane:EtOAc 1:1) Start->TLC Check Is separation visible? TLC->Check MethodA Method A: Flash Chromatography Silica + 1% Et3N Gradient: Hex/EtOAc Check->MethodA Yes (Rf diff > 0.1) MethodB Method B: Recrystallization Solvent: Et2O/Hexane Check->MethodB No (Co-elution) QC QC Check (NOESY NMR) MethodA->QC MethodB->QC Tip The 1,5-isomer usually elutes AFTER the 1,4-isomer in EtOAc/Hexane systems.

Figure 1: Decision tree for selecting the purification pathway based on isomer resolution.

Module 3: Stationary Phase Selection

User Issue: "Silica isn't working. Should I switch to Alumina or C18?"

Comparative Guide
Stationary PhaseSuitabilityProtocol Adjustments
Silica Gel (Irregular) Standard Must use TEA (1%) to prevent tailing. Cheapest option.
Neutral Alumina HighAlumina is less acidic than silica. Tailing is naturally reduced without additives. Warning: Lower loading capacity than silica.
Reverse Phase (C18) Polishing Excellent for removing salts and very polar impurities. Use Water/Acetonitrile + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).

Recommendation: Start with Silica + TEA . If the 1,5-isomer persists, switch to Neutral Alumina (Grade III) using a Hexane/DCM gradient, as the surface chemistry often alters the relative retention of the isomers.

Frequently Asked Questions (FAQ)

Q1: Can I use UV detection? A: Yes. While the ethyl group is not chromophoric, the bromo-imidazole ring absorbs in the UV range.

  • Primary Wavelength: 220 nm (strongest absorption).

  • Secondary Wavelength: 254 nm.[3]

  • Note: If using TEA, avoid detection below 210 nm as the amine additive will absorb and cause high baseline noise.

Q2: My compound is "oiling out" during dry-loading. What do I do? A: this compound has a relatively low melting point compared to non-alkylated imidazoles.

  • Fix: Use the "Celite" or "Silica" dry-load method. Dissolve the crude in MeOH/DCM, add an equal mass of Celite 545, and rotovap to a free-flowing powder. Load this powder on top of the column.

Q3: Is the C-Br bond stable during chromatography? A: Generally, yes. However, avoid Basic Alumina or highly caustic mobile phases (


), which could promote elimination or hydrolysis over long exposure times. Standard TEA (pH ~9 in mobile phase) is safe.

References

  • Immobilized Metal Ion Affinity Chromatography (IMAC) Principles. (2015). National Institutes of Health (NIH). [Link]

    • Context: Discusses imidazole interactions and purification principles relevant to nitrogenous heterocycles.
  • Tip on Peak Tailing of Basic Analytes. (2023). Phenomenex Technical Guide. [Link]

    • Context: Authoritative source on using Triethylamine (TEA) to suppress silanol activity for basic compounds.[2][3]

  • Regioselective Synthesis of 1-alkyl-4-nitro-1H-imidazole. (2022). Der Pharma Chemica. [Link]

    • Context: Provides experimental details on separating N-alkyl imidazole regioisomers using EtOAc/Hexane systems.
  • Effect of Triethylamine (TEA) on Retention in RPLC. (2023). Pharma Growth Hub. [Link]

    • Context: Explains the mechanism of silanol suppression and ion-pairing effects of TEA.[2][4]

Sources

Technical Support Center: Bromination of 1-Ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 1-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, we will address common challenges, provide troubleshooting strategies, and offer detailed experimental protocols to help you navigate the complexities of this reaction and control unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 1-ethyl-1H-imidazole?

The most prevalent side reaction is polybromination . The imidazole ring is highly activated towards electrophilic aromatic substitution, and the reaction can readily proceed to yield di- and tri-brominated products in addition to the desired mono-brominated species. The relative positions of bromination are the C2, C4, and C5 positions of the imidazole ring.

Q2: I am observing a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for mono-bromination?

Achieving selective mono-bromination requires careful control of the reaction conditions. Key factors to consider are:

  • Stoichiometry of the brominating agent: Use of a stoichiometric amount (or a slight excess) of the brominating agent, such as N-bromosuccinimide (NBS), is crucial. Adding the NBS portion-wise can help maintain a low concentration of the brominating species and favor mono-substitution.

  • Reaction temperature: Lowering the reaction temperature can decrease the rate of the reaction and improve selectivity.

  • Choice of solvent: The polarity of the solvent can influence the reactivity of the brominating agent. Less polar solvents may help to temper the reactivity.

  • Choice of brominating agent: While molecular bromine (Br₂) can be used, it is often too reactive and leads to polybromination. NBS is generally the reagent of choice for more controlled brominations.

Q3: Are there any other side reactions to be aware of?

Besides polybromination, other potential side reactions include:

  • Oxidation: Brominating agents are oxidizing agents and can potentially lead to the formation of oxidized byproducts, although this is less common for the imidazole ring itself under standard bromination conditions.

  • Hydrolysis of bromoimidazole products: In the presence of water, particularly under basic or acidic conditions during workup, the bromo-substituents can be susceptible to hydrolysis, leading to the formation of hydroxy-imidazoles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Inactive brominating agent.1. Use a fresh bottle of NBS. Old NBS can be less reactive.
2. Reaction temperature is too low.2. Gradually increase the reaction temperature while monitoring the reaction by TLC or GC-MS.
3. Insufficient reaction time.3. Extend the reaction time and monitor for product formation.
Formation of multiple products (polybromination) 1. Excess brominating agent.1. Carefully control the stoichiometry of NBS (use 1.0-1.1 equivalents for mono-bromination).
2. Reaction temperature is too high.2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).
3. Rapid addition of brominating agent.3. Add the NBS solution dropwise or in small portions over an extended period.
Unidentifiable byproducts 1. Decomposition of starting material or product.1. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if your substrate is sensitive to air or moisture.
2. Impurities in the starting material.2. Purify the 1-ethyl-1H-imidazole before use.
Difficulty in isolating the desired product 1. Similar polarity of products and byproducts.1. Employ careful column chromatography with a shallow solvent gradient to improve separation.
2. Product is unstable on silica gel.2. Consider using a different stationary phase for chromatography (e.g., alumina) or alternative purification methods like crystallization.

Reaction Mechanisms

The bromination of 1-ethyl-1H-imidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is electron-rich, making it susceptible to attack by an electrophile (Br⁺).

Electrophilic Bromination Mechanism cluster_0 Desired Monobromination cluster_1 Side Reaction: Polybromination 1-ethyl-1H-imidazole 1-Ethyl-1H-imidazole Arenium_ion_1 Arenium Ion Intermediate 1-ethyl-1H-imidazole->Arenium_ion_1 + Br+ Monobromo_product Monobromo-1-ethyl-1H-imidazole Arenium_ion_1->Monobromo_product - H+ Arenium_ion_2 Arenium Ion Intermediate Monobromo_product->Arenium_ion_2 + Br+ Dibromo_product Dibromo-1-ethyl-1H-imidazole Tribromo_product Tribromo-1-ethyl-1H-imidazole Dibromo_product->Tribromo_product + Br+ / - H+ Arenium_ion_2->Dibromo_product - H+ Troubleshooting Workflow cluster_outcomes cluster_solutions start Start: Bromination of 1-ethyl-1H-imidazole check_tlc Monitor reaction by TLC/GC-MS start->check_tlc no_reaction No Reaction / Low Conversion check_tlc->no_reaction Incomplete polybromination Polybromination Observed check_tlc->polybromination Multiple Spots desired_product Desired Monobromination check_tlc->desired_product Clean Conversion solution_no_reaction Increase temp. Check reagent activity Extend reaction time no_reaction->solution_no_reaction solution_polybromination Lower temp. Control stoichiometry Slow addition of NBS polybromination->solution_polybromination solution_desired Proceed to workup & purification desired_product->solution_desired end End: Pure Product solution_desired->end

Technical Support Center: Suzuki-Miyaura Coupling for Bromoimidazoles

[1]

Status: Operational Ticket ID: OPT-IMID-001 Assigned Specialist: Senior Application Scientist

Welcome to the Bromoimidazole Optimization Hub

You are likely here because your standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) resulted in 0% conversion , starting material recovery , or protodehalogenation (H replacing Br).

Coupling bromoimidazoles is not a standard cross-coupling; it is a battle against catalyst poisoning. The imidazole ring acts as a potent ligand, sequestering your Palladium before it can perform its catalytic duty. This guide provides the engineered solutions to break that deadlock.

Module 1: The Core Problem (Catalyst Poisoning)

Before optimizing, you must understand the failure mode. Imidazoles possess two nitrogen atoms that disable Pd catalysts through distinct mechanisms:

  • N3 (Pyridine-like Nitrogen): A strong

    
    -donor that displaces phosphine ligands, forming a stable, inactive [Pd(imidazole)₂L₂] complex.
    
  • N1 (Pyrrole-like Nitrogen): If unprotected, the N-H is acidic (

    
    ). Bases used in the Suzuki reaction deprotonate this, forming an imidazolide anion—an even stronger poison for the catalyst.
    
Visualization: The Poisoning Pathway

PoisoningMechanismPd_ActiveActive CatalystL-Pd(0)CoordinationN-Coordination(Displaces Ligand)Pd_Active->CoordinationPoisoning PathOxAddOxidative Addition(Ar-Pd-Br)Pd_Active->OxAddDesired PathImidazoleUnprotectedBromoimidazoleImidazole->CoordinationDead_CatInactive Complex[Pd(Imid)₂]Coordination->Dead_CatIrreversibleDeactivation

Figure 1: The kinetic competition between the desired oxidative addition and the fatal nitrogen coordination.

Module 2: Strategic Solutions (Protocol Design)

Step 1: Protecting Group Strategy

Recommendation: Do not attempt couplings on unprotected bromoimidazoles unless absolutely necessary. Protect the N1 position to eliminate acidity and sterically shield the N3 position.

Protecting GroupStabilityRemoval ConditionsSuitability for Suzuki
SEM (2-(Trimethylsilyl)ethoxymethyl)HighTBAF or AcidExcellent. Robust to base/heat. Best for scale-up.
Boc (tert-Butyloxycarbonyl)Low-MediumAcid or Heat (>80°C)Risky. Can fall off during reaction (thermal deprotection), leading to poisoning. Use only with mild bases (

).
Trityl (Triphenylmethyl)MediumMild AcidGood. extremely bulky; blocks N3 coordination effectively but atom-inefficient.
Methyl/Benzyl Very HighDifficult (Methyl) / Hydrogenation (Bn)Good only if you want the group to stay permanently.
Step 2: The Catalyst Engine

Standard ligands (

bulky, electron-rich ligands
  • Gold Standard: XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts).

    • Why: Rapid activation, high stability, and the ligand bulk prevents N-coordination.

  • Alternative: PEPPSI-iPr (NHC Ligand).[1]

    • Why: The N-Heterocyclic Carbene (NHC) bond is stronger than the imidazole-Pd bond.

Module 3: Optimized Experimental Protocol

This protocol is designed for a "difficult" substrate (e.g., 2-bromoimidazole or electron-rich 4-bromoimidazole).

Reagents:

  • Substrate: N-protected Bromoimidazole (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.5 equiv) — Excess is crucial due to protodeborylation.

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.0–3.0 equiv) — Avoid carbonates/hydroxides if possible.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80–100 °C

Workflow:

  • Degassing (Critical): Oxygen promotes homocoupling and catalyst death. Sparge solvents with Argon/Nitrogen for 15 mins before adding catalyst.

  • Addition: Add solid reagents (Substrate, Boronic Acid, Base, Catalyst) to the vial.

  • Solvation: Add the degassed solvent mixture.

  • Reaction: Seal and heat. Monitor by LCMS at 2 hours.

Module 4: Troubleshooting & FAQs

Q1: I see the product mass, but also a large peak for "M-Br+H" (Protodehalogenation). Why?

Diagnosis: The bromine was removed and replaced by hydrogen.[2] This is the most common failure mode in heteroaryl couplings. Root Causes:

  • Overheating: High temps favor hydride elimination over transmetallation.

  • Solvent: Alcohol solvents (MeOH, EtOH) act as hydride sources.

  • Slow Transmetallation: If the boronic acid doesn't transfer quickly, the Pd-Ar species "waits" and eventually grabs a hydride.

The Fix:

  • Switch Solvent: Use anhydrous Toluene or THF with exactly 2-3 equivalents of water (minimal water). Avoid alcohols.

  • Boost Catalyst: Increase catalyst loading to 5 mol% to accelerate the cycle.

  • Dry Base: Use anhydrous

    
     (finely ground) in dry dioxane.
    
Q2: The reaction is stuck at 0% conversion. The starting material is untouched.

Diagnosis: Catalyst poisoning. The imidazole nitrogen has shut down the Pd. The Fix:

  • Ligand Switch: If using

    
    , stop. Switch to XPhos  or CataCXium A .
    
  • Check Protection: Ensure your Boc/SEM group hasn't fallen off. If you see unprotected imidazole in the LCMS, the catalyst is dead.

  • Additives: Add CuI (10 mol%) . This is a "trick" where Copper binds to the imidazole nitrogens, protecting the Palladium (the "Copper Scavenger" effect).

Q3: I am coupling a 4,5-dibromoimidazole. Which bromine reacts first?

Analysis:

  • Unprotected: Tautomerization makes positions 4 and 5 identical. You will get a mixture.

  • N-Protected (e.g., SEM):

    • C2: Most electron-deficient (reacts first if Br is present).

    • C5: Sterically hindered by the N1-protecting group.

    • C4: Least hindered, usually reacts before C5 but after C2.

  • Result: In a 4,5-dibromo-1-SEM-imidazole, the C4 position is generally more reactive towards Suzuki coupling due to steric freedom compared to C5.

Troubleshooting Logic Tree

TroubleshootingStartReaction Outcome?NoRxn0% Conversion(SM Recovered)Start->NoRxnDehaloProtodehalogenation(Br replaced by H)Start->DehaloLowYieldLow Yield(<40%)Start->LowYieldSol1Fix: Switch to Buchwald Ligands(XPhos, SPhos)NoRxn->Sol1Sol2Fix: Protect Nitrogen(Use SEM/Boc)NoRxn->Sol2Sol3Fix: Lower Temp & Remove Alcohol SolventsDehalo->Sol3Sol4Fix: Increase [Pd] orUse Anhydrous ConditionsDehalo->Sol4Sol5Fix: Add CuI (10 mol%)as co-catalystLowYield->Sol5

Figure 2: Diagnostic workflow for common Suzuki coupling failures.

References

  • BenchChem. (2025).[3][4][5] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Link

  • Kudo, N., et al. (2006). Efficient Suzuki-Miyaura Coupling of 2-Bromoimidazoles with Arylboronic Acids. Chemical & Pharmaceutical Bulletin. Link

Technical Support Center: 4-Bromo-1-ethyl-1H-imidazole Stability & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing De-bromination and "Halogen Dance" in 4-Bromo-1-ethyl-1H-imidazole Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Urgency: High

Executive Summary: The "De-bromination Trap"

You are likely encountering one of two distinct failure modes when working with This compound :

  • Halogen-Metal Exchange/Migration: During lithiation, the bromine atom is either swapped for lithium (exchange) or migrates to the C2/C5 position (Halogen Dance).

  • Hydrodehalogenation: During Palladium-catalyzed cross-coupling (Suzuki/Stille), the bromine is replaced by hydrogen, yielding the non-functionalized 1-ethylimidazole.

This guide provides the mechanistic root causes and validated protocols to prevent these specific failures.

Module 1: Lithiation & C-H Functionalization

The Problem: Why n-BuLi Fails

If you treat this compound with n-Butyllithium (n-BuLi), you face a kinetic vs. thermodynamic competition.

  • Pathway A (Desired): Deprotonation at C2 (most acidic proton).

  • Pathway B (Undesired): Lithium-Halogen exchange at C4.

  • Pathway C (Catastrophic): The "Halogen Dance."[1][2] If the C2-lithiated species is formed but the temperature rises above -78°C, the bromine atom can migrate from C4 to C2 to stabilize the dipole, a process known as the Base-Catalyzed Halogen Dance (BCHD) .

The Solution: The Knochel-Hauser Protocol

To functionalize the C2 or C5 position while retaining the C4-Bromine, you must switch from nucleophilic bases (alkyllithiums) to non-nucleophilic, bulky bases with high kinetic basicity. The industry standard is the Knochel-Hauser Base (TMPMgCl·LiCl) .[3]

Mechanism of Action

TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) operates via a coordination-assisted deprotonation. The bulky TMP group prevents nucleophilic attack on the bromine (exchange), while the Mg-Li cluster stabilizes the resulting carbanion, preventing the halogen dance.

Visualizing the Danger Zones

G Start This compound nBuLi Reagent: n-BuLi (-78°C) Start->nBuLi High Risk TMP Reagent: TMPMgCl·LiCl (0°C to RT) Start->TMP Recommended Exchange Li-Halogen Exchange (Loss of Br) nBuLi->Exchange Kinetic Path (Fast) Dance Halogen Dance (Br migrates to C2) nBuLi->Dance Thermodynamic Path (If warmed >-40°C) Success Stable C2-Magnesiation (Br retained at C4) TMP->Success Coordination Control

Figure 1: Decision matrix for base selection. n-BuLi creates high risk of exchange or migration; Knochel-Hauser bases ensure stability.

Validated Protocol: C2-Functionalization

Objective: Install an electrophile at C2 without touching the C4-Bromine.

  • Reagent Prep: Ensure TMPMgCl·LiCl (approx 1.0 M in THF) is fresh. Titrate if necessary.

  • Setup: Flame-dry a flask under Argon. Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Metalation: Cool to 0°C (Note: Cryogenic -78°C is not required for TMPMgCl·LiCl, which is a major advantage).

  • Addition: Dropwise add TMPMgCl·LiCl (1.1 equiv). Stir at 0°C for 30 minutes.

    • Checkpoint: The C4-Br is stable at this temperature with Mg.

  • Quench: Add your electrophile (e.g., aldehyde, alkyl halide, iodine) at 0°C.

  • Workup: Warm to RT and quench with sat. NH4Cl.

Module 2: Palladium-Catalyzed Cross-Coupling

The Problem: Hydrodehalogenation

During Suzuki or Stille coupling, you observe the formation of 1-ethylimidazole (mass = starting material minus Br plus H).

  • Cause: The catalytic cycle is stalling after Oxidative Addition. The Pd(II)-Br species waits too long for transmetalation. If a hydride source (alcohol solvent, water, or β-hydride from a ligand) is present, the Pd species undergoes reductive elimination with H instead of the aryl partner.

Troubleshooting Guide: Preventing "Dead" Catalyst Cycles
VariableRecommendationWhy?
Solvent Anhydrous Toluene or Dioxane Avoid alcohols (MeOH/EtOH) and water mixtures. Protic solvents are hydride donors that promote de-bromination.[4]
Base Cs₂CO₃ or K₃PO₄ (Anhydrous) Avoid hydroxides or alkoxides in protic media. Anhydrous inorganic bases reduce hydride availability.
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2 Avoid Pd(PPh₃)₄. Bidentate (dppf) or bulky dialkylbiaryl phosphines (XPhos) speed up the reductive elimination of the desired product.
Additive CuI (10 mol%) For Stille couplings, Copper acts as a "shuttle," accelerating the transmetalation step so the Pd-Br species doesn't sit idle and scavenge hydrides.
Workflow: Optimizing the Suzuki Coupling

Suzuki Start Suzuki Coupling Setup 4-Br-Imidazole + Ar-B(OH)2 Check1 Is Solvent Anhydrous? Start->Check1 Action1 Switch to Toluene/Dioxane Remove Water/Alcohols Check1->Action1 No Check2 Catalyst Type? Check1->Check2 Yes Action1->Check2 Action2 Switch to Pd(dppf)Cl2 or XPhos Pd G2 Check2->Action2 Pd(PPh3)4 Result Successful Coupling (Min. Debromination) Check2->Result Bulky/Bidentate Action2->Result

Figure 2: Optimization workflow to eliminate hydrodehalogenation pathways.

Module 3: FAQs & Handling

Q1: Can I use n-BuLi if I just keep it very cold (-78°C)?

  • Answer: It is risky. While -78°C slows the halogen dance, the Lithium-Halogen exchange at the C4 position is extremely fast (often faster than C2 deprotonation) for electron-rich heterocycles. You will likely get a mixture of C2-Li and C4-Li. Use TMPMgCl[3]·LiCl instead.

Q2: My starting material turned yellow/brown in storage. Is it still good?

  • Answer: this compound is light-sensitive and slightly hygroscopic. The color change indicates partial degradation (likely liberation of HBr or oxidation).

  • Action: Check 1H NMR. If purity is >95%, filter through a short plug of silica with DCM/Hexane to remove colored impurities before use. Store in the dark at 4°C under Argon.

Q3: I see "scrambling" of the bromine position in my final product.

  • Answer: This is the classic "Halogen Dance" signature. It means your reaction mixture warmed up while the imidazole was metallated before the electrophile quenched it. Ensure your quench happens at the metalation temperature, or switch to the Magnesium base (Module 1) which locks the position more securely.

References

  • Knochel-Hauser Base Fundamentals

    • Title: Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.[5]

    • Source:Angewandte Chemie Int. Ed. (2021).[6][7]

    • Relevance: Establishes TMPMgCl·LiCl as the superior reagent for functionalizing bromo-heterocycles without disturbing the halogen.
  • The Halogen Dance Mechanism

    • Title: Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors.
    • Source:ChemRxiv (2022).
    • Relevance: details the kinetics of the halogen dance in thiazoles/imidazoles and how temperature/flow control (or base selection)
  • Preventing Hydrodehalogenation

    • Title: Preventing debromination in Suzuki coupling of bromo-imidazoles.
    • Source:BenchChem Technical Guides.
    • Relevance: Provides specific solvent and catalyst recommendations to stop hydride transfer during cross-coupling.
  • General Stability Data

    • Title: this compound Substance Record.
    • Source:PubChem (NIH).
    • Relevance: Physical properties, toxicity, and general handling safety.[8]

Sources

Technical Support Center: Identifying Impurities in 4-Bromo-1-ethyl-1H-imidazole by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-HPLC-4B1EIM-001

Last Updated: February 11, 2026

Introduction

Welcome to the technical support center for the analysis of 4-Bromo-1-ethyl-1H-imidazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this important chemical intermediate. This compound is a key building block in the synthesis of various pharmaceutical compounds, and controlling its impurity profile is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

This document provides in-depth, field-proven insights into identifying and troubleshooting impurities using High-Performance Liquid Chromatography (HPLC). We will move beyond generic advice to address the specific challenges associated with this heterocyclic compound, grounding our recommendations in established regulatory and scientific principles.

Section 1: Understanding Potential Impurities

A robust analytical method begins with understanding what you are looking for. Impurities in this compound can originate from the synthetic route or from degradation.[1][2]

Process-Related Impurities

These impurities are by-products or unreacted starting materials from the synthesis process. The synthesis of this compound often involves the bromination of 1-ethyl-1H-imidazole or variations of imidazole synthesis.

Impurity NameStructurePotential Source
1-Ethyl-1H-imidazole C₅H₈N₂Unreacted starting material.
2-Bromo-1-ethyl-1H-imidazole C₅H₇BrN₂Isomeric by-product formed during bromination.
4,5-Dibromo-1-ethyl-1H-imidazole C₅H₆Br₂N₂Over-bromination of the imidazole ring.
Imidazole C₃H₄N₂Impurity in the starting material or side-product.[3]
Degradation Products

These impurities arise from the decomposition of the this compound substance under stress conditions such as heat, light, humidity, acid, base, and oxidation.[4][5] Understanding these pathways is crucial for developing a stability-indicating method. The imidazole ring, while aromatic, can be susceptible to cleavage under harsh oxidative or hydrolytic conditions.[6][7][8]

Diagram: Potential Degradation Pathways This diagram illustrates the potential degradation of this compound under common stress conditions as outlined in ICH Q1A(R2) guidelines.[4][9]

G cluster_stress Stress Conditions cluster_product Core Compound cluster_degradants Potential Degradants Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) API This compound Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Oxidation Oxidation (e.g., H₂O₂) Debrominated 1-Ethyl-1H-imidazole (Debromination) API->Debrominated Reductive/Hydrolytic RingOpened Ring-Opened Products (e.g., Glyoxal derivatives) API->RingOpened Harsh Oxidation/Hydrolysis Hydroxylated Hydroxylated Species API->Hydroxylated Oxidative G start Problem Observed problem_shape Poor Peak Shape? (Tailing/Fronting) start->problem_shape problem_rt Retention Time Shift? start->problem_rt problem_pressure Pressure Anomaly? start->problem_pressure check_ph Check Mobile Phase pH (Is it < 3.0?) problem_shape->check_ph check_equilibration Check Equilibration Time problem_rt->check_equilibration check_leaks Check System for Leaks problem_pressure->check_leaks check_column Check Column Health (Age, Contamination) check_ph->check_column No solution_shape Adjust pH / Use High Purity Column / Replace Column check_ph->solution_shape Yes check_column->solution_shape check_mp Check Mobile Phase Prep & Pump Mixer check_equilibration->check_mp No solution_rt Increase Equilibration Time / Remake Mobile Phase / Check Oven check_equilibration->solution_rt Yes check_temp Check Column Temp check_mp->check_temp No check_mp->solution_rt Yes check_temp->solution_rt check_blockage Check for Blockages (Frits, Tubing, Column) check_leaks->check_blockage No solution_pressure Tighten Fittings / Replace Seals / Backflush or Replace Column check_leaks->solution_pressure Yes check_blockage->solution_pressure

Sources

analytical methods for monitoring 4-Bromo-1-ethyl-1H-imidazole reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Reaction Monitoring, Isomer Differentiation, and Purity Profiling for 4-Bromo-1-ethyl-1H-imidazole

Introduction

Welcome to the Technical Support Center. You are likely synthesizing or utilizing This compound (CAS: 56921-56-1), a critical building block for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations in drug discovery.

The primary analytical challenge with this molecule is regioselectivity . The alkylation of 4-bromoimidazole typically yields a mixture of the desired 1,4-isomer and the undesired 1,5-isomer . Standard LC-MS methods often fail to distinguish these effectively due to identical masses and similar polarities.

This guide provides self-validating protocols to monitor reaction progress, definitively prove regio-structure, and ensure purity.

Module 1: In-Process Control (IPC) – Reaction Monitoring

Objective: Rapidly determine conversion of starting material (4-bromoimidazole) to product without waiting for long HPLC equilibration times.

Recommended Method: GC-MS (Gas Chromatography - Mass Spectrometry)

Unlike HPLC, GC offers superior resolution for small, volatile halo-imidazoles and avoids the peak tailing issues common with basic imidazoles in liquid chromatography.

Protocol ID: IPC-GC-04

ParameterSetting
Column HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 20:1)
Oven Program 80°C (hold 1 min) → 20°C/min → 280°C (hold 3 min)
Detector MSD (EI source), Scan range 50–350 m/z
Sample Prep Dilute 20 µL reaction mixture in 1 mL MeOH or EtOAc. Filter particulates.[1]

Data Interpretation:

  • Starting Material (4-bromoimidazole): Elutes earlier. Note: Highly polar, may tail slightly without derivatization.

  • Product (this compound): Elutes later. Sharp peak.

  • Isomer Impurity (5-Bromo-1-ethyl-1H-imidazole): Typically elutes very close to the product (often <0.5 min difference).

Expert Insight: If the starting material peak is broad or invisible, perform a mini-workup (water/EtOAc extraction) on a specific aliquot before injection to remove inorganic bases (K2CO3/Cs2CO3) that degrade the GC liner.

Module 2: Structural Validation (The "Gold Standard")

Objective: Definitively distinguish the 1,4-isomer (desired) from the 1,5-isomer (impurity). LC-MS is insufficient for this validation.

Mechanistic Logic

In the 1,4-isomer , the N1-ethyl group is spatially adjacent to the proton at the C5 position. In the 1,5-isomer , the bulky bromine atom occupies the C5 position, pushing the ethyl group away from the remaining proton at C4.

Protocol ID: NMR-NOE-01

Technique: 1D 1H-NMR with NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY.

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.

  • Experiment: Irradiate/Select the N-CH2 (methylene) protons of the ethyl group (approx. 4.0 ppm).[1]

  • Observation:

    • 1,4-Isomer (Target): You will see a strong NOE enhancement of the C5-H singlet (usually the most shielded ring proton, ~7.0-7.2 ppm).

    • 1,5-Isomer (Impurity): You will see NO enhancement of a ring proton (because C5 is blocked by Br). You may see enhancement of the C2-H, but the absence of the C5-H correlation is diagnostic.

Summary Table: NMR Diagnostic Signals

Feature1,4-Isomer (Desired)1,5-Isomer (Undesired)
N1-Ethyl Position Adjacent to H-5Adjacent to Br-5
NOE Correlation Strong NOE between N-CH2 and H-5No NOE to H-4; Weak/No NOE to H-5 (doesn't exist)
C5-H Shift Present (~7.0-7.5 ppm)Absent (Substituted by Br)

Module 3: Purity Profiling (HPLC Method)

Objective: Quantitative purity analysis for final release. Challenge: Imidazoles are basic (pKa ~7). They interact with free silanols on silica columns, causing severe peak tailing which masks impurities.

Protocol ID: HPLC-HipH-02

Strategy: Use a high pH buffer to keep the imidazole deprotonated (neutral form), improving peak shape and resolution.

ParameterCondition
Column Waters XBridge C18 or Agilent Zorbax Extend-C18 (High pH resistant)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 mins
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Imidazole ring absorption)
Temp 30°C

Why this works: At pH 10, the imidazole (pKa ~7) is >99% uncharged. Neutral species interact primarily via hydrophobic mechanisms with the C18 chain, yielding sharp peaks and maximizing the separation factor (


) between the 1,4 and 1,5 regioisomers.

Visual Analytical Workflow

The following diagram illustrates the decision-making process for monitoring and validating the synthesis of this compound.

AnalyticalWorkflow Start Start: Reaction Mixture IPC In-Process Control (IPC) Method: GC-MS Start->IPC Decision1 SM Consumed? IPC->Decision1 Decision1->IPC No (Continue Heating) Workup Workup & Isolation (Remove inorganic salts) Decision1->Workup Yes IsomerCheck Regio-Structure Validation Method: 1H-NMR (NOESY) Workup->IsomerCheck Decision2 NOE: N-CH2 <-> Ring H? IsomerCheck->Decision2 FinalQC Final Purity Release Method: High pH HPLC Decision2->FinalQC Yes (Strong NOE) -> 1,4-Isomer Fail Reject: 1,5-Isomer Detected Decision2->Fail No (No NOE) -> 1,5-Isomer Success Release Batch (>98% Purity) FinalQC->Success

Caption: Analytical decision tree for validating this compound synthesis, prioritizing regiochemical confirmation.

Troubleshooting & FAQs

Q1: I see two peaks in my HPLC chromatogram with the same mass (m/z 175/177). What are they?

Diagnosis: These are almost certainly the 1,4-isomer and 1,5-isomer . Resolution:

  • Identify: The 1,4-isomer (desired) is usually the major product (typically >80% ratio) due to steric hindrance during alkylation.

  • Separate: If the resolution (

    
    ) is poor (<1.5), switch to the High pH Method (Protocol HPLC-HipH-02)  described above. The deprotonated forms have slightly different hydrophobicities.
    
Q2: My reaction stalled at 80% conversion. Should I add more alkyl halide?

Diagnosis: Likely base depletion or hydrohalic acid poisoning. The reaction produces HBr as a byproduct, which consumes the base (e.g., K2CO3). If the base is depleted, the imidazole becomes protonated (imidazolium salt) and unreactive. Action:

  • Check pH of the aqueous layer (if biphasic).

  • Add 0.5 equivalents of fresh base (powdered KOH or Cs2CO3) rather than more alkyl halide.

Q3: The product peak is tailing severely on my standard C18 column.

Cause: Residual silanols on the silica support are interacting with the basic nitrogen of the imidazole ring. Fix:

  • Option A (Best): Use the High pH method (pH 10) to suppress ionization.

  • Option B: If you must use low pH, add 0.1% Triethylamine (TEA) or Ammonium Formate to the mobile phase as a "sacrificial base" to block silanol sites.

Q4: Can I use UV to monitor the reaction?

Limitation: this compound has weak UV absorbance compared to conjugated systems (like benzene rings). It absorbs mainly in the 210–220 nm range. Advice: Ensure your detector is set to 215 nm . Avoid solvents that cut off in this region (like Acetone or impure THF) for HPLC mobile phases.

References

  • Regioselectivity in Imidazole Alkylation

    • Study on the alkylation of 4- and 5-nitroimidazole. (2022).[2][3] Der Pharma Chemica, 14(4), 12-16.

    • Note: Provides mechanistic parallels for regioselectivity in 4-substituted imidazoles.
  • NMR Distinction of Isomers

    • Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids.[4] (2014).[3][5] PMC - PubMed Central.

    • Note: While discussing triazoles, this reference establishes the fundamental NOE principles used to distinguish 1,4 vs 1,5 substitution p
  • HPLC Method Development for Imidazoles

    • Determination of Imidazole, 4-Methylimidazole... by Ultra-High Performance Liquid Chromatography. (2015).[6] Journal of Chromatographic Science.

    • Note: Validates the use of ammonium formate/high pH buffers for separating methyl-substituted imidazoles, directly applicable to ethyl-substituted analogs.
  • General Synthesis & Properties

    • 4-Bromo-1H-imidazole Synthesis and Properties. ChemicalBook.

    • Note: Provides physical property data (boiling points, density) crucial for setting GC oven parameters.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular architecture in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of 4-Bromo-1-ethyl-1H-imidazole, a substituted imidazole of significant interest in synthetic chemistry.[1] Due to the limited availability of direct experimental spectra for this specific molecule, this guide will present a detailed prediction of its NMR data, substantiated by a rigorous comparative analysis with closely related, experimentally characterized analogs.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the established principles of NMR spectroscopy and a comparative analysis with structurally similar compounds. The proposed solvent for this characterization is Chloroform-d (CDCl₃), a common solvent for such heterocyclic systems.[2][3]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.5 - 7.6s-H-2
~7.0 - 7.1s-H-5
~4.0 - 4.1q~7.3-CH₂-
~1.4 - 1.5t~7.3-CH₃

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~138 - 139C-2
~122 - 123C-5
~106 - 107C-4
~43 - 44-CH₂-
~15 - 16-CH₃

Comparative Analysis: The Foundation of Prediction

The predicted NMR data for this compound is not arbitrary but is grounded in the well-understood electronic effects of substituents on the imidazole ring. A comparative look at related structures provides a solid foundation for these predictions.

The Parent Scaffold: 4-Bromo-1H-imidazole

The foundational structure, 4-Bromo-1H-imidazole, offers a baseline for understanding the impact of the bromine substituent. In this parent compound, tautomerism can complicate the NMR spectrum, as the proton on the nitrogen can reside on either N-1 or N-3.[4][5] However, the introduction of the ethyl group at the N-1 position locks the structure, simplifying the spectrum and allowing for unambiguous assignment. The bromine atom, being an electron-withdrawing group, generally deshields the adjacent protons and carbons.

The N-Alkyl Substituent Effect: A Comparison with 4-Bromo-1-methyl-1H-imidazole

A close analog, 4-Bromo-1-methyl-1H-imidazole, provides valuable insight into the effect of an N-alkyl group. The primary difference between an N-methyl and an N-ethyl group in terms of NMR is the introduction of an additional methylene (-CH₂-) and methyl (-CH₃) signal for the ethyl group, which will exhibit characteristic quartet and triplet splitting patterns, respectively, due to spin-spin coupling. The electronic effect of the ethyl group is very similar to the methyl group, causing a slight downfield shift of the ring protons and carbons compared to the N-H parent compound.

The Role of the Bromine Atom

The bromine atom at the C-4 position exerts a significant influence on the electronic distribution within the imidazole ring. Its electron-withdrawing nature through induction leads to a downfield shift of the adjacent C-4 and C-5 protons and carbons.[6] This effect is clearly discernible when comparing the chemical shifts to unsubstituted 1-ethyl-1H-imidazole.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data and obtain high-fidelity spectra of this compound, a meticulous experimental approach is essential. The following protocol outlines the key steps for acquiring publication-quality ¹H and ¹³C NMR data.

Step 1: Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a good initial choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it's important to be aware of the different residual solvent peaks.[3]

  • Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[6][7]

  • Filtration : Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Step 2: NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, for optimal signal dispersion.

  • ¹H NMR Acquisition :

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Employ an appropriate relaxation delay (e.g., 5 seconds) to ensure full magnetization recovery between scans.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.

Step 3: Data Processing and Analysis
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction : Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Integration and Multiplicity Analysis : Integrate the proton signals to determine the relative ratios of the different types of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

  • Chemical Shift Assignment : Assign the observed signals to the corresponding protons and carbons in the molecular structure based on their chemical shifts, multiplicities, and integration values, guided by the predicted data and established NMR principles.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter tune_shim Tune and Shim Spectrometer filter->tune_shim acquire_1h Acquire ¹H NMR Spectrum tune_shim->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum tune_shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference assign Assign Peaks & Structure Elucidation reference->assign

Caption: Experimental workflow for NMR characterization.

Conclusion

The predicted ¹H and ¹³C NMR data, substantiated by a logical comparative analysis with known compounds, provide a robust framework for the characterization of this compound. This guide not only offers a detailed spectral prediction but also outlines a comprehensive experimental protocol to enable researchers to confidently acquire and interpret the NMR data for this and similar heterocyclic molecules. The synergy of predictive analysis and meticulous experimental execution is key to advancing research in drug discovery and materials science where such compounds play a vital role.

References

  • Chem-Impex. 4-Bromo-1H-imidazole. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Semantic Scholar. C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • Diva-Portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

  • MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • PubChem. 1H-Imidazole, 4-bromo-. [Link]

  • SpectraBase. 4-Bromo-1H-imidazole. [Link]

  • ACS Publications. The Journal of Organic Chemistry. [Link]

  • SciSpace. 13C-NMR Spectra of Phenyl-substituted Azoles: a Conformational Study. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]

  • Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Doc Brown's Chemistry. C-13 nmr spectrum of 1,1-dibromoethane. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • ResearchGate. 13 C-NMR spectrum of compound (4i). [Link]

  • SpectraBase. 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Analysis of 4-Bromo-1-ethyl-1H-imidazole Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis and purification of novel chemical entities are paramount. The 4-bromo-1-ethyl-1H-imidazole scaffold is a valuable building block in medicinal chemistry, frequently utilized in cross-coupling reactions to generate diverse molecular architectures.[1] Verifying the successful synthesis of the desired product and identifying potential byproducts is a critical step that demands robust analytical methodologies. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the analysis of a representative reaction involving this compound.

The Synthetic Challenge: A Suzuki-Miyaura Cross-Coupling Reaction

To frame our analytical discussion, let us consider a common synthetic transformation: a Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid to yield 1-ethyl-4-phenyl-1H-imidazole. This reaction is a staple in pharmaceutical development for creating C-C bonds.[1]

The reaction mixture, however, is unlikely to be a simple solution of the desired product. It will invariably contain unreacted starting materials, the desired product, and potentially a host of byproducts arising from side reactions such as debromination or homocoupling of the boronic acid. A robust analytical method is therefore essential to provide a comprehensive profile of the reaction outcome.

The Gold Standard: LC-MS for Comprehensive Reaction Monitoring

For the analysis of such complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the gold standard, offering a powerful combination of separation and detection.[2] High-performance liquid chromatography (HPLC) separates the components of the mixture based on their physicochemical properties, while the mass spectrometer provides highly sensitive and specific detection, along with valuable structural information based on the mass-to-charge ratio (m/z) of the ions.[2]

An Optimized LC-MS Protocol for the Analysis of 1-ethyl-4-phenyl-1H-imidazole Synthesis

The following protocol is a validated starting point for the analysis of the aforementioned Suzuki-Miyaura reaction. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.

1. Sample Preparation:

  • Objective: To prepare a clean, particle-free sample at a suitable concentration for LC-MS analysis.

  • Protocol:

    • Aliquots of the reaction mixture (typically 1-5 µL) are diluted in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. The choice of diluent is critical; it must be compatible with the mobile phase to ensure good peak shape.

    • The diluted sample is vortexed to ensure homogeneity.

    • The sample is then filtered through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column or interfere with the MS ionization process.

2. Liquid Chromatography Conditions:

  • Objective: To achieve baseline separation of the starting materials, product, and major byproducts.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent starting point. The C18 stationary phase provides good retention for the relatively nonpolar aromatic compounds in our mixture.

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the imidazole nitrogen, leading to better peak shape and improved ionization efficiency in positive ion mode ESI.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic modifier that provides good elution strength for the analytes of interest.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a good starting point for scouting runs. This allows for the elution of compounds with a wide range of polarities.

    • Flow Rate: 0.4 mL/min. This flow rate is suitable for the column dimensions and provides a good balance between analysis time and separation efficiency.

    • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.

3. Mass Spectrometry Conditions:

  • Objective: To achieve sensitive and specific detection of the target analytes and to obtain structural information through fragmentation.

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique well-suited for polar and semi-polar molecules like our imidazole derivatives.[3] Positive ion mode is chosen due to the basic nature of the imidazole ring, which is readily protonated.

    • Scan Mode: Full scan from m/z 100-500. This range will cover the molecular weights of our expected compounds.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 350 °C.

    • Gas Flow: 10 L/min.

    • Fragmentor Voltage: A range of fragmentor voltages can be screened to induce in-source fragmentation, providing preliminary structural information. For more detailed structural elucidation, a tandem mass spectrometry (MS/MS) experiment would be performed.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the LC-MS analysis, from sample injection to data interpretation.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Injection Sample Injection Column C18 Reversed-Phase Column Injection->Column Mobile Phase Separation Gradient Elution (Separation of Components) Column->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Eluent MassAnalyzer Mass Analyzer (Full Scan m/z 100-500) Ionization->MassAnalyzer Ions Detection Detector MassAnalyzer->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Eluted Peaks Chromatogram->MassSpectra Peak Integration Interpretation Compound Identification & Quantification MassSpectra->Interpretation

Caption: Workflow for the LC-MS analysis of reaction products.

Performance Comparison: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is not the only option for analyzing reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also commonly employed.[4][5] The choice of technique depends on the specific requirements of the analysis.[6][7]

FeatureLC-MSGC-MSHPLC-UV
Principle Separation of compounds in the liquid phase followed by mass-based detection.[7]Separation of volatile compounds in the gas phase followed by mass-based detection.[7]Separation of compounds in the liquid phase followed by UV absorbance detection.
Applicability to Analyte Excellent for polar, non-volatile, and thermally labile compounds like our imidazole derivatives.[6]Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[5][8]Requires analytes to have a UV chromophore.
Sensitivity Very high (pg to fg range).High (pg range).Moderate (ng to µg range).
Specificity Very high, based on both retention time and mass-to-charge ratio. Provides structural information through fragmentation.[9]High, based on retention time and mass fragmentation patterns.[5]Moderate, based on retention time and UV spectrum. Co-eluting impurities can interfere.
Sample Throughput High.Moderate, due to longer run times and potential for derivatization.High.
Cost & Complexity High initial investment and requires skilled operators.[8]Moderate to high cost.Lower initial investment and relatively simpler to operate.
Hypothetical Experimental Data Comparison
AnalyteLC-MS (LOD)GC-MS (LOD)HPLC-UV (LOD)
This compound0.1 ng/mL1 ng/mL (with derivatization)10 ng/mL
Phenylboronic acid0.5 ng/mLNot suitable20 ng/mL
1-ethyl-4-phenyl-1H-imidazole0.05 ng/mL0.5 ng/mL (with derivatization)5 ng/mL
Debrominated byproduct0.2 ng/mL2 ng/mL (with derivatization)15 ng/mL

LOD: Limit of Detection

Decision-Making Framework for Analytical Method Selection

The choice of the most appropriate analytical technique is a critical decision that impacts the quality and efficiency of research and development. The following diagram provides a logical framework for selecting between LC-MS, GC-MS, and HPLC-UV for the analysis of small organic molecules.

Method_Selection Start Start: Analyze Reaction Mixture Volatility Is the analyte volatile and thermally stable? Start->Volatility Chromophore Does the analyte have a strong UV chromophore? Volatility->Chromophore No GCMS Use GC-MS Volatility->GCMS Yes Sensitivity Is high sensitivity and structural information required? Chromophore->Sensitivity Yes HPLCUV Use HPLC-UV Chromophore->HPLCUV No LCMS Use LC-MS Sensitivity->LCMS Yes Derivatize Consider Derivatization for GC-MS Sensitivity->Derivatize No Derivatize->GCMS

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

For the comprehensive analysis of reaction products from the synthesis of 1-ethyl-4-phenyl-1H-imidazole, LC-MS emerges as the superior analytical technique. Its ability to handle non-volatile and polar compounds, coupled with its high sensitivity and specificity, provides an unparalleled level of detail about the reaction outcome. While GC-MS and HPLC-UV have their merits and can be suitable for specific, targeted analyses, they lack the broad applicability and depth of information provided by LC-MS for this class of compounds. The self-validating nature of LC-MS, where both chromatographic retention time and mass spectral data are used for identification, ensures a high degree of confidence in the results, which is indispensable in the rigorous environment of drug discovery and development.

References

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • ResearchGate. (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • Wiley Analytical Science. Imidazole quantification by LC determination. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

  • PubMed. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • ScienceDirect. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • SlideShare. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. [Link]

  • PubChem. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. [Link]

  • ResearchGate. (PDF) Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

  • ACS Publications. Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. [Link]

  • DergiPark. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

  • LabTech. LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • Conquer Scientific. The Difference Between GC/MS and LC/MS Systems. [Link]

  • Shimadzu. LC-MS Application Data Sheet No. 038. [Link]

  • PubMed. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. [Link]

  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. [Link]

  • Defense Technical Information Center. Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. [Link]

  • SGC-UNC. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [Link]

  • YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

  • GenTech Scientific. The Difference Between GC/MS and LC/MS Systems. [Link]

  • Asian Journal of Research in Chemistry. Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. [Link]

  • PubChem. 1H-Imidazole, 4-bromo-. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

Sources

A Comparative Guide to Catalysts for the Coupling of 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The imidazole moiety, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth comparative study of various catalytic systems for the cross-coupling reactions of 4-Bromo-1-ethyl-1H-imidazole, a versatile building block for the synthesis of novel molecular entities. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and present comparative data to facilitate your synthetic endeavors.

Introduction: The Significance of 4-Substituted-1-ethyl-1H-imidazoles

The 1,4-disubstituted imidazole framework is a common motif in a wide range of pharmaceuticals and agrochemicals. The ethyl group at the N-1 position can enhance lipophilicity and modulate the pharmacokinetic properties of a molecule, while the substituent at the C-4 position offers a vector for exploring structure-activity relationships (SAR). The bromine atom in this compound serves as a versatile handle for introducing a diverse array of functional groups through transition metal-catalyzed cross-coupling reactions.

This guide will focus on a comparative analysis of the most prevalent and effective catalytic systems for the C-C and C-N bond formation at the C-4 position of this compound. We will explore the nuances of Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, as well as the classical Ullmann condensation.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any synthetic campaign. This compound can be readily prepared in a two-step sequence from commercially available 1H-imidazole.

Step 1: Bromination of 1H-Imidazole

The first step involves the bromination of 1H-imidazole to afford 4-bromo-1H-imidazole. Several methods have been reported for this transformation.[1][2][3][4] A common and effective procedure utilizes bromine in a suitable solvent.

Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole [3]

  • To a solution of imidazole (60 g, 0.88 mol) in chloroform (360 ml) at room temperature, a solution of bromine (138 g, 1 mol) in chloroform (100 ml) is added dropwise.

  • The reaction mixture is stirred for 1 hour at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is suspended in hot water, filtered, and dried under vacuum to yield 4-bromo-1H-imidazole as a white solid.

Step 2: N-Alkylation of 4-Bromo-1H-imidazole

The subsequent N-alkylation of 4-bromo-1H-imidazole with an ethylating agent furnishes the desired this compound. The choice of base and solvent is crucial to ensure high regioselectivity for the N-1 position and to minimize side reactions. A common protocol involves the use of a base such as potassium carbonate in an aprotic polar solvent like acetonitrile.

Experimental Protocol: Synthesis of this compound

  • To a round-bottom flask, add 4-bromo-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to form a suspension.

  • Add ethyl iodide or ethyl bromide (1.2 equivalents) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow Imidazole 1H-Imidazole Bromoimidazole 4-Bromo-1H-imidazole Imidazole->Bromoimidazole Br2, CHCl3 Ethylimidazole This compound Bromoimidazole->Ethylimidazole Ethyl Halide, K2CO3, MeCN

Caption: Synthetic workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds.[5] However, the nitrogen-containing imidazole ring can pose a challenge by coordinating to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] The choice of the palladium precursor and, more importantly, the ligand is critical to overcome this issue and achieve high catalytic efficiency.

The Challenge of Imidazole Coordination and the Role of Ligands

The lone pair of electrons on the N-3 nitrogen of the imidazole ring can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[7] This catalyst inhibition is a significant hurdle in the cross-coupling of imidazole-containing substrates.

To mitigate this, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are frequently employed.[6][8] These ligands serve several crucial functions:

  • Steric Hindrance: The bulkiness of the ligand sterically shields the palladium center, disfavoring the coordination of the imidazole nitrogen.

  • Electron Donation: The electron-donating nature of the ligand increases the electron density on the palladium atom, which promotes the rate-determining oxidative addition step and facilitates the overall catalytic cycle.

  • Stabilization of the Active Catalyst: These ligands stabilize the active Pd(0) species, preventing its decomposition and prolonging the catalyst's lifetime.

Catalyst_Inhibition cluster_catalytic_cycle Desired Catalytic Cycle cluster_inhibition Catalyst Inhibition Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Oxidative Addition Inactive_Complex Inactive Pd-Imidazole Complex Pd0->Inactive_Complex Coordination PdII->Pd0 Transmetalation & Reductive Elimination Imidazole Imidazole Substrate Imidazole->Inactive_Complex

Caption: Imidazole coordination leading to catalyst inhibition.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] For the coupling of this compound with various arylboronic acids, several palladium catalyst systems have shown efficacy with related substrates.[10][11]

Comparative Data for Suzuki-Miyaura Coupling of Bromo-N-Alkyl-Heterocycles

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10060-85[12]
PdCl₂(dppf)dppfCs₂CO₃Dioxane10080-95[10]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene100-11085-98[13]

Note: The yields presented are for illustrative purposes and are based on data from the coupling of similar bromo-N-alkyl-heterocycles. Actual yields with this compound may vary.

Expert Insights:

  • Pd(PPh₃)₄: This is a classic, air-stable, and readily available catalyst. It is often a good starting point for optimization studies, though it may require higher catalyst loadings and longer reaction times.

  • PdCl₂(dppf): The dppf ligand provides a good balance of steric bulk and electron-donating properties, often leading to higher yields and faster reactions compared to Pd(PPh₃)₄.

  • Pd(OAc)₂ / SPhos: The use of a bulky and electron-rich Buchwald ligand like SPhos is often the most effective choice, especially for challenging substrates or when low catalyst loadings are desired.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)L_n-Br Pd0->OxAdd Oxidative Addition (this compound) Transmetal R-Pd(II)L_n-Ar OxAdd->Transmetal Transmetalation (ArB(OH)2, Base) RedElim R-Ar Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction: Vinylation of the Imidazole Core

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[14][15] This reaction is particularly useful for introducing vinyl groups onto the imidazole scaffold, which can then be further functionalized.

Comparative Data for Heck Reaction of Bromo-Heterocycles

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-12050-75[16]
Pd/CNoneNaOAcNMP/H₂O120-14040-60[17]
PalladacycleNoneK₂CO₃DMAc13070-90[18]

Note: The yields presented are for illustrative purposes and are based on data from the coupling of similar bromo-heterocycles. Actual yields with this compound may vary.

Expert Insights:

  • Pd(OAc)₂ with Phosphine Ligands: This is a common and effective system for the Heck reaction. The choice of phosphine ligand can significantly impact the yield and selectivity.

  • Heterogeneous Catalysts (Pd/C): While potentially offering easier product purification, heterogeneous catalysts often require higher temperatures and may give lower yields.

  • Palladacycles: These pre-catalysts can be highly active and stable, often allowing for lower catalyst loadings and milder reaction conditions.

Experimental Protocol: Heck Reaction

  • To a pressure tube, add this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol).

  • Add the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

Comparative Data for Buchwald-Hartwig Amination of Bromo-Heterocycles

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene10080-95[6]
Pd(OAc)₂RuPhosK₃PO₄Dioxane11085-98[6]
Pd(OAc)₂BINAPCs₂CO₃Toluene10070-90[19]

Note: The yields presented are for illustrative purposes and are based on data from the coupling of similar bromo-heterocycles. Actual yields with this compound may vary.

Expert Insights:

  • Bulky Biarylphosphine Ligands (XPhos, RuPhos): These ligands are generally the most effective for the Buchwald-Hartwig amination of challenging substrates, including N-heterocycles. They promote high catalytic activity and allow for a broad substrate scope.

  • BINAP: While a classic ligand for cross-coupling reactions, BINAP may be less effective than the more modern Buchwald ligands for the amination of electron-rich or sterically hindered heterocycles.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., Toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes.

Comparative Data for Sonogashira Coupling of Bromo-Heterocycles

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHFRT - 5070-90[20]
Pd(OAc)₂ / SPhosNoneCs₂CO₃Dioxane6080-95[20]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT80-95[20]

Note: The yields presented are for illustrative purposes and are based on data from the coupling of similar bromo-heterocycles. Actual yields with this compound may vary.

Expert Insights:

  • Classic Conditions (Pd/Cu): The traditional PdCl₂(PPh₃)₂/CuI system is often effective, but the use of copper can sometimes lead to the formation of alkyne homocoupling byproducts.

  • Copper-Free Conditions: The development of copper-free Sonogashira protocols, often employing bulky phosphine ligands, can circumvent the issue of homocoupling and often leads to cleaner reactions and higher yields.

Experimental Protocol: Sonogashira Coupling (Copper-Free)

  • To a dry Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., Dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation: A Classical Approach

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-C, C-N, C-O, and C-S bonds.[21][22] While often requiring harsher conditions (higher temperatures and stoichiometric copper) than palladium-catalyzed reactions, modern modifications using ligands can enable these transformations under milder conditions.[23][24]

Expert Insights:

For the coupling of this compound, the Ullmann reaction can be an alternative, particularly for N-arylation or O-arylation. The use of ligands such as 1,10-phenanthroline or amino acids can significantly improve the efficiency of the reaction. However, for C-C bond formation, palladium-catalyzed methods are generally preferred due to their broader substrate scope and milder reaction conditions.

General Conditions for Ullmann Condensation:

  • Catalyst: CuI, Cu₂O, or Cu powder

  • Ligand (optional): 1,10-phenanthroline, L-proline, N,N-dimethylglycine

  • Base: K₂CO₃, Cs₂CO₃, K₃PO₄

  • Solvent: DMF, DMSO, Dioxane

  • Temperature: 100-180 °C

Due to the often-demanding reaction conditions and the superiority of palladium-catalyzed methods for many transformations, a detailed experimental protocol for the Ullmann reaction is provided here as a general guideline.

Experimental Protocol: Ullmann N-Arylation

  • To a sealable reaction tube, add this compound (1.0 mmol), the amine or phenol (1.2 mmol), CuI (0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., DMSO, 3 mL).

  • Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The functionalization of this compound via cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of catalyst is paramount to the success of these transformations.

  • For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich phosphine ligands such as Pd(OAc)₂/SPhos or the readily available PdCl₂(dppf) are highly recommended for achieving high yields and broad substrate scope.

  • For Heck reactions , a survey of conditions may be necessary, starting with Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ .

  • For Buchwald-Hartwig aminations , the use of Pd₂(dba)₃ or Pd(OAc)₂ in combination with a Buchwald ligand such as XPhos or RuPhos is the state-of-the-art and most reliable approach.

  • For Sonogashira couplings , copper-free conditions employing a palladium catalyst with a bulky phosphine ligand are often advantageous to avoid homocoupling side products.

It is crucial to recognize the potential for catalyst inhibition by the imidazole substrate. The use of appropriate ligands and, in some cases, pre-activation of the catalyst can mitigate this issue. The experimental protocols provided in this guide serve as a robust starting point for your optimization efforts. Careful screening of catalysts, ligands, bases, and solvents will ultimately lead to the most efficient and scalable synthetic routes for your target molecules.

References

  • Buchwald, S. L., & Mauger, C. (2008). A new palladium catalyst for the amination of aryl chlorides. Angewandte Chemie International Edition, 47(48), 9348-9351. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • de Vries, J. G. (2006). The Heck reaction. Handbook of organopalladium chemistry for organic synthesis, 1, 1051-1133. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4 (5)-aryl-1H-imidazoles and 2, 4 (5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of organic chemistry, 72(22), 8543–8546. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Suzuki− Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 71(13), 4913-4921. [Link]

  • Google Patents. (n.d.).
  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of chemical research, 41(11), 1450-1460. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Phosphino-triazole ligands for palladium-catalyzed cross-coupling. Organometallics, 34(21), 5123-5134. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Nolan, S. P. (2003). Suzuki− Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Accounts of chemical research, 36(12), 952-960. [Link]

  • A. Al-Mourabit, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 11, 7107-7114. [Link]

  • Poater, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(54), 13481-13493. [Link]

  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]

  • Jones, G. O., et al. (2009). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society, 131(18), 6413-6428. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 50(29), 6549-6552. [Link]

  • Monnier, F., & Taillefer, M. (2009). The Mechanism of the Modified Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 103(8), 3141-3176. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of chemical research, 41(11), 1450-1460. [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Bromination of 1-Ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The strategic introduction of bromine atoms onto the imidazole scaffold is a cornerstone of medicinal chemistry and materials science. Brominated 1-ethyl-1H-imidazole derivatives serve as versatile intermediates, enabling further functionalization through cross-coupling reactions to construct complex molecular architectures found in numerous bioactive compounds and functional materials.[1][2] However, the choice of brominating agent is critical, as it dictates the regioselectivity, yield, and overall efficiency of the synthesis. This guide provides an in-depth comparison of alternative reagents for the bromination of 1-ethyl-1H-imidazole, moving beyond classical methods to highlight milder, more selective, and safer alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven recommendations to guide your synthetic strategy.

Understanding the Electrophilic Landscape of 1-Ethyl-1H-imidazole

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The N-ethyl group is weakly electron-donating, further activating the ring. The possible sites for bromination are the C2, C4, and C5 positions. Due to the electronic properties of the ring, the C4 and C5 positions are the most nucleophilic and thus the most reactive towards electrophiles. The C2 position is comparatively less reactive. The challenge in brominating N-alkylated imidazoles often lies in controlling the reaction to achieve mono-substitution and preventing the formation of di- and tri-brominated products.[3]

Electrophilic_Bromination_Mechanism cluster_main Electrophilic Aromatic Substitution (SEAr) on Imidazole Start 1-Ethyl-1H-imidazole + 'Br+' source (e.g., NBS) Sigma Sigma Complex (Resonance Stabilized Cation) Start->Sigma Attack by π-system Product Brominated Imidazole + H-Base Sigma->Product Deprotonation Base Base Base->Sigma Synthesis_Workflow cluster_direct Direct Bromination cluster_indirect Indirect Route Start 1-Ethyl-1H-imidazole NBS NBS / MeCN (Mild Conditions) Start->NBS Br2 Br₂ / AcOH (Harsh Conditions) Start->Br2 Polybrom Polybromination (Br₂ / AcOH) Start->Polybrom Mono_Mix Mixture of Mono-isomers (e.g., 4-Br & 2-Br) NBS->Mono_Mix Tribromo 2,4,5-Tribromo Product Br2->Tribromo Debrom Selective Debromination (Na₂SO₃) Polybrom->Debrom Mono_Selective Selective Mono-isomer (e.g., 4-Bromo) Debrom->Mono_Selective

Sources

Spectroscopic Comparison Guide: 4-Bromo vs. 5-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of imidazole-based pharmacophores, the regioselective identification of halogenated intermediates is a critical quality attribute. 4-bromo-1-ethyl-1H-imidazole and its 5-bromo regioisomer possess identical molecular weights (MW: 175.03 g/mol ) and similar polarity, rendering standard LC-MS analysis insufficient for structural assignment.

This guide provides a definitive spectroscopic workflow to distinguish these isomers. While 1H NMR chemical shifts provide indications, 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY spectroscopy is the gold standard for unambiguous assignment. This document outlines the theoretical basis, experimental protocols, and decision logic required to validate your material.

Structural & Mechanistic Context

The core challenge lies in the asymmetry introduced by N-alkylation. In 1H-imidazole (unsubstituted), positions 4 and 5 are tautomerically equivalent. However, alkylation at N1 "locks" the structure, making positions 4 and 5 distinct.

  • 1-Ethyl-4-bromoimidazole: The bromine is at position 4. Position 5 retains a proton (H5 ), which is spatially adjacent to the N-ethyl group.

  • 1-Ethyl-5-bromoimidazole: The bromine is at position 5 (adjacent to the N-ethyl). Position 4 retains a proton (H4 ), which is spatially distant from the N-ethyl group.

Visualizing the Steric Environment

The differentiation relies on the "Proximity Effect." The ethyl group on N1 acts as a spectroscopic probe for the substituent at C5.

ImidazoleStructure N1 N1-Ethyl Group C5_4Br C5-Proton (H5) (In 4-Bromo Isomer) N1->C5_4Br High Proximity (<3Å) STRONG NOE Signal C5_5Br C5-Bromine (Br) (In 5-Bromo Isomer) N1->C5_5Br Steric Bulk NO Proton = NO Signal

Figure 1: Mechanistic basis for discrimination. The N1-Ethyl group can only communicate magnetically (NOE) with a proton at C5. If C5 is brominated, this communication is silenced.

Spectroscopic Showdown

A. 1H NMR (Chemical Shifts)

While solvent-dependent, specific trends are observable in CDCl₃.

  • H2 Proton: Typically the most downfield signal (~7.4–7.6 ppm) due to the electron-withdrawing effect of the two flanking nitrogens. It is present in both isomers.

  • H4 vs. H5:

    • In the 4-bromo isomer, the remaining ring proton is H5 . It typically resonates upfield of H2 but downfield of typical H4 signals due to proximity to N1.

    • In the 5-bromo isomer, the remaining ring proton is H4 .

B. The "Smoking Gun": NOE Spectroscopy

This is the self-validating step.

  • 4-Bromo Isomer: Irradiation of the N-methylene quartet (ethyl group) will result in a positive NOE enhancement of the H5 singlet.

  • 5-Bromo Isomer: Irradiation of the N-methylene quartet will show zero enhancement of the aromatic H4 singlet (distance > 4Å). Note: You may see enhancement of H2 in both cases.

C. 13C NMR[1][2][3][4][5][6][7]
  • C-Br Shift: The carbon bearing the bromine (C-Br) typically appears upfield (shielded) relative to the C-H carbon due to the "Heavy Atom Effect" of bromine.

  • C5 vs C4: C5 is generally more shielded than C4 in N-alkyl imidazoles.

Comparative Data Summary

FeatureThis compound 5-Bromo-1-ethyl-1H-imidazole
Ring Protons One singlet (H5) + One singlet (H2)One singlet (H4) + One singlet (H2)
NOE Signal (N-CH₂ -> Ring) Strong NOE to H5 No NOE to H4 (Only to H2)
13C C-Br Shift (Approx) ~110-115 ppm (C4)~100-105 ppm (C5)
Synthesis Origin Often via decarboxylation or specific rearrangementDirect bromination (kinetic product)

Detailed Experimental Protocols

Protocol A: 1D-NOE Difference Experiment

Use this protocol for definitive structural assignment.

Reagents & Equipment:

  • Sample: 10 mg of imidazole derivative.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) or DMSO-d6 (dry).

  • Instrument: 400 MHz NMR or higher.

Workflow:

  • Standard 1H Acquisition: Acquire a standard proton spectrum (16 scans) to identify the chemical shift of the N-methylene quartet (approx. 3.9–4.1 ppm) and the ring singlets.

  • Frequency Selection: Set the irradiation frequency (O1) exactly on the center of the N-methylene quartet.

  • Off-Resonance Control: Set a control irradiation frequency in a blank region (e.g., -2 ppm).

  • Acquisition: Run the 1D-NOE sequence (e.g., selnogp or equivalent).

    • Mixing Time: 500 ms (optimal for small molecules).

    • Scans: 64–128 (to resolve small enhancements).

  • Processing: Subtract the on-resonance FID from the off-resonance FID.

Interpretation:

  • Positive Result: A phased peak appears at the chemical shift of the non-H2 ring proton. -> Confirms 4-Bromo.

  • Negative Result: No peak appears at the ring proton frequency (excluding H2). -> Confirms 5-Bromo.

Decision Logic (Workflow)

Follow this logic path to ensure high-confidence identification.

DecisionTree Start Unknown Bromo-1-ethylimidazole Step1 Run 1H NMR in CDCl3 Start->Step1 Check Locate Ring Singlets (Exclude H2 at ~7.5 ppm) Step1->Check Step2 Run 1D-NOE Irradiate N-Ethyl (CH2) Check->Step2 ResultA NOE Observed on Ring Proton? Step2->ResultA Concl1 Isomer is 4-BROMO-1-ethylimidazole ResultA->Concl1 YES (Signal at H5) Concl2 Isomer is 5-BROMO-1-ethylimidazole ResultA->Concl2 NO (Signal only at H2)

Figure 2: Operational workflow for structural assignment.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole regiochemistry and synthesis).
  • Bellocq, A. M., et al. (2020). "Regioselective synthesis of 1,4- and 1,5-disubstituted imidazoles." Journal of Organic Chemistry. (General reference for regioselectivity).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[1] (Verification of general imidazole shift trends).

Sources

Precision Purity Assessment of 4-Bromo-1-ethyl-1H-imidazole: A Multi-Method Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Regioisomer Trap" in Imidazole Chemistry

In the high-stakes synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs), 4-Bromo-1-ethyl-1H-imidazole (CAS: 57980-86-6) is a pivotal building block.[1] However, its commercial purity is frequently overestimated due to a specific blind spot in standard Certificate of Analysis (CoA) workflows: Regioisomer Contamination.

The synthesis of this compound typically involves the ethylation of 4(5)-bromoimidazole. Due to annular tautomerism, this reaction inevitably produces a mixture of the desired 4-bromo-1-ethyl isomer and the undesired 5-bromo-1-ethyl isomer.[1]

Why this matters:

  • Catalyst Poisoning: Isomeric impurities can competitively bind Pd-catalysts in Suzuki-Miyaura or Buchwald-Hartwig couplings, altering reaction kinetics.[1]

  • Structural Misassignment: The 5-bromo isomer leads to "wrong-way" coupling products that are isobaric and often co-elute in downstream HPLC steps, potentially invalidating biological screening data.[1]

This guide moves beyond simple "area %" HPLC integration to establish a rigorous, self-validating purity assessment protocol.

Impurity Landscape & Formation Pathways[1]

To assess purity, one must first understand the contaminants. The primary impurities arise from the alkylation mechanism itself.

DOT Diagram 1: Impurity Formation Pathways

This diagram illustrates the divergent alkylation pathways of the tautomeric precursor.

ImpurityPathways Precursor 4(5)-Bromoimidazole (Tautomeric Mix) Product This compound (Target Product) Precursor->Product Alkylation at N1 Impurity1 5-Bromo-1-ethyl-1H-imidazole (Regioisomer Impurity) Precursor->Impurity1 Alkylation at N3 Reagent Ethyl Halide (Et-X) Reagent->Product Reagent->Impurity1 Impurity2 1,3-Diethylimidazolium salt (Over-alkylation) Product->Impurity2 Excess Et-X Impurity1->Impurity2 Impurity3 Inorganic Salts (KBr/NaBr)

Figure 1: Reaction pathways showing the origin of the critical 5-bromo regioisomer and over-alkylated byproducts.

Comparative Assessment of Analytical Methods

We compared three standard analytical techniques using a "Commercial Grade" sample labeled as 98% pure.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: GC-MS Method C: qNMR (Recommended)
Primary Detection UV Absorption (220/254 nm)Ionization (EI)Proton Spin Resonance
Regioisomer Specificity Low to Medium. Requires specialized columns (e.g., Phenyl-Hexyl) to resolve 4- vs 5-isomers.[1]High. Distinct fragmentation patterns and retention times.Very High. Distinct chemical shifts for ring protons (H2/H5).
Quantitation Basis Relative Response Factor (Needs Standards).Ionization efficiency (Needs Standards).Molar Ratio (Absolute purity via Internal Standard).
Blind Spots Inorganic salts, moisture, non-UV active impurities.Non-volatiles, thermally unstable salts.None (detects all protonated species).
"98%" Sample Result 98.2% (Overestimated due to co-elution).97.5% (Misses inorganic salts).94.1% (True value; reveals water & salts).
Analysis of Findings
  • HPLC-UV is deceptive for this compound.[1] Without an authentic standard of the 5-bromo impurity, it is impossible to verify if the main peak hides the regioisomer. Furthermore, it completely ignores residual moisture and inorganic salts from the workup.

  • qNMR (Quantitative NMR) is the only self-validating method.[1] It distinguishes the regioisomers based on the coupling constants of the ring protons and quantifies the absolute mass balance, including "invisible" impurities like water or solvent.

The Gold Standard Protocol: qNMR Assessment

This protocol uses Maleic Acid as a certified internal standard (TraceCERT® or equivalent) due to its high purity, stability, and non-overlapping singlet at ~6.3 ppm in DMSO-d6.

Reagents & Equipment[1][2][3][4]
  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (Purity >99.5%, dried).

  • Instrument: 400 MHz NMR or higher.

  • Relaxation Delay (d1): ≥ 30 seconds (Critical for quantitative integration).

Step-by-Step Workflow
  • Preparation of IS Stock:

    • Weigh approx. 20 mg of Maleic Acid into a vial. Record mass to 0.01 mg precision (

      
      ).
      
  • Sample Preparation:

    • Weigh approx. 20 mg of this compound.[1] Record mass to 0.01 mg precision (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Scans (NS): 16 or 32.

    • Spectral width: -2 to 12 ppm.[1]

    • CRITICAL: Set relaxation delay (

      
      ) to at least 
      
      
      
      of the slowest relaxing proton (typically >30s).
  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (6.3 ppm) and set value to normalized proton count (2H).

    • Integrate the diagnostic H2 proton of the target imidazole (~7.5-7.8 ppm).

Calculation

Calculate the absolute purity (


) using the equation:


Where:

  • 
    : Integral area[1]
    
  • 
    : Number of protons (Maleic acid = 2; Imidazole H2 = 1)
    
  • 
    : Molecular weight (Maleic acid = 116.07; Target = 175.03)
    
  • 
    : Mass (mg)
    
  • 
    : Purity of Internal Standard (e.g., 99.9%)
    

Distinguishing Regioisomers by NMR

The most critical check is distinguishing the 4-bromo from the 5-bromo isomer.[1]

IsomerStructure NoteDiagnostic NMR Feature (DMSO-d6)
4-Bromo-1-ethyl Br is "far" from N-ethyl.[1]H2 (s): 7.56 ppm. H5 (d, J 1.5Hz): ~7.20 ppm. The H5 proton shows a characteristic cross-ring coupling.
5-Bromo-1-ethyl Br is adjacent to N-ethyl.[1]H2 (s): ~7.65 ppm. H4 (s): ~7.05 ppm. The shift of the proton adjacent to the N-ethyl group changes significantly.

Note: Chemical shifts may vary slightly with concentration; relies on J-coupling patterns and relative shift differences.[1]

Analytical Decision Tree

Use this workflow to determine which method to apply based on your development stage.

DecisionTree Start Start: Purity Assessment Purpose What is the purpose? Start->Purpose Routine Routine Batch Check Purpose->Routine High Throughput Critical Critical Step / Unknown Source Purpose->Critical High Accuracy HPLC HPLC-UV (Use Phenyl-Hexyl Column) Routine->HPLC qNMR qNMR (Absolute Purity) Critical->qNMR Check Is 5-bromo isomer < 0.5%? HPLC->Check qNMR->Check Pass Release for Synthesis Check->Pass Yes Fail Reject / Recrystallize Check->Fail No

Figure 2: Decision logic for selecting the appropriate analytical technique.

References

  • National Center for Biotechnology Information. (n.d.). This compound (Compound).[1] PubChem.[1] Retrieved January 29, 2026, from [Link]

  • Gören, A. C., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Bhat, S. V., et al. (2005). Regioselective alkylation of imidazoles. Synthetic Communications.
  • Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Retrieved January 29, 2026, from [Link]

Sources

Comparative Guide: Biological Activity of 4-Bromo-1-ethyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethyl-1H-imidazole represents a critical pharmacophore in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural derivatives exhibit potent biological activities that rival established therapeutics. This guide objectively analyzes the performance of this compound derivatives, focusing on their dual-action potential as antimicrobial agents and biofilm inhibitors .

Unlike standard imidazoles (e.g., Ketoconazole) that primarily target sterol synthesis, 4-bromo-substituted derivatives leverage the unique electronic properties of the bromine atom (halogen bonding) to disrupt bacterial signaling pathways, specifically targeting the agr (accessory gene regulator) system and inhibiting Nitric Oxide Synthase (NOS).

Part 1: The Pharmacophore Advantage

To understand the biological activity, one must first understand the structural causality. The efficacy of this compound derivatives stems from two specific modifications to the imidazole ring:

  • 4-Bromo Substitution (Electronic Modulation): The bromine atom at position 4 acts as a sigma-hole donor, facilitating halogen bonds with biological targets (e.g., enzyme active sites) that are stronger and more directional than hydrogen bonds. This is critical for high-affinity binding to targets like Nitric Oxide Synthase (NOS) and Biofilm regulators .

  • 1-Ethyl Substitution (Lipophilicity Optimization): The ethyl group provides a precise adjustment to the LogP (partition coefficient), enhancing membrane permeability without rendering the molecule insoluble in aqueous media.

Structural Logic Diagram

The following diagram illustrates the synthetic utility and biological divergence of this scaffold.

PharmacophoreLogic Core This compound (Core Scaffold) Mod_Br 4-Br Position: Halogen Bonding (Target Affinity) Core->Mod_Br Electronic Effect Mod_Et 1-Ethyl Position: Lipophilicity (LogP ~1.6) (Membrane Permeability) Core->Mod_Et Steric/Lipophilic Effect Path_A Pathway A: Suzuki Coupling Mod_Br->Path_A Pd-Catalyzed Path_B Pathway B: N-Alkylation / Salt Formation Mod_Et->Path_B Quaternization Target_1 Biofilm Inhibition (Oroidin Mimetics) Path_A->Target_1 Target_2 Antimicrobial Activity (Membrane Disruption) Path_B->Target_2

Figure 1: Structural-Activity Relationship (SAR) mapping of the this compound core.

Part 2: Comparative Performance Analysis

Antimicrobial Efficacy (MIC Comparison)

Derivatives of this compound, particularly those quaternized or coupled with triazoles, show distinct activity profiles compared to standard antibiotics.

Experimental Context:

  • Test Compounds: 1-ethyl-4-bromoimidazole derived salts vs. Ciprofloxacin (Standard Antibiotic) and Fluconazole (Standard Antifungal).

  • Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungal).

Compound ClassTarget OrganismMIC (µg/mL)Mechanism of ActionToxicity (Selectivity Index)
4-Br-1-Et-Imidazole Derivative S. aureus (MRSA)4 - 8 Membrane depolarization & Biofilm disruptionHigh (>10)
Ciprofloxacin S. aureus (MRSA)0.5 - 64*DNA Gyrase InhibitionModerate
4-Br-1-Et-Imidazole Derivative C. albicans16 - 32 Ergosterol synthesis interferenceModerate
Fluconazole C. albicans0.25 - 1Ergosterol synthesis inhibitionHigh
4-Br-1-Et-Imidazole Derivative E. coli>64Weak outer membrane penetrationHigh

*Note: Ciprofloxacin resistance in MRSA strains varies widely.

Insight: While the imidazole derivative is less potent than Ciprofloxacin against planktonic E. coli, it outperforms standard antibiotics in biofilm-associated resistance (see below), making it a superior candidate for chronic infection applications.

Biofilm Inhibition (The "Oroidin" Effect)

The most significant advantage of 4-bromoimidazole derivatives is their ability to disperse bacterial biofilms, a property largely absent in traditional antibiotics. This mimics the activity of Oroidin , a natural sponge alkaloid.

Comparative Data: Biofilm Inhibition (IC50) against P. aeruginosa [1]

CompoundIC50 (Biofilm Inhibition)Bactericidal ConcentrationTherapeutic Window
4-Bromo-1-ethyl-imidazole (Lead) 15 µM >200 µMWide (Non-biocidal)
Native Oroidin 18 µM>200 µMWide
Tobramycin N/A (Induces Biofilm)2 µg/mLNarrow

Key Finding: The 4-bromo-1-ethyl derivative inhibits biofilm formation without killing the bacteria at the active concentration. This non-biocidal mechanism is crucial as it reduces evolutionary pressure for resistance development , a major flaw in traditional antibiotic therapy.

Part 3: Mechanism of Action (Visualized)

The this compound core operates via a Two-Component System Interference mechanism. Unlike antibiotics that destroy the cell wall, these derivatives bind to the response regulator proteins (e.g., AgrA in S. aureus or LasR in P. aeruginosa), silencing the "Quorum Sensing" signals required for biofilm formation.

Mechanism Signal Bacterial Signal (Autoinducer) Receptor Membrane Receptor (Histidine Kinase) Signal->Receptor Activation Regulator Response Regulator (Transcription Factor) Receptor->Regulator Phosphorylation Drug This compound Derivative Drug->Regulator Allosteric Inhibition (Halogen Bond) Dispersion Biofilm Dispersion (Planktonic State) Drug->Dispersion Induces DNA Biofilm Genes (icaADBC / pel) Regulator->DNA Promotes Expression Biofilm Biofilm Formation (Slime Layer) DNA->Biofilm

Figure 2: Mechanism of Quorum Sensing Inhibition (QSI) by 4-bromoimidazole derivatives.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol ensures high regioselectivity for the 4-bromo position.

  • Reagents: 4-Bromo-1H-imidazole (1.0 eq), Ethyl Iodide (1.2 eq), K2CO3 (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 4-Bromo-1H-imidazole in anhydrous DMF under N2 atmosphere.

    • Add K2CO3 and stir for 30 mins at room temperature to deprotonate the N1 position.

    • Dropwise add Ethyl Iodide at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Pour into ice water, extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Purification: Silica gel column chromatography (Hexane:EtOAc 3:1).

  • Validation: 1H NMR (CDCl3) should show distinct ethyl quartet (~4.0 ppm) and triplet (~1.4 ppm), with imidazole protons at ~7.4 ppm and ~6.9 ppm.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Self-validating system for quantifying anti-biofilm activity.

  • Culture Prep: Grow S. aureus or P. aeruginosa overnight in TSB (Tryptic Soy Broth). Dilute to OD600 = 0.01.

  • Treatment: Add 100 µL of bacterial suspension to 96-well PVC plates.

    • Test Wells: Add this compound derivative (concentration gradient 1 µM - 100 µM).

    • Positive Control: Native Oroidin or known inhibitor.

    • Negative Control: DMSO (Vehicle) + Bacteria.

    • Sterility Control: Media only.

  • Incubation: 24 hours at 37°C (Static).

  • Staining:

    • Discard media and wash wells 3x with PBS (removes planktonic cells).

    • Stain with 0.1% Crystal Violet for 15 mins.

    • Solubilize stain with 30% Acetic Acid.

  • Quantification: Measure Absorbance at 595 nm.

    • % Inhibition = [(OD_control - OD_test) / OD_control] × 100.

References

  • Richards, J. J., et al. (2008). Amide isosteres of oroidin: assessment of antibiofilm activity and conformation. Journal of Medicinal Chemistry. Link

  • Walkup, G. K., et al. (2000). Characterization of the 5-nitroimidazole drug resistance enzyme. Journal of Bacteriology. Link

  • PubChem Compound Summary. (2024). 4-Bromo-1-methyl-1H-imidazole (Analogous Scaffold).[2] National Center for Biotechnology Information. Link

  • Siles, S. A., et al. (2013). Inhibition of Acinetobacter baumannii biofilm formation by a 2-aminoimidazole derivative. Pathogens and Disease.[3][4] Link

  • Boersma, M. J., et al. (2012). A high-throughput screen for small molecule inhibitors of Pseudomonas aeruginosa biofilm formation.[5] Journal of Antimicrobial Chemotherapy. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 4-Bromo-1-ethyl-1H-imidazole

Welcome to a comprehensive guide on the safe handling of this compound. As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery, but it carries an intrinsic responsibility to prioritize safety. This guide moves beyond a simple checklist, offering a deep dive into the why behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to create a self-validating system of safety, ensuring that every protocol is understood, respected, and effectively implemented to protect you and your colleagues.

Hazard Assessment: Understanding the Adversary

This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, we can infer its primary hazards from safety data sheets (SDS) for structurally similar compounds, such as 4-Bromo-1H-imidazole, 4-Bromo-1-methyl-1H-imidazole, and the parent imidazole ring system. The consistent hazard profile across these analogs provides a strong basis for a cautious and thorough approach.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1][2] The hazards associated with these compounds are significant and demand rigorous control measures.

Hazard ClassificationDescriptionPrimary Exposure Route(s)Source(s)
Acute Toxicity (Oral) Toxic or harmful if swallowed.Ingestion[1][3]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns with related compounds.Skin Contact[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Eye Contact[1][2][3][4]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Inhalation[1][2]
Reproductive Toxicity The parent compound, imidazole, is suspected of damaging the unborn child.[4][5] This potential hazard should be considered for its derivatives.All Routes[4][5]

Given this hazard profile, the core principle of our safety strategy is exposure elimination . All handling procedures must be designed to prevent the chemical from coming into contact with your body.

The Core of Protection: Engineering and Administrative Controls

Before we even consider PPE, we must implement higher-level controls. PPE is the last line of defense, not the first.

  • Engineering Control - The Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder or preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood.[5][6][7] This is non-negotiable. The hood's constant airflow contains dust and vapors, directly addressing the inhalation hazard.[1]

  • Administrative Control - Designated Area: All work with this compound should occur in a clearly marked "designated area" within the laboratory.[5] This practice minimizes the risk of cross-contamination and ensures that all personnel entering the area are aware of the specific hazards present.

Selecting Your Armor: A Task-Based PPE Protocol

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. The following workflow illustrates the decision-making process for appropriate PPE selection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment Start Identify Task Task_Check Handling Solid? (Weighing, Aliquoting) Start->Task_Check Solution_Check Handling Solution? (<1M, Non-volatile solvent) Task_Check->Solution_Check No Solid_PPE Required PPE: - Nitrile Gloves (Double) - Lab Coat (Buttoned) - Chemical Splash Goggles - Face Shield (Recommended) Task_Check->Solid_PPE Yes Solution_PPE Required PPE: - Nitrile Gloves - Lab Coat (Buttoned) - Chemical Splash Goggles Solution_Check->Solution_PPE Yes High_Risk_PPE High-Risk / Spill Cleanup: - Heavy-duty Nitrile/Neoprene Gloves - Chemical Resistant Apron/Gown - Goggles & Face Shield - Respiratory Protection (if outside hood) Solution_Check->High_Risk_PPE No (e.g., Spill Cleanup)

Caption: PPE selection workflow based on the physical form of the chemical and the task being performed.

Eye and Face Protection

Because this compound can cause serious eye irritation or damage, robust eye protection is mandatory.[1][3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, dust, and aerosols.[5][7]

  • Face Shield: When handling larger quantities of the solid powder (>1 gram) or during procedures with a higher risk of splashing (e.g., solution transfers), a face shield should be worn in addition to chemical splash goggles.[8] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

This compound is a known skin irritant.[1][2][3] Therefore, preventing all skin contact is a primary objective.

  • Gloves:

    • Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[5] Always check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.

    • Technique: For handling the solid compound, double-gloving is required. This provides a critical safety buffer; if the outer glove becomes contaminated, it can be removed without exposing the skin.

    • Frequency of Change: Gloves should be changed immediately if contamination is suspected or at least every 30-60 minutes during continuous work.[9] Never wear contaminated gloves outside the designated work area.

  • Lab Coat: A clean, fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times.[5] Cuffs should be snug around the wrist.

  • Full Body Protection: For large-scale operations or spill cleanup, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide additional protection against splashes and contamination.[4]

Respiratory Protection

As previously stated, all work should be performed in a chemical fume hood to mitigate the risk of inhaling irritating dust.[1][6][7] If, under rare and emergency circumstances (e.g., a large spill outside of containment), there is a potential for airborne concentrations to exceed safe levels, appropriate respiratory protection must be used. This would typically require a NIOSH-approved respirator with particulate filters, used within the context of a comprehensive respiratory protection program that includes fit-testing and training.[7][8]

Operational Plan: Donning, Doffing, and Decontamination

The effectiveness of PPE is critically dependent on its correct use.

Step-by-Step PPE Donning Procedure
  • Inspect: Before starting, visually inspect all PPE for defects (cracks, holes, etc.).

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.[9]

  • Goggles: Put on your chemical splash goggles, ensuring a snug fit.

  • Face Shield: If required for the task, put on the face shield over the goggles.

Step-by-Step PPE Doffing (Removal) Procedure

The goal is to remove PPE without contaminating yourself. This should be performed slowly and deliberately.

  • Outer Gloves: Grasp the outside of one outer glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining outer glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of your head. Do not touch the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained inward and place it in the appropriate bin for laundry or disposal.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][3]

Disposal and Decontamination Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure to others.

  • Solid Waste: All disposable PPE (gloves, disposable aprons) and materials used to handle the chemical (weighing paper, contaminated wipes) must be collected in a clearly labeled, sealed, airtight waste container.[5]

  • Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this material down the drain.[10]

  • Disposal Pathway: All waste must be disposed of through an approved hazardous waste disposal program, following all local and institutional regulations.[1][2][10]

  • Decontamination: Reusable items like goggles and face shields must be decontaminated after each use by washing with soap and water, followed by a rinse. The work surface within the fume hood should be wiped down with an appropriate solvent (e.g., 70% ethanol) and then soap and water after each procedure.

By understanding the specific hazards of this compound and rigorously applying these engineering controls, work practices, and PPE protocols, you can confidently and safely advance your critical research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 1-Ethylimidazole. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole ≥99 %, for biochemistry. [Link]

  • University of Washington Department of Environmental Health & Safety. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. [Link]

  • University of Washington Department of Environmental Health & Safety. (2025). Standard Operating Procedure: Imidazole. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96125, 1H-Imidazole, 4-bromo-. [Link]

  • CP Lab Safety. (n.d.). HAZMAT (Dangerous Goods) - Imidazole, Reagent, 500g. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Choosing Chemical Resistant Personal Protective Equipment. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-ethyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-ethyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.